molecular formula C7H6NO2- B8586502 3-Aminobenzoate CAS No. 2906-33-4

3-Aminobenzoate

Cat. No.: B8586502
CAS No.: 2906-33-4
M. Wt: 136.13 g/mol
InChI Key: XFDUHJPVQKIXHO-UHFFFAOYSA-M
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Description

3-aminobenzoate is an aminobenzoate. It is a conjugate base of a 3-aminobenzoic acid.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2906-33-4

Molecular Formula

C7H6NO2-

Molecular Weight

136.13 g/mol

IUPAC Name

3-aminobenzoate

InChI

InChI=1S/C7H7NO2/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,8H2,(H,9,10)/p-1

InChI Key

XFDUHJPVQKIXHO-UHFFFAOYSA-M

SMILES

C1=CC(=CC(=C1)N)C(=O)[O-]

Canonical SMILES

C1=CC(=CC(=C1)N)C(=O)[O-]

Origin of Product

United States

Foundational & Exploratory

3-aminobenzoate chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Aminobenzoate: Chemical Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of this compound, focusing on its chemical structure, physicochemical properties, synthesis, reactivity, and its applications, particularly within the realm of drug development. Detailed experimental protocols and visualizations of key biological pathways are included to support research and development efforts.

This compound refers to the conjugate base of 3-aminobenzoic acid. This guide will cover the parent acid and its common ester derivatives, which are of significant interest in research and industry. 3-Aminobenzoic acid, also known as meta-aminobenzoic acid (MABA), is an aromatic organic compound featuring both an amino group and a carboxylic acid group.

Chemical Structure

The chemical structure of 3-aminobenzoic acid consists of a benzene ring substituted with an amino group (-NH₂) and a carboxylic acid group (-COOH) at positions 1 and 3, respectively.

Physicochemical Data

The key physicochemical properties of 3-aminobenzoic acid and its common methyl and ethyl esters are summarized in the table below for easy comparison.

Property3-Aminobenzoic AcidMethyl this compoundEthyl this compound
CAS Number 99-05-84518-10-9582-33-2
Molecular Formula C₇H₇NO₂C₈H₉NO₂C₉H₁₁NO₂
Molecular Weight 137.14 g/mol 151.16 g/mol 165.19 g/mol
Appearance White to off-white crystalline powderLight beige to brown crystalline powder[1]Oily liquid, clear yellow to light brown
Melting Point 178-180 °C49-57 °C[2]27-30 °C
Boiling Point Decomposes170 °C at 20 mmHg[2]172-175 °C at 13 mmHg
Density 1.51 g/cm³1.232 g/cm³[3]1.107 g/mL at 25 °C
pKa (carboxyl group) 3.07[2][4]-3.50 (Predicted)
pKa (amino group) 4.79[2][4]--
Solubility in Water Slightly soluble (~5.9 g/L at 15 °C)[5]Slightly soluble (0.1-1%)[3]Slightly soluble
Solubility in Organic Solvents Soluble in acetone, ethanol, ether[2]Soluble in common organic solventsSoluble in alcohol and ether

Synthesis and Reactivity

Synthesis

3-Aminobenzoic Acid: The most common laboratory and industrial synthesis of 3-aminobenzoic acid involves the reduction of 3-nitrobenzoic acid.[5]

  • Experimental Workflow: Synthesis of 3-Aminobenzoic Acid

G Workflow for the Synthesis of 3-Aminobenzoic Acid A 3-Nitrobenzoic Acid B Reduction (e.g., Sn/HCl or Catalytic Hydrogenation) A->B C Crude 3-Aminobenzoic Acid B->C D Purification (Recrystallization) C->D E Pure 3-Aminobenzoic Acid D->E

Caption: A generalized workflow for the synthesis and purification of 3-aminobenzoic acid.

This compound Esters: These are typically synthesized via Fischer esterification of 3-aminobenzoic acid with the corresponding alcohol in the presence of an acid catalyst.[6]

Reactivity

3-Aminobenzoic acid and its esters are bifunctional compounds, exhibiting reactivity at both the amino and carboxylic acid/ester groups.

  • Amino Group: Undergoes reactions such as diazotization, acylation, and alkylation.

  • Carboxylic Acid/Ester Group: The carboxylic acid can be converted to esters (esterification) or acid chlorides. The ester group can undergo hydrolysis and transesterification.

Applications in Drug Development and Biological Activity

This compound and its derivatives are valuable building blocks in medicinal chemistry and have shown diverse biological activities.

Role in Enhancing Intestinal Barrier Integrity

Recent studies have highlighted the potential of 3-aminobenzoic acid in the management of ulcerative colitis (UC). It has been shown to enhance intestinal barrier integrity by upregulating the expression of tight junction proteins.[7]

  • Signaling Pathway: 3-ABA and Tight Junction Regulation

G 3-ABA's Influence on Intestinal Epithelial Tight Junctions cluster_cell Intestinal Epithelial Cell ABA 3-Aminobenzoic Acid (3-ABA) Signal Intracellular Signaling Cascade ABA->Signal Modulates TJ_up Upregulation of Tight Junction Proteins Signal->TJ_up CLDN1 Claudin-1 (CLDN1) TJ_up->CLDN1 TJP1 Zonula Occludens-1 (TJP1/ZO-1) TJ_up->TJP1 Barrier Enhanced Intestinal Barrier Function CLDN1->Barrier TJP1->Barrier G Biodegradation of this compound in Comamonas sp. A This compound Enzyme1 This compound 6-monooxygenase (mabA) A->Enzyme1 B 5-Aminosalicylate Enzyme2 5-Aminosalicylate 1,2-dioxygenase (mabB) B->Enzyme2 C Downstream Metabolites Enzyme1->B Enzyme2->C

References

An In-depth Technical Guide to meta-Aminobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of meta-aminobenzoic acid (m-ABA), also known as 3-aminobenzoic acid. It covers its fundamental chemical properties, detailed experimental protocols for its synthesis, and its role in biological systems.

CAS Number: 99-05-8[1][2][3][4][5]

Physicochemical Properties

Meta-aminobenzoic acid is an organic compound with the molecular formula C₇H₇NO₂.[6] It presents as a white solid, though commercial samples may appear colored.[6] Its solubility is limited in water but notable in acetone, boiling water, and hot alcohol.[6] The structure consists of a benzene ring substituted with an amino group and a carboxylic acid.[6]

PropertyValueSource
Molecular Formula C₇H₇NO₂[1][6]
Molar Mass 137.14 g/mol [1][6]
Appearance White solid[6]
Density 1.51 g/cm³[6]
Melting Point 178 to 180 °C (352 to 356 °F; 451 to 453 K)[6]
Acidity (pKa) 3.07 (carboxyl; H₂O); 4.79 (amino; H₂O)[6]
Solubility in Water 5.9 g/L (15 ºC)[3]

Experimental Protocols

Detailed methodologies for the synthesis of meta-aminobenzoic acid and its derivatives are crucial for research and development. Below are protocols for its preparation.

1. Synthesis from 3-Nitrobenzoic Acid

A common laboratory-scale synthesis of 3-aminobenzoic acid involves the reduction of 3-nitrobenzoic acid.[3][6]

  • Reaction Workflow

    start 3-Nitrobenzoic Acid product 3-Aminobenzoic Acid start->product Reduction reagent Reducing Agent (e.g., Sn/HCl, H2/Pd-C) reagent->product

    Workflow for the reduction of 3-nitrobenzoic acid.

2. Green Synthesis from 3-Nitrobenzaldehyde in Subcritical Water

A sustainable approach for producing 3-aminobenzoic acid utilizes a one-pot reaction in the presence of a carbonaceous bio-based material.[7]

  • Materials and Reagents:

    • 3-nitrobenzaldehyde

    • NORIT GAC 12-40 (activated carbon)

    • Deionized water (Millipore Milli-Q grade)

    • Ethyl acetate

    • Batch reactor (100 mL) with heating collar and temperature probe

  • Procedure:

    • The batch reactor is charged with 55 mL of water, 1.23 g (30 mmol) of 3-nitrobenzaldehyde, and 6 g of NORIT GAC 12-40.[7]

    • The autoclave is sealed and heated to 300 °C, reaching a pressure of 90 bar, for a duration of 2 to 6 hours.[7] The temperature is monitored using an internal probe.

    • Following the reaction, the autoclave is cooled to 40 °C.[7]

    • The aqueous phase is then diluted with 100 mL of ethyl acetate and stirred magnetically at 500 rpm for extraction.[7]

    • The yield of 3-aminobenzoic acid is optimized by adjusting reaction time and temperature, with optimal yields observed at 300 °C for 6 hours.[7] This process involves the reduction of the nitro group and the oxidation of the formyl group.[7]

Biological Significance and Pathways

While its isomer, para-aminobenzoic acid (PABA), is well-known as a precursor in the bacterial synthesis of folic acid, meta-aminobenzoic acid and other derivatives also exhibit significant biological interactions.[8][9] Recent studies have explored the role of aminobenzoic acid derivatives in obstructing the catalytic center of the ribosome.[10]

Interaction with the Ribosomal Peptidyl Transferase Center (PTC)

Studies have shown that when meta-aminobenzoic acid (mABZ) is acylated to the 3'-amino-tRNA, it can occupy the A-site of the ribosomal PTC.[10] This binding, however, hinders the necessary conformational changes, known as induced fit, that are required for peptide bond formation.[10]

  • Logical Relationship in Ribosomal Inhibition

    cluster_ribosome Ribosomal Peptidyl Transferase Center (PTC) A_site A-site Cleft induced_fit Induced Fit Conformational Change A_site->induced_fit Promotes P_site P-site mABZ_tRNA mABZ-acylated-tRNA mABZ_tRNA->A_site Binds to mABZ_tRNA->induced_fit Sterically Blocks peptide_bond Peptide Bond Formation induced_fit->peptide_bond Enables

    Inhibition of ribosomal induced fit by m-aminobenzoic acid.

The rigid aromatic structure of meta-aminobenzoic acid sterically blocks the induced fit mechanism within the A- and P-sites, which is essential for the proper positioning of aminoacyl-tRNAs for catalysis.[10] This provides a basis for exploring aminobenzoic acid derivatives as potential antimicrobial agents that target protein synthesis.

References

An In-depth Technical Guide to the Solubility of 3-Aminobenzoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-aminobenzoate, also known as 3-aminobenzoic acid or m-aminobenzoic acid (m-ABA), in a variety of organic solvents. Understanding the solubility of this compound is critical for its application in pharmaceutical synthesis, drug delivery, and materials science. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and visual workflows to aid in experimental design.

Quantitative Solubility Data

The solubility of this compound is influenced by the polarity of the solvent, temperature, and the potential for hydrogen bonding. The following tables summarize the available quantitative solubility data for this compound in a range of organic solvents.

Table 1: Solubility of 3-Aminobenzoic Acid in Various Organic Solvents

SolventTemperature (°C)Solubility (g / 100 g Solvent)Reference
Acetone11.37.87
Benzene250.014
Benzene300.35
Benzene400.7
Chloroform120.047
Ethanol (95%)12.53.69
Iodoethane00.01
Methanol10.55.06

Table 2: Mole Fraction Solubility (x₁) of 3-Aminobenzoic Acid in Select Solvents at Various Temperatures (K) [1]

Temperature (K)Methanol (x₁)Ethanol (x₁)1-Propanol (x₁)2-Propanol (x₁)1-Butanol (x₁)
283.150.028930.021150.017320.018130.01487
288.150.033180.024360.019940.020910.01712
293.150.037980.027980.022910.024090.01968
298.150.043410.032060.026290.027720.02261
303.150.049510.036650.030110.031840.02595
308.150.056360.041810.034430.036520.02974
313.150.064010.047610.039310.041810.03405
318.150.072550.054110.044810.047790.03893
323.150.082060.061410.050990.054530.04446
Temperature (K)Isobutyl Alcohol (x₁)Acetonitrile (x₁)Acetone (x₁)Methyl Acetate (x₁)Isopropyl Acetate (x₁)1,4-Dioxane (x₁)
283.150.012980.003980.035120.018970.009890.04112
288.150.014930.004590.040180.021710.011330.04698
293.150.017160.005290.045890.024810.012970.05359
298.150.019720.006110.052330.028340.014830.06103
303.150.022660.007050.059590.032340.016950.06938
308.150.026030.008140.067750.036890.019370.07873
313.150.029880.009390.076920.042050.022130.08918
318.150.034290.010830.087190.047890.025280.10082
323.150.039330.012480.098670.054490.028880.11376

Qualitative Solubility:

  • Soluble in: Hot alcohol, boiling water, ether, and dimethylformamide.[2][3][4][5]

  • Slightly soluble in: Cold water and cold alcohol.[5][6]

  • Insoluble in: Benzene and gasoline.[5][6]

Experimental Protocols for Solubility Determination

Accurate determination of solubility is paramount. Below are detailed protocols for commonly employed methods.

Shake-Flask Method (Thermodynamic Solubility)

This is the gold standard method for determining thermodynamic (equilibrium) solubility.

Principle: An excess amount of the solid solute is agitated in a solvent for a prolonged period until equilibrium is reached. The concentration of the dissolved solute in the saturated solution is then determined.

Detailed Protocol:

  • Preparation: Add an excess amount of this compound to a series of vials containing a known volume of the organic solvent to be tested.

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the samples at a constant speed (e.g., 150 rpm) for a sufficient time to reach equilibrium (typically 24-72 hours).

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed for at least 24 hours to allow the undissolved solid to settle.

  • Sampling: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. This can be achieved by centrifugation followed by withdrawal of the supernatant or by filtration through a suitable membrane filter (e.g., 0.45 µm PTFE).

  • Quantification: Analyze the concentration of this compound in the clear, saturated solution using a validated analytical method such as UV/Vis spectrophotometry or HPLC.

Gravimetric Method

This method is a straightforward approach for determining solubility, particularly when the solute is non-volatile.

Principle: A known volume of a saturated solution is evaporated to dryness, and the mass of the remaining solute is determined.

Detailed Protocol:

  • Saturated Solution Preparation: Prepare a saturated solution of this compound in the desired organic solvent using the shake-flask method as described above.

  • Sampling: Accurately pipette a known volume of the clear supernatant into a pre-weighed, dry evaporating dish.

  • Evaporation: Gently evaporate the solvent in a fume hood or on a steam bath. Avoid boiling to prevent spattering of the solute.

  • Drying: Once the solvent has evaporated, place the evaporating dish in an oven at a temperature below the melting point of this compound (melting point is approximately 174-179 °C) until a constant weight is achieved.

  • Weighing: Cool the evaporating dish in a desiccator to room temperature and weigh it accurately.

  • Calculation: The mass of the dissolved solute is the final weight of the dish and residue minus the initial weight of the empty dish. The solubility can then be expressed in terms of mass per volume of solvent.

UV/Vis Spectrophotometry for Quantification

This method is suitable for quantifying the concentration of this compound in the saturated solution due to its UV absorbance.

Principle: The absorbance of the saturated solution is measured at a specific wavelength and compared to a calibration curve prepared from standard solutions of known concentrations.

Detailed Protocol:

  • Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) for this compound in the specific organic solvent being used. The λmax for this compound is typically around 226 nm and 272 nm.[7]

  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Measure the absorbance of each standard at the predetermined λmax and plot a graph of absorbance versus concentration.

  • Sample Preparation: Obtain a clear, saturated solution of this compound using the shake-flask method. Dilute the saturated solution with the solvent as necessary to bring the absorbance within the linear range of the calibration curve.

  • Measurement: Measure the absorbance of the diluted sample solution at the λmax.

  • Calculation: Use the equation of the line from the calibration curve to calculate the concentration of this compound in the diluted sample. Remember to account for the dilution factor to determine the concentration in the original saturated solution.

High-Performance Liquid Chromatography (HPLC) for Quantification

HPLC is a highly sensitive and specific method for determining the concentration of this compound, especially in complex mixtures.

Principle: The saturated solution is injected into an HPLC system, and the compound is separated from other components and quantified by a detector (typically UV). The concentration is determined by comparing the peak area to that of standards.

Detailed Protocol:

  • Chromatographic System:

    • Column: A reversed-phase C18 or a mixed-mode column (e.g., reversed-phase/cation-exchange) is often suitable for the separation of aminobenzoic acid isomers.[3][8]

    • Mobile Phase: A common mobile phase is a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier like acetonitrile or methanol. For example, a mobile phase of acetonitrile and 0.02 M ammonium acetate (20:80 v/v) at pH 4.0 has been used.[9]

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at a wavelength where this compound has significant absorbance, such as 250 nm or 280 nm.[9][10]

  • Calibration: Prepare a series of standard solutions of this compound in the mobile phase and inject them into the HPLC system to generate a calibration curve of peak area versus concentration.

  • Sample Preparation: Obtain a clear, saturated solution using the shake-flask method. Filter the solution through a 0.22 µm syringe filter before injection. Dilution with the mobile phase may be necessary.

  • Analysis: Inject a known volume of the prepared sample into the HPLC system and record the chromatogram.

  • Quantification: Identify the peak corresponding to this compound by its retention time and calculate the concentration from the peak area using the calibration curve.

Visualized Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the key experimental procedures for determining the solubility of this compound.

G cluster_0 Shake-Flask Method for Saturated Solution Preparation cluster_1 Gravimetric Analysis cluster_2 UV/Vis Spectrophotometric Analysis cluster_3 HPLC Analysis A Add excess this compound to solvent in a sealed vial B Agitate at constant temperature for 24-72 hours A->B C Allow undissolved solid to settle (equilibration) B->C D Separate supernatant (filtration or centrifugation) C->D E Pipette a known volume of supernatant into a pre-weighed dish D->E To Gravimetric Analysis K Dilute supernatant to be within linear range D->K To UV/Vis Analysis O Filter and dilute supernatant D->O To HPLC Analysis F Evaporate solvent gently E->F G Dry residue to a constant weight F->G H Weigh the dish with residue G->H I Calculate solubility (mass/volume) H->I J Prepare calibration curve with standards L Measure absorbance at λmax J->L K->L M Calculate concentration from calibration curve L->M N Prepare HPLC calibration curve Q Quantify using peak area N->Q P Inject sample into HPLC system O->P P->Q G start Saturated Solution Prepared is_volatile Is the solvent highly volatile? start->is_volatile has_uv_abs Does this compound have strong UV absorbance in the solvent? is_volatile->has_uv_abs Yes gravimetric Gravimetric Method is_volatile->gravimetric No need_high_sensitivity Is high sensitivity/ specificity required? has_uv_abs->need_high_sensitivity No uv_vis UV/Vis Spectrophotometry has_uv_abs->uv_vis Yes hplc HPLC need_high_sensitivity->hplc Yes consider_other Consider alternative methods need_high_sensitivity->consider_other No uv_vis->need_high_sensitivity

References

An In-Depth Technical Guide to the Physicochemical Properties of 3-Aminobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminobenzoic acid, also known as meta-aminobenzoic acid (m-aminobenzoic acid), is an aromatic organic compound with the molecular formula C₇H₇NO₂. It consists of a benzene ring substituted with a carboxyl group and an amino group at the meta-position. This bifunctional molecule serves as a versatile building block in the synthesis of a wide range of compounds, including azo dyes and pharmaceuticals.[1] Its physicochemical properties are crucial for its application in various fields, from chemical manufacturing to drug design and development.[1] This guide provides a comprehensive overview of the core physicochemical properties of 3-aminobenzoic acid, detailed experimental protocols for their determination, and insights into its biological interactions.

Core Physicochemical Properties

The fundamental physicochemical properties of 3-aminobenzoic acid are summarized in the tables below, providing a consolidated reference for researchers.

Table 1: General and Physical Properties of 3-Aminobenzoic Acid
PropertyValueReferences
Molecular Formula C₇H₇NO₂
Molar Mass 137.14 g/mol
Appearance White to off-white or yellowish crystalline solid
Density 1.51 g/cm³
Melting Point 174 - 180 °C
Boiling Point Decomposes before boiling
Flash Point 150 °C (closed cup)[2]
LogP (Octanol/Water) 0.65
Table 2: Acidity and Solubility of 3-Aminobenzoic Acid
PropertyValueReferences
pKa (carboxyl group) 3.07 (in H₂O)
pKa (amino group) 4.79 (in H₂O)
Solubility in Water 5.9 g/L (15 °C)
Solubility in Organic Solvents Soluble in acetone, boiling water, hot alcohol, hot chloroform, and ether. Slightly soluble in cold water and cold alcohol. Insoluble in benzene and gasoline.
Table 3: Spectroscopic Data of 3-Aminobenzoic Acid
Spectroscopic TechniqueKey DataReferences
UV-Vis (in Methanol) λmax: 194 nm, 226 nm, 272 nm[3]
FTIR (KBr pellet) Major peaks indicative of N-H, C-H (aromatic), C=O, and C=C bonds.
¹H NMR (DMSO-d₆) Signals corresponding to aromatic protons and the amine group protons.
¹³C NMR (DMSO-d₆) Signals corresponding to the seven carbon atoms in the molecule.

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of 3-aminobenzoic acid are provided below.

Determination of pKa by Potentiometric Titration

This protocol outlines the determination of the acid dissociation constants (pKa) of 3-aminobenzoic acid using potentiometric titration.

Materials:

  • 3-aminobenzoic acid

  • Standardized 0.1 M sodium hydroxide (NaOH) solution (carbonate-free)

  • Standardized 0.1 M hydrochloric acid (HCl) solution

  • Deionized water

  • pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

  • Burette (50 mL)

  • Beaker (250 mL)

Procedure:

  • Sample Preparation: Accurately weigh approximately 0.1 g of 3-aminobenzoic acid and dissolve it in 100 mL of deionized water in a 250 mL beaker. Gentle heating may be required to facilitate dissolution; ensure the solution is cooled to room temperature before titration.

  • pH Meter Calibration: Calibrate the pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.

  • Titration Setup: Place the beaker containing the 3-aminobenzoic acid solution on the magnetic stirrer and add a stir bar. Immerse the calibrated pH electrode into the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar.

  • Titration with NaOH: Fill the burette with the standardized 0.1 M NaOH solution. Record the initial pH of the 3-aminobenzoic acid solution. Add the NaOH solution in small increments (e.g., 0.5 mL), recording the pH after each addition. Continue the titration until the pH reaches approximately 12.

  • Titration with HCl (for the second pKa): Repeat the procedure with a fresh sample of 3-aminobenzoic acid, this time titrating with the standardized 0.1 M HCl solution to determine the pKa of the amino group.

  • Data Analysis: Plot a graph of pH (y-axis) versus the volume of titrant added (x-axis). The pKa values correspond to the pH at the half-equivalence points. The equivalence points are the points of steepest inflection on the titration curve. The first pKa (carboxyl group) will be in the acidic region, and the second pKa (amino group) will be in the less acidic to neutral region.

Determination of Solubility by Gravimetric Method

This protocol describes the determination of the solubility of 3-aminobenzoic acid in a given solvent using the gravimetric method.

Materials:

  • 3-aminobenzoic acid

  • Selected solvent (e.g., water, ethanol)

  • Conical flask with a stopper

  • Thermostatic water bath or shaker

  • Filtration apparatus (e.g., filter paper, funnel)

  • Evaporating dish

  • Analytical balance

  • Oven

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of 3-aminobenzoic acid to a known volume of the solvent in a conical flask. Stopper the flask to prevent solvent evaporation.

  • Equilibration: Place the flask in a thermostatic water bath or shaker set at a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached and the solution is saturated.

  • Filtration: After equilibration, allow the undissolved solid to settle. Carefully filter the supernatant to remove any undissolved solute.

  • Sample Weighing: Accurately weigh a clean, dry evaporating dish. Pipette a known volume of the clear, saturated filtrate into the weighed evaporating dish.

  • Evaporation: Place the evaporating dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the 3-aminobenzoic acid (e.g., 60-80 °C).

  • Drying and Weighing: Once the solvent has completely evaporated, cool the evaporating dish in a desiccator and weigh it on the analytical balance. Repeat the drying and weighing process until a constant weight is obtained.

  • Calculation: The solubility (S) in g/L is calculated using the following formula: S = (Weight of residue (g) / Volume of filtrate (L))

Spectroscopic Analysis Protocols

UV-Vis Spectroscopy:

  • Sample Preparation: Prepare a dilute solution of 3-aminobenzoic acid in a suitable UV-transparent solvent (e.g., methanol, ethanol). A typical concentration is in the range of 10-50 mg/L.

  • Analysis: Record the UV-Vis spectrum from 200 to 400 nm using a spectrophotometer, with the pure solvent as a blank. The wavelengths of maximum absorbance (λmax) should be identified.[3]

FTIR Spectroscopy:

  • Sample Preparation (KBr Pellet): Mix a small amount of finely ground 3-aminobenzoic acid (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.

NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of 3-aminobenzoic acid in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Analysis: Acquire the ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard (e.g., tetramethylsilane, TMS).

Signaling Pathway and Experimental Workflows

Signaling Pathway: Enhancement of Intestinal Barrier Function

Recent studies have shown that 3-aminobenzoic acid can enhance the integrity of the intestinal epithelial barrier. It achieves this by upregulating the expression of key tight junction proteins, namely Claudin-1 and Zonula occludens-1 (ZO-1).[3][4][5][6] This suggests a potential therapeutic role for 3-aminobenzoic acid in conditions characterized by increased intestinal permeability, such as inflammatory bowel disease.

G Signaling Pathway of 3-Aminobenzoic Acid on Intestinal Barrier Function ABA 3-Aminobenzoic Acid IEC Intestinal Epithelial Cell ABA->IEC TJ_Regulation Upregulation of Tight Junction Gene Expression IEC->TJ_Regulation Claudin1 Claudin-1 TJ_Regulation->Claudin1 ZO1 ZO-1 TJ_Regulation->ZO1 Barrier Enhanced Intestinal Barrier Integrity Claudin1->Barrier ZO1->Barrier Permeability Decreased Intestinal Permeability Barrier->Permeability

Signaling Pathway of 3-Aminobenzoic Acid
Experimental Workflow: Synthesis of Azo Dyes

3-Aminobenzoic acid is a key precursor in the synthesis of azo dyes. The general workflow involves a two-step process: diazotization followed by an azo coupling reaction.

G Experimental Workflow for Azo Dye Synthesis Start 3-Aminobenzoic Acid Diazotization Diazotization (NaNO₂, HCl, 0-5 °C) Start->Diazotization Diazonium_Salt Diazonium Salt Intermediate Diazotization->Diazonium_Salt Azo_Coupling Azo Coupling Diazonium_Salt->Azo_Coupling Coupling_Component Coupling Component (e.g., Phenol, Naphthol) Coupling_Component->Azo_Coupling Azo_Dye Azo Dye Product Azo_Coupling->Azo_Dye Purification Purification (Filtration, Recrystallization) Azo_Dye->Purification Final_Product Purified Azo Dye Purification->Final_Product

Workflow for Azo Dye Synthesis
Experimental Workflow: Physicochemical Characterization

A systematic workflow is essential for the comprehensive physicochemical characterization of a chemical substance like 3-aminobenzoic acid.

G General Workflow for Physicochemical Characterization Sample Sample of 3-Aminobenzoic Acid Physical_Tests Physical Properties (Appearance, Melting Point, etc.) Sample->Physical_Tests Solubility_Test Solubility Determination (Gravimetric Method) Sample->Solubility_Test pKa_Test pKa Determination (Potentiometric Titration) Sample->pKa_Test Spectroscopy Spectroscopic Analysis (UV-Vis, FTIR, NMR) Sample->Spectroscopy Data_Analysis Data Analysis and Interpretation Physical_Tests->Data_Analysis Solubility_Test->Data_Analysis pKa_Test->Data_Analysis Spectroscopy->Data_Analysis Report Comprehensive Report Data_Analysis->Report

Physicochemical Characterization Workflow

Conclusion

This technical guide has provided a detailed overview of the core physicochemical properties of 3-aminobenzoic acid, along with standardized experimental protocols for their determination. The compilation of quantitative data into structured tables offers a quick and accessible reference for laboratory work. Furthermore, the visualization of a key biological signaling pathway and common experimental workflows provides a deeper understanding of its applications and analytical processes. This comprehensive information is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development, facilitating the effective use of 3-aminobenzoic acid in their respective areas of study.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Determination of 3-Aminobenzoate pKa Values

This technical guide provides a comprehensive overview of the acid dissociation constants (pKa) of 3-aminobenzoic acid, a molecule of interest in various chemical and pharmaceutical applications. Understanding the pKa values is critical as they govern the ionization state of the molecule at different pH levels, which in turn influences its solubility, membrane permeability, and receptor-binding interactions. This document details the established pKa values and provides in-depth experimental protocols for their determination.

Introduction to 3-Aminobenzoic Acid and pKa

3-Aminobenzoic acid, also known as meta-aminobenzoic acid (MABA), is an organic compound featuring both an amino group (-NH₂) and a carboxylic acid group (-COOH) attached to a benzene ring.[1] The presence of these two ionizable groups means the molecule has two distinct pKa values, corresponding to the protonation equilibria of the carboxyl and amino functions. The pKa is a quantitative measure of the strength of an acid in solution; it is the pH at which the acid is 50% dissociated. Accurate pKa values are fundamental parameters in drug design, formulation, and understanding pharmacokinetic profiles.

The ionization states of 3-aminobenzoic acid are crucial. The molecule can exist in a cationic, neutral (zwitterionic or uncharged), or anionic form depending on the pH of the environment. These transitions are governed by its pKa values.

G Ionization Equilibrium of 3-Aminobenzoic Acid Cationic Cationic Form (HOOC-C₆H₄-NH₃⁺) Zwitterionic Zwitterionic/Neutral Form (⁻OOC-C₆H₄-NH₃⁺ / HOOC-C₆H₄-NH₂) Cationic->Zwitterionic pKa₁ (Carboxyl Group) Anionic Anionic Form (⁻OOC-C₆H₄-NH₂) Zwitterionic->Anionic pKa₂ (Amino Group)

Caption: Ionization states of 3-aminobenzoic acid as a function of pH.

Quantitative Data: pKa Values of 3-Aminobenzoic Acid

The pKa values for 3-aminobenzoic acid have been determined and reported in the literature. As an amphoteric compound, it possesses two distinct pKa values corresponding to the deprotonation of the protonated amine and the carboxylic acid. It is important to note that the electron-withdrawing nature of a protonated amino group (-NH₃⁺) makes the carboxylic acid group more acidic (lower pKa) than in benzoic acid (pKa ≈ 4.20).[2][3]

The table below summarizes the reported pKa values.

Functional GrouppKa ValueExperimental ConditionsReference
Carboxylic Acid (-COOH)3.07In Water (H₂O)[1]
Amino Group (-NH₃⁺)4.79In Water (H₂O)[1]
Not Specified4.55Not Specified[2]
Not Specified4.78at 25°C[4]

Note: The values of 4.55 and 4.78 likely correspond to the amino group, as this is closer to the expected range for anilinium ions.

Experimental Protocols for pKa Determination

The determination of pKa values is commonly achieved through methods such as potentiometric titration and UV-Vis spectrophotometry.[5] These techniques monitor changes in a physical property of the solution as a function of pH.

Potentiometric Titration

Potentiometric titration is a highly reliable and widely used method for pKa determination.[5] It involves the gradual addition of a titrant (a strong base) to a solution of the analyte (3-aminobenzoic acid) and monitoring the resulting change in pH.

G prep Sample Preparation Prepare ~1 mM 3-aminobenzoic acid solution. Add inert salt (e.g., 0.15 M KCl) to maintain ionic strength. Acidify to pH ~2 with 0.1 M HCl. titr Titration Place solution on stirrer and immerse calibrated pH electrode. Add 0.1 M NaOH in small, precise increments. Record pH after each addition, allowing for stabilization. prep->titr calib Instrument Calibration Calibrate pH meter with standard buffers (pH 4, 7, 10). calib->prep data Data Acquisition Continue titration until pH ~12. Record volume of NaOH added vs. pH. titr->data analysis Data Analysis Plot pH vs. Volume of NaOH. Calculate the first or second derivative of the curve. Identify inflection points, which correspond to pKa values. data->analysis

Caption: Experimental workflow for pKa determination by potentiometric titration.

Detailed Methodology:

  • Instrument Calibration : Calibrate a potentiometer using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate pH measurements.[6]

  • Solution Preparation :

    • Prepare a standard solution of 0.1 M NaOH and 0.1 M HCl.[6][7]

    • Accurately weigh and dissolve 3-aminobenzoic acid in deionized, CO₂-free water to achieve a concentration of approximately 1 mM.[6][7]

    • To maintain a constant ionic strength throughout the titration, add a background electrolyte such as 0.15 M potassium chloride (KCl) to the analyte solution.[6][7]

  • Titration Procedure :

    • Transfer a known volume (e.g., 20 mL) of the 3-aminobenzoic acid solution into a reaction vessel equipped with a magnetic stirrer.[6][7]

    • If necessary, purge the solution with nitrogen gas to displace dissolved carbon dioxide, which can interfere with the titration of the amino group.[6]

    • Initially, acidify the solution to a pH of approximately 1.8-2.0 using 0.1 M HCl to ensure both the carboxyl and amino groups are fully protonated.[6][7]

    • Immerse the calibrated pH electrode into the solution.

    • Begin the titration by adding small, precise increments of the standardized 0.1 M NaOH solution.

    • After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

    • Continue the titration until the pH reaches approximately 12-12.5 to ensure complete deprotonation of both functional groups.[6][7]

  • Data Analysis :

    • Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

    • The pKa values are determined from the pH at the half-equivalence points. These points correspond to the inflection points on the titration curve.

    • For more precise determination, calculate the first or second derivative of the titration curve. The peaks (first derivative) or zero crossings (second derivative) accurately locate the equivalence points, and the pKa values are found at the midpoints between these.

    • Perform the titration in triplicate to ensure reproducibility and report the average pKa value with the standard deviation.[6][7]

UV-Vis Spectrophotometry

This method is based on the principle that the protonated and deprotonated forms of a molecule exhibit different ultraviolet-visible absorption spectra.[5] By measuring the absorbance at a fixed wavelength across a range of pH values, a sigmoid curve is generated from which the pKa can be derived.

G prep Solution Preparation Prepare a series of buffer solutions with known pH values (e.g., pH 2 to 7). Prepare a stock solution of 3-aminobenzoic acid. scan Spectral Scan Add a small, constant amount of stock solution to each buffer. Record the full UV-Vis spectrum for each pH to find λ_max for acidic and basic forms. prep->scan measure Absorbance Measurement Select a wavelength with the largest absorbance difference between forms. Measure absorbance of each sample at this wavelength. scan->measure analysis Data Analysis Plot Absorbance vs. pH. Fit the data to a sigmoidal curve. The pH at the inflection point of the curve is the pKa. measure->analysis

Caption: Experimental workflow for pKa determination by UV-Vis spectrophotometry.

Detailed Methodology:

  • Preliminary Scans :

    • Prepare two solutions of 3-aminobenzoic acid at a low concentration (e.g., 0.1 mM).

    • Adjust one solution to a highly acidic pH (e.g., pH 1) where the molecule is fully protonated. Adjust the other to a pH where the group of interest is fully deprotonated (e.g., pH 4 for the carboxyl group, pH 6 for the amino group).

    • Scan the absorbance of both solutions across the UV-Vis range (e.g., 200-400 nm) to identify the wavelength (λ) of maximum absorbance difference between the protonated and deprotonated species.

  • Sample Preparation :

    • Prepare a series of buffer solutions with precisely known pH values, spanning the expected pKa range (e.g., from pH 2.0 to 6.0 in 0.2 pH unit increments).

    • Prepare a concentrated stock solution of 3-aminobenzoic acid.

  • Absorbance Measurements :

    • To each buffer solution, add an identical, small aliquot of the 3-aminobenzoic acid stock solution to ensure the final concentration is constant across all samples.

    • Measure the absorbance of each solution at the predetermined analytical wavelength.[8]

  • Data Analysis :

    • Plot the measured absorbance against the corresponding pH value. This will generate a sigmoidal curve.

    • The pKa is the pH value at the inflection point of this curve.[5]

    • Alternatively, the pKa can be calculated using the following equation derived from the Henderson-Hasselbalch relationship: pKa = pH + log[(A - Aᵢ) / (Aₘ - A)] where A is the absorbance at a given pH, Aᵢ is the absorbance of the fully ionized species, and Aₘ is the absorbance of the molecular (non-ionized) species. A plot of log[(A - Aᵢ) / (Aₘ - A)] versus pH will yield a straight line that intersects the x-axis at the pKa.

References

The Biological Role of 3-Aminobenzoate in Microorganisms: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminobenzoate (3-ABA), an aromatic amine, plays a multifaceted role in the microbial world. While not as central as its isomers, 4-aminobenzoate (a precursor to folate) and 2-aminobenzoate (an intermediate in tryptophan metabolism), 3-ABA is a key player in specific metabolic and signaling pathways. Its significance ranges from serving as a carbon and nitrogen source for certain bacteria to acting as a building block for complex secondary metabolites with potent biological activities. This technical guide provides an in-depth exploration of the biological roles of this compound in microorganisms, with a focus on its degradation, biosynthesis, and signaling functions. The guide is intended for researchers, scientists, and drug development professionals interested in microbial metabolism, natural product biosynthesis, and novel antimicrobial strategies.

Degradation of this compound

Certain microorganisms have evolved catabolic pathways to utilize this compound as a sole source of carbon, nitrogen, and energy. The most well-characterized pathway is found in Comamonas sp. strain QT12.[1][2]

The Comamonas Degradation Pathway

In Comamonas sp. QT12, the degradation of 3-ABA is initiated by a series of enzymatic reactions encoded by the mab gene cluster.[1] The pathway involves the hydroxylation and subsequent ring cleavage of the aromatic ring.

The key enzymatic steps are:

  • Hydroxylation: this compound is first hydroxylated to 5-aminosalicylate by the enzyme This compound 6-monooxygenase (MabA) . This enzyme is a flavin-dependent monooxygenase that utilizes NADH as an external electron donor.[3]

  • Ring Cleavage: The resulting 5-aminosalicylate is then subject to extradiol ring cleavage by 5-aminosalicylate 1,2-dioxygenase (MabB) , a non-heme iron dioxygenase. This reaction opens the aromatic ring to form a linear aliphatic compound.

The subsequent steps in the pathway are less well-characterized but are presumed to involve further enzymatic modifications to channel the breakdown products into central metabolism. Proteomic analysis of Comamonas sp. QT12 grown on 3-ABA has revealed the upregulation of numerous enzymes involved in amino acid metabolism, carbon metabolism, and the biosynthesis of cofactors, indicating a broad cellular response to the utilization of this compound.[1]

Quantitative Data on 3-ABA Degradation Enzymes

The kinetic parameters of the initial enzymes in the Comamonas sp. QT12 3-ABA degradation pathway have been determined, providing insights into their efficiency.

EnzymeSubstrateKm (µM)kcat (s-1)Source
This compound 6-monooxygenase (MabA)This compound158.51 ± 4.746.49 ± 0.17[3]
This compound 6-monooxygenase (MabA)NADH189.85 ± 55.707.41 ± 1.39[3]
Experimental Protocols

This protocol outlines a method to assess the degradation of this compound by resting cells of Comamonas sp. QT12.

Materials:

  • Comamonas sp. QT12 culture grown in mineral salts medium (MSM) with this compound as the sole carbon and nitrogen source.

  • Phosphate buffer (50 mM, pH 7.0).

  • This compound solution (10 mM).

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector.

  • Centrifuge.

  • Shaking incubator.

Procedure:

  • Grow Comamonas sp. QT12 in MSM containing 5 mM this compound at 30°C with shaking until the mid-exponential phase.

  • Harvest the cells by centrifugation at 5,000 x g for 10 minutes.

  • Wash the cell pellet twice with 50 mM phosphate buffer (pH 7.0).

  • Resuspend the cells in the same buffer to an optical density at 600 nm (OD600) of 2.0.

  • Initiate the degradation reaction by adding this compound to a final concentration of 1 mM to the cell suspension.

  • Incubate the reaction mixture at 30°C with shaking.

  • At various time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw aliquots of the suspension.

  • Immediately centrifuge the aliquots at 10,000 x g for 5 minutes to pellet the cells.

  • Analyze the supernatant for the concentration of this compound using HPLC. Monitor the absorbance at 210 nm.

This protocol describes a spectrophotometric assay to determine the activity of MabA by monitoring the consumption of NADH.

Materials:

  • Purified MabA enzyme.

  • Tris-HCl buffer (50 mM, pH 7.5).

  • This compound solution (10 mM).

  • NADH solution (10 mM).

  • FAD solution (1 mM).

  • Spectrophotometer capable of measuring absorbance at 340 nm.

Procedure:

  • Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 10 µM FAD, and 200 µM this compound in a total volume of 1 ml.

  • Pre-incubate the mixture at 30°C for 5 minutes.

  • Initiate the reaction by adding 200 µM NADH.

  • Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH (ε340 = 6.22 mM-1 cm-1).

  • The rate of the reaction is calculated from the linear portion of the absorbance versus time plot.

  • One unit of enzyme activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADH per minute.

Biosynthesis of this compound and its Role as a Precursor

While some microorganisms degrade 3-ABA, others synthesize it as a precursor for the production of secondary metabolites. A prominent example is the biosynthesis of the antitumor antibiotic pactamycin by Streptomyces pactum.[4]

Pactamycin Biosynthesis

The complex structure of pactamycin is assembled from several precursors, with this compound forming a key structural moiety. The biosynthesis of 3-ABA in S. pactum is thought to proceed through a modified polyketide synthase-like pathway.

The proposed biosynthetic pathway for 3-aminoacetophenone, a component of pactamycin derived from 3-ABA, involves the following key steps:

  • Formation of a β-ketoacyl intermediate: This is proposed to occur via a Claisen condensation involving acetyl-CoA, likely catalyzed by discrete polyketide synthase (PKS) proteins.[4]

Quantitative Data on 3-ABA Production

Metabolic engineering efforts in Escherichia coli have demonstrated the potential for microbial production of this compound.

StrainCulture ConditionsTiter (mg/L)Source
Engineered E. coli (monoculture)Glucose substrate1.5
Engineered E. coli (co-culture)Glucose substrate48
Experimental Protocols

This protocol details the quantification of 3-ABA from a microbial culture using HPLC.

Materials:

  • Culture of engineered E. coli capable of producing 3-ABA.

  • Centrifuge.

  • HPLC system with a C18 column and UV detector.

  • This compound standard solutions.

  • Acetonitrile.

  • Formic acid.

Procedure:

  • Grow the engineered E. coli strain under inducing conditions in a suitable production medium.

  • Collect a sample of the culture broth.

  • Centrifuge the sample at 10,000 x g for 10 minutes to pellet the cells.

  • Filter the supernatant through a 0.22 µm filter.

  • Analyze the filtered supernatant by HPLC.

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Detection: UV absorbance at 210 nm.

  • Quantify the concentration of 3-ABA by comparing the peak area to a standard curve prepared with known concentrations of this compound.

This compound in Microbial Signaling

Beyond its metabolic roles, this compound can also function as a signaling molecule, particularly in the context of chemotaxis.

Chemotaxis in Pseudomonas

Several Pseudomonas strains exhibit a chemotactic response towards aminobenzoate isomers, including this compound.[5] This directed movement towards a chemical gradient allows the bacteria to locate potential nutrient sources. In Pseudomonas putida, the chemotactic response to aromatic acids like benzoate and its derivatives is inducible.[5]

Experimental Protocols

This protocol describes a quantitative method to measure the chemotactic response of P. putida to this compound.

Materials:

  • Pseudomonas putida culture grown in a suitable medium (e.g., minimal medium with succinate).

  • Chemotaxis buffer (e.g., 10 mM potassium phosphate, 0.1 mM EDTA, pH 7.0).

  • This compound solutions of varying concentrations in chemotaxis buffer.

  • Capillary tubes (1 µl).

  • Microscope slides and coverslips.

  • Bacterial cell counting chamber (hemocytometer) or plate counting supplies.

Procedure:

  • Grow P. putida to the mid-exponential phase, harvest by centrifugation, and wash twice with chemotaxis buffer.

  • Resuspend the cells in chemotaxis buffer to a concentration of approximately 108 cells/ml.

  • Fill a 1 µl capillary tube with a solution of this compound (the attractant) at a specific concentration.

  • Fill another capillary tube with chemotaxis buffer alone (the control).

  • Place a small drop of the bacterial suspension on a microscope slide.

  • Insert the filled capillary tubes, open end first, into the bacterial suspension.

  • Incubate the slide in a humid chamber for 30-60 minutes to allow the bacteria to swim into the capillaries.

  • Carefully remove the capillary tubes and wipe the outside to remove adhering bacteria.

  • Expel the contents of each capillary into a known volume of chemotaxis buffer.

  • Determine the number of bacteria in each capillary by direct counting using a hemocytometer or by plating serial dilutions on nutrient agar and counting colony-forming units (CFUs).

  • The chemotactic response is expressed as the ratio of the number of bacteria that entered the attractant-filled capillary to the number that entered the control capillary.

Diagrams of Pathways and Workflows

This compound Degradation Pathway in Comamonas sp. QT12

degradation_pathway This compound This compound 5-Aminosalicylate 5-Aminosalicylate This compound->5-Aminosalicylate MabA (this compound 6-monooxygenase) Ring Cleavage Product Ring Cleavage Product 5-Aminosalicylate->Ring Cleavage Product MabB (5-aminosalicylate 1,2-dioxygenase) Central Metabolism Central Metabolism Ring Cleavage Product->Central Metabolism Further Enzymatic Steps

Caption: Proposed degradation pathway of this compound in Comamonas sp. QT12.

Biosynthesis of 3-Aminoacetophenone Moiety of Pactamycin

biosynthesis_pathway Acetyl-CoA Acetyl-CoA β-Ketoacyl intermediate β-Ketoacyl intermediate Acetyl-CoA->β-Ketoacyl intermediate Malonyl-CoA Malonyl-CoA Malonyl-CoA->β-Ketoacyl intermediate PKS Proteins 3-Aminoacetophenone moiety 3-Aminoacetophenone moiety β-Ketoacyl intermediate->3-Aminoacetophenone moiety This compound This compound This compound->3-Aminoacetophenone moiety Series of Enzymatic Reactions Pactamycin Pactamycin 3-Aminoacetophenone moiety->Pactamycin

Caption: Simplified biosynthesis of the 3-aminoacetophenone moiety of pactamycin.

Experimental Workflow for Chemotaxis Assay

chemotaxis_workflow cluster_prep Cell Preparation cluster_assay Capillary Assay cluster_analysis Quantification Grow Culture Grow Culture Harvest & Wash Harvest & Wash Grow Culture->Harvest & Wash Resuspend Resuspend Harvest & Wash->Resuspend Fill Capillaries Fill Capillaries Resuspend->Fill Capillaries Incubate Incubate Fill Capillaries->Incubate Collect Bacteria Collect Bacteria Incubate->Collect Bacteria Count Cells Count Cells Collect Bacteria->Count Cells Calculate Ratio Calculate Ratio Count Cells->Calculate Ratio

Caption: Workflow for the capillary chemotaxis assay.

Implications for Drug Development

The microbial pathways involving this compound present several opportunities for drug development:

  • Novel Antibiotic Targets: The enzymes in the 3-ABA degradation pathway, being specific to certain bacteria, could be potential targets for the development of narrow-spectrum antibiotics. Inhibiting these enzymes would prevent the utilization of 3-ABA as a nutrient source, potentially hindering the growth of pathogenic bacteria in specific environments.

  • Biosynthesis of Novel Compounds: The biosynthetic machinery that utilizes 3-ABA as a precursor, such as in pactamycin synthesis, can be harnessed through synthetic biology and metabolic engineering approaches. This could lead to the production of novel pactamycin analogs with improved therapeutic properties, such as reduced toxicity or enhanced efficacy.

  • Antivirulence Strategies: Understanding the role of 3-ABA in bacterial signaling, such as chemotaxis, could inform the development of antivirulence strategies. By interfering with the ability of pathogenic bacteria to sense and respond to environmental cues like 3-ABA, it may be possible to disrupt their ability to colonize a host and cause infection.

Conclusion

This compound, while often overlooked in comparison to its isomers, holds significant importance in the microbial realm. Its roles as a substrate for degradation, a precursor for secondary metabolite biosynthesis, and a signaling molecule highlight the metabolic versatility and adaptability of microorganisms. The detailed understanding of the enzymes, pathways, and regulatory mechanisms involved in 3-ABA metabolism provides a foundation for future research and the development of novel biotechnological and therapeutic applications. This technical guide serves as a comprehensive resource for scientists and researchers aiming to explore and exploit the intriguing biology of this compound in microorganisms.

References

An In-depth Technical Guide to the Mechanism of Action of 3-Aminobenzoate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the diverse mechanisms of action of 3-aminobenzoate derivatives. These compounds have emerged as versatile scaffolds in medicinal chemistry, demonstrating a broad range of biological activities. This document details their molecular targets, associated signaling pathways, and the experimental methodologies used to elucidate their functions, with a focus on quantitative data to support drug development efforts.

Inhibition of GABA Aminotransferase (GABA-AT)

A significant area of investigation for this compound derivatives is their potential as anticonvulsant agents through the inhibition of γ-aminobutyric acid aminotransferase (GABA-AT). This enzyme is responsible for the degradation of the inhibitory neurotransmitter GABA. By inhibiting GABA-AT, these derivatives increase GABA levels in the brain, leading to a reduction in neuronal excitability.

Compound IDDescriptionAnticonvulsant Activity (scPTZ model)Inhibition Constant (Ki)Reference
A 3-(1, 3-dioxo-2, 3-dihydro-1H-isoindol-2yl)-N-(2-nitrophenyl) benzamideActive at 100 mg/kgNot Reported[1]
B N-(2-bromo-2, 4-dinitrophenyl)-3-(1, 3-dioxo-2, 3-dihydro1H-isoindol-2yl) benzamideActive (long duration)67.79 µM[1]
D N-(3-chlorophenyl)-3-(1, 3-dioxo-2, 3-dihydro-1H-isoindol-2yl) benzamideActive at 100 mg/kgNot Reported[1]
F N-(2-chloro-4-nitrophenyl)-3-(1, 3-dioxo-2, 3-dihydro-1H-isoindol-2yl) benzamideModerately ActiveNot Reported[1]
G N-(4-bromophenyl)-3-(1, 3-dioxo-2, 3-dihydro-1H-isoindol-2yl) benzamideModerately ActiveNot Reported[1]
Diazepam Reference Drug-68.93 µM[1]

The subcutaneous pentylenetetrazole (scPTZ) seizure model is a standard assay to screen for potential anticonvulsant drugs.

  • Animal Model: Typically, mice are used.

  • Compound Administration: The test compounds (this compound derivatives) are administered to the animals, often intraperitoneally, at varying doses.

  • Induction of Seizures: After a specific pretreatment time, a convulsant dose of pentylenetetrazole is injected subcutaneously.

  • Observation: The animals are observed for the onset of seizures (e.g., clonic and tonic convulsions) and mortality over a defined period.

  • Evaluation: The ability of the test compound to prevent or delay the onset of seizures compared to a control group is recorded. The percentage of protection is then calculated.

GABA_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_glia Glial Cell / Presynaptic Terminal Glutamate Glutamate GAD Glutamate Decarboxylase Glutamate->GAD GABA GABA GAD->GABA GABA_Vesicle GABA Vesicle GABA->GABA_Vesicle GABA_Synapse GABA_Vesicle->GABA_Synapse Release GABA_Transporter GAT1 GABA_Degradation GABA_Transporter->GABA_Degradation GABA_Synapse->GABA_Transporter Reuptake GABA_Receptor GABA-A Receptor GABA_Synapse->GABA_Receptor Cl_ion Cl- Influx GABA_Receptor->Cl_ion Hyperpolarization Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization GABA_AT GABA Aminotransferase GABA_Degradation->GABA_AT SSA Succinic Semialdehyde GABA_AT->SSA Inhibitor This compound Derivative Inhibitor->GABA_AT

Caption: Inhibition of GABA-AT by this compound derivatives.

Cholinesterase Inhibition

Derivatives of 3-aminobenzoic acid have been identified as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[2][3] These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine. Their inhibition is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.

Compound IDTarget EnzymeIC50 (µM)Reference
5b Acetylcholinesterase (AChE)1.66 ± 0.03[3]
2c Butyrylcholinesterase (BChE)2.67 ± 0.05[3]
Dual Inhibitor AChE9.68[2]
Dual Inhibitor BChE11.59[2]
  • Reagents: Acetylthiocholine (ATC) or butyrylthiocholine (BTC) as substrate, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen, and the respective cholinesterase enzyme.

  • Procedure: The assay is typically performed in a 96-well plate. The enzyme is pre-incubated with various concentrations of the this compound derivative (inhibitor).

  • Reaction Initiation: The substrate (ATC or BTC) and DTNB are added to start the reaction.

  • Measurement: The enzyme hydrolyzes the substrate to thiocholine, which then reacts with DTNB to produce a yellow-colored anion. The absorbance of this product is measured spectrophotometrically over time.

  • Data Analysis: The rate of reaction is calculated. The percentage of inhibition is determined for each inhibitor concentration, and the IC50 value is calculated from the dose-response curve.

Cholinesterase_Inhibition Acetylcholine Acetylcholine (ACh) Neurotransmitter Cholinesterase AChE / BChE Acetylcholine->Cholinesterase Breakdown ACh Breakdown Cholinesterase->Breakdown Increased_ACh Increased Synaptic ACh Synaptic_ACh Decreased Synaptic ACh Breakdown->Synaptic_ACh Cognitive_Decline Cognitive Decline (Alzheimer's Disease) Synaptic_ACh->Cognitive_Decline Inhibitor This compound Derivative Inhibitor->Cholinesterase Inhibitor->Increased_ACh Leads to Improved_Cognition Symptomatic Relief Increased_ACh->Improved_Cognition

Caption: Therapeutic rationale for cholinesterase inhibition.

Obstruction of Ribosomal Peptidyl Transferase Center (PTC)

Certain 3-aminobenzoic acid derivatives interfere with protein synthesis by physically obstructing the catalytic center of the ribosome, the peptidyl transferase center (PTC).[4][5] High-resolution cryo-electron microscopy studies have shown that the aromatic ring of these monomers sterically blocks the necessary conformational changes ("induced fit") required for efficient amide bond formation.[4][5] This mechanism is distinct from many traditional antibiotics that target the ribosome.

  • Steric Hindrance: The rigid aromatic backbone of derivatives like meta-aminobenzoic acid (mABZ) prevents the proper positioning of nucleotide U2506.[4]

  • Inhibition of Induced Fit: This steric clash prevents the subsequent rearrangement of nucleotide U2585, a critical step in the induced fit mechanism for peptide bond formation.[4][5]

  • Disruption of Water Network: These derivatives also disrupt the ordered network of water molecules within the PTC that is believed to facilitate the proton transfer steps of amide bond formation.[4][5]

  • Complex Formation: 70S ribosomes from E. coli are incubated with mRNA and a P-site tRNA substrate.

  • A-site tRNA Charging: The this compound derivative is chemically ligated to an A-site tRNA.

  • Binding: The charged A-site tRNA is then introduced to the ribosome complex, allowing it to bind in the PTC.

  • Vitrification: The sample is rapidly frozen in liquid ethane to preserve the native structure of the complex.

  • Data Collection: The frozen sample is imaged using a transmission electron microscope, collecting thousands of images of individual ribosome particles in different orientations.

  • Image Processing & 3D Reconstruction: The images are computationally processed, aligned, and averaged to generate a high-resolution 3D map of the ribosome with the this compound derivative bound in the PTC.

  • Model Building: An atomic model is built into the 3D map to visualize the precise interactions and conformational state of the PTC.

Ribosome_Workflow cluster_prep Sample Preparation cluster_analysis Structural & Functional Analysis Ribosome_Isolation Isolate 70S Ribosomes Complex_Formation Form Ribosome-mRNA-tRNA Complex Ribosome_Isolation->Complex_Formation tRNA_Charging Charge tRNA with This compound Derivative tRNA_Charging->Complex_Formation CryoEM Cryo-EM & 3D Reconstruction Complex_Formation->CryoEM Biochemical_Assay In Vitro Translation Assay Complex_Formation->Biochemical_Assay Data_Analysis Analyze PTC Conformation CryoEM->Data_Analysis Inhibition_Kinetics Determine Inhibition Efficiency Biochemical_Assay->Inhibition_Kinetics

Caption: Workflow for studying ribosomal inhibition.

Other Mechanisms and Applications

The structural versatility of the this compound scaffold has led to its application in targeting various other biological systems.

  • Oncology: Methyl 3-Amino-2-Fluorobenzoate serves as a crucial building block for targeted cancer therapies like Dabrafenib, which are designed to act on specific molecular pathways in tumors.[6]

  • EGFR Inhibition: Certain derivatives of 4-amino-3-chloro benzoate ester have been shown to inhibit the epidermal growth factor receptor (EGFR) tyrosine kinase, inducing apoptosis in cancer cells.[7]

  • PI3K/AKT Pathway Modulation: 2-amino-3-chlorobenzoic acid, a natural product from Streptomyces coelicolor, exhibits cytotoxic effects on breast cancer cells by targeting the PI3K/AKT signaling pathway.[8]

  • Dihydrofolate Synthesis Inhibition: As analogs of para-aminobenzoic acid (PABA), some derivatives can inhibit dihydropteroate synthase, an essential enzyme in the bacterial folate synthesis pathway, giving them antimicrobial properties.[9]

This guide highlights the polypharmacology of this compound derivatives, underscoring their importance as a privileged scaffold in modern drug discovery. The diverse mechanisms, ranging from neurotransmitter modulation to inhibition of fundamental cellular processes like protein synthesis, offer multiple avenues for the development of novel therapeutics.

References

Spectral Properties of Methyl 3-Aminobenzoate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-aminobenzoate is a valuable building block in organic synthesis, finding applications in the pharmaceutical and dye industries. A thorough understanding of its spectral properties is crucial for its identification, characterization, and quality control. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), ultraviolet-visible (UV-Vis), and mass spectrometry (MS) data for methyl this compound. Detailed experimental protocols are provided to facilitate the reproduction of this data.

Data Presentation

The following tables summarize the key spectral data for methyl this compound, providing a clear and concise reference for researchers.

Table 1: ¹H NMR Spectral Data of Methyl this compound in CDCl₃
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
7.411s-1Ar-H
7.345d7.81Ar-H
7.196t7.81Ar-H
6.841d7.81Ar-H
3.876s-3-OCH₃
3.80 (broad)s-2-NH₂

Note: Data acquired on a 400 MHz instrument. Chemical shifts are referenced to TMS (δ = 0.00 ppm).[1]

Table 2: ¹³C NMR Spectral Data of Methyl this compound in CDCl₃
Chemical Shift (δ) ppmAssignment
167.2C=O (Ester)
146.5C-NH₂
131.5Aromatic C
129.2Aromatic CH
119.1Aromatic CH
118.5Aromatic CH
115.6Aromatic CH
52.1-OCH₃

Note: Data acquired on a 100 MHz instrument. Chemical shifts are referenced to the solvent peak (CDCl₃ at δ = 77.16 ppm).[1]

Table 3: Infrared (IR) Spectral Data of Methyl this compound
Wavenumber (cm⁻¹)IntensityAssignment
3450, 3350Strong, SharpN-H stretch (primary amine)
3050MediumAromatic C-H stretch
2950MediumAliphatic C-H stretch (-OCH₃)
1720Strong, SharpC=O stretch (ester)
1620StrongN-H bend
1590, 1490Medium to StrongAromatic C=C stretch
1240StrongC-O stretch (ester)
750StrongAromatic C-H bend (m-disubstituted)

Note: Spectrum typically acquired as a KBr pellet or thin film.[1]

Table 4: Mass Spectrometry (MS) Fragmentation Data of Methyl this compound
m/zProposed Fragment Ion
151[M]⁺ (Molecular Ion)
120[M - OCH₃]⁺
92[M - COOCH₃]⁺
65[C₅H₅]⁺

Note: Fragmentation pattern obtained by Electron Ionization (EI).[2]

Experimental Protocols

Detailed methodologies for the acquisition of the spectral data are provided below. These protocols are intended to serve as a guide for researchers to obtain comparable results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance 400 MHz or equivalent).

Sample Preparation:

  • Weigh approximately 10-20 mg of methyl this compound.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Sequence: zg30 (or equivalent)

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Acquisition Time: 3-4 s

  • Spectral Width: 16 ppm

  • Temperature: 298 K

¹³C NMR Acquisition Parameters:

  • Pulse Sequence: zgpg30 (or equivalent with proton decoupling)

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

  • Acquisition Time: 1-2 s

  • Spectral Width: 240 ppm

  • Temperature: 298 K

Data Processing:

  • Apply Fourier transformation to the acquired free induction decays (FIDs).

  • Phase correct the spectra manually or automatically.

  • Perform baseline correction.

  • Reference the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer Spectrum Two or equivalent).

Sample Preparation (KBr Pellet Method):

  • Grind a small amount (1-2 mg) of methyl this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[3]

  • Place a portion of the powder into a pellet press die.

  • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.[3]

Acquisition Parameters:

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16

  • Background: A spectrum of a pure KBr pellet should be acquired as the background and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source (e.g., a GC-MS system).

Sample Introduction:

  • The sample can be introduced via a direct insertion probe or through a gas chromatograph. For GC-MS, a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected.

EI-MS Parameters:

  • Ionization Energy: 70 eV[4]

  • Source Temperature: 200-250 °C

  • Mass Range: m/z 40-400

Data Analysis:

  • Identify the molecular ion peak.

  • Analyze the fragmentation pattern to identify characteristic fragment ions.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Instrumentation: A dual-beam UV-Vis spectrophotometer (e.g., Agilent Cary 60 or equivalent).

Sample Preparation:

  • Prepare a stock solution of methyl this compound in a suitable UV-grade solvent (e.g., ethanol or methanol) at a concentration of approximately 1 mg/mL.

  • From the stock solution, prepare a dilute solution (e.g., 0.01 mg/mL) using the same solvent. The final concentration should be adjusted to yield an absorbance maximum between 0.5 and 1.5.

Acquisition Parameters:

  • Wavelength Range: 200-400 nm

  • Scan Speed: Medium

  • Blank: Use the pure solvent as the blank for baseline correction.

Visualization of Spectral Analysis Workflow

The following diagrams illustrate the logical relationships in the spectral analysis of methyl this compound.

Spectral_Analysis_Workflow Workflow for Structural Elucidation of Methyl this compound cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Sample NMR NMR Sample->NMR IR IR Sample->IR MS MS Sample->MS UV_Vis UV_Vis Sample->UV_Vis Structure Molecular Structure NMR->Structure C-H Framework Functional_Groups Functional Groups IR->Functional_Groups Vibrational Modes Molecular_Weight Molecular Weight & Formula MS->Molecular_Weight Fragmentation Conjugation Electronic Conjugation UV_Vis->Conjugation Electronic Transitions Final_Characterization Final_Characterization Structure->Final_Characterization Complete Characterization Functional_Groups->Final_Characterization Complete Characterization Molecular_Weight->Final_Characterization Complete Characterization Conjugation->Final_Characterization Complete Characterization

Caption: Overall workflow for the structural characterization of methyl this compound.

Information_from_Spectroscopy Information Derived from Each Spectroscopic Technique cluster_structure Structural Features of Methyl this compound NMR ¹H & ¹³C NMR ¹H: Chemical Environment, Spin-Spin Coupling, Proton Count ¹³C: Carbon Skeleton, Hybridization Structure Methyl this compound C₈H₉NO₂ NMR->Structure IR Infrared (IR) Functional Groups: N-H, C-H, C=O, C-O, Aromatic C=C IR->Structure MS Mass Spectrometry (MS) Molecular Weight Fragmentation Pattern MS->Structure UV_Vis UV-Visible (UV-Vis) Electronic Transitions Conjugated System UV_Vis->Structure

Caption: Specific structural information obtained from different spectral methods.

References

An In-depth Technical Guide to Ethyl 3-aminobenzoate: Properties, Synthesis, and Experimental Workflow

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the core physicochemical properties of ethyl 3-aminobenzoate, a detailed experimental protocol for the synthesis of a structurally related compound via Fischer esterification, and a visual representation of the experimental workflow. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Properties of Ethyl this compound

Ethyl this compound is a chemical compound used as an intermediate in the synthesis of various pharmaceutical agents. A summary of its key quantitative data is presented below for easy reference and comparison.

PropertyValue
Molecular Formula C₉H₁₁NO₂[1]
Molecular Weight 165.19 g/mol [1][2]
CAS Number 582-33-2[1][3][4]
Appearance Clear yellow to light brown liquid or low melting solid[3][4]
Density 1.107 g/mL at 25 °C[2][3][5]
Melting Point 27 - 30 °C[4][5]
Boiling Point 172-175 °C at 13 mmHg[2][3]
Refractive Index n20/D 1.560[2][3]
Flash Point 113 °C (closed cup)[2][4]

Experimental Protocol: Synthesis of Ethyl Aminobenzoate via Fischer Esterification

The following protocol details the synthesis of an ethyl aminobenzoate derivative through Fischer esterification. This acid-catalyzed reaction is a fundamental method for producing esters from carboxylic acids and alcohols. While the following procedure is specifically for the synthesis of ethyl p-aminobenzoate (Benzocaine), the principles and steps are directly applicable to the synthesis of its isomer, ethyl this compound, from 3-aminobenzoic acid.

Materials:

  • p-Aminobenzoic acid (PABA)

  • Absolute Ethanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • 10% Sodium Carbonate (Na₂CO₃) solution

  • Ice water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Beakers

  • Büchner funnel and vacuum filtration apparatus

  • pH paper or meter

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 1.2 g of p-aminobenzoic acid with 12.0 mL of absolute ethanol. Stir the mixture until the solid is fully dissolved.[4][6]

  • Acid Catalysis: In a fume hood, carefully and slowly add 1.0 mL of concentrated sulfuric acid to the solution dropwise with continuous stirring. A precipitate of the aminobenzoic acid salt is expected to form.[4][6]

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle for approximately 60-75 minutes. The solid should dissolve as the reaction proceeds.[4]

  • Quenching: After the reflux period, allow the reaction mixture to cool to room temperature. Pour the cooled mixture into a beaker containing 30 mL of ice water.[4][6]

  • Neutralization: While stirring, slowly add a 10% sodium carbonate solution to the aqueous mixture. Carbon dioxide gas will evolve as the acid is neutralized. Continue adding the sodium carbonate solution until the gas evolution ceases and the pH of the solution is approximately 8.[4][6]

  • Product Isolation: Collect the resulting white precipitate of the crude product by vacuum filtration using a Büchner funnel.[4]

  • Washing: Wash the collected precipitate with several portions of ice-cold water to remove any remaining salts.[4]

  • Drying: Dry the purified product. The mass of the dried product can then be determined to calculate the percent yield.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the Fischer esterification process as described in the protocol above.

Fischer_Esterification_Workflow start Start reagents 1. Combine PABA, Ethanol, and H₂SO₄ start->reagents reflux 2. Heat Mixture at Reflux (60-75 min) reagents->reflux cool 3. Cool to Room Temperature reflux->cool quench 4. Quench in Ice Water cool->quench neutralize 5. Neutralize with 10% Na₂CO₃ Solution to pH 8 quench->neutralize filter 6. Vacuum Filter Precipitate neutralize->filter wash 7. Wash with Ice-Cold Water filter->wash dry 8. Dry the Final Product wash->dry end End dry->end

References

The Pivotal Role of 3-Aminobenzoate in the Biosynthesis of Complex Natural Products: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminobenzoate and its structural isomers are fundamental building blocks in the microbial biosynthesis of a diverse array of natural products, many of which possess significant pharmacological activities. While the ortho- and para-isomers, anthranilate and p-aminobenzoate (PABA) respectively, are well-known derivatives of the central shikimate pathway, the meta-isomer, this compound, originates from a distinct biosynthetic route. This technical guide provides an in-depth exploration of the function of this compound, with a particular focus on its hydroxylated derivative, 3-amino-5-hydroxybenzoic acid (AHBA), as a crucial starter unit in the biosynthesis of ansamycin and mitomycin antibiotics. We will delve into the intricacies of the aminoshikimate pathway, the key enzymes involved, and the experimental methodologies employed to elucidate these complex biosynthetic routes.

The Aminoshikimate Pathway: A Gateway to Ansamycins and Mitomycins

The biosynthesis of 3-amino-5-hydroxybenzoic acid (AHBA), the primary precursor for the mC7N (3-amino-5-hydroxy) aromatic core of many ansamycins and mitomycins, proceeds via the aminoshikimate pathway, a notable variation of the classical shikimate pathway.[1][2] This pathway is essential for the production of renowned antibiotics such as rifamycin, ansamitocin, and geldanamycin.[3]

The key steps of the aminoshikimate pathway leading to AHBA are as follows:

  • Formation of Kanosamine: The pathway initiates with the recruitment of genes for kanosamine formation, providing the initial nitrogenous precursor.[1]

  • Phosphorylation and Conversion: Kanosamine is subsequently phosphorylated and enzymatically converted to 1-deoxy-1-imino-erythrose 4-phosphate.[1]

  • Formation of aminoDAHP: This intermediate serves as the substrate for the formation of 4-amino-3,4-dideoxy-D-arabino-heptulosonic acid 7-phosphate (aminoDAHP).[1][2]

  • Cyclization and Dehydration: aminoDAHP is then converted to 5-deoxy-5-aminodehydroquinic acid and subsequently to 5-deoxy-5-aminodehydroshikimic acid.[1]

  • Aromatization to AHBA: The final step is the aromatization of 5-deoxy-5-aminodehydroshikimic acid to yield 3-amino-5-hydroxybenzoic acid, a reaction catalyzed by the enzyme AHBA synthase.[1][4]

Key Enzyme: 3-Amino-5-hydroxybenzoic Acid (AHBA) Synthase

AHBA synthase is a pyridoxal 5'-phosphate (PLP) dependent enzyme that plays a critical role in the aminoshikimate pathway.[4][5] It exhibits a pronounced sequence homology to other PLP-dependent enzymes involved in antibiotic sugar biosynthesis.[5] Structural studies of AHBA synthase from Amycolatopsis mediterranei have revealed a dimeric structure with an active site composed of residues from both subunits.[5][6]

A remarkable feature of AHBA synthase is its dual catalytic function. As a homodimer, it catalyzes the final aromatization step to produce AHBA.[1] Additionally, in a complex with the oxidoreductase RifL, it participates in the transamination of UDP-3-keto-D-glucose at the beginning of the pathway.[1]

Quantitative Data

While extensive research has been conducted on the aminoshikimate pathway, specific quantitative data such as enzyme kinetic parameters for AHBA synthase (Km, kcat) are not widely reported in the available literature. However, studies on related enzymes and biosynthetic pathways provide some context for the efficiency of these reactions. The following table summarizes the types of quantitative data that are typically sought in the characterization of such biosynthetic pathways.

ParameterDescriptionTypical Range/ValueReferences
Enzyme Kinetics
Km (Substrate Affinity)The substrate concentration at which the reaction rate is half of Vmax. A lower Km indicates higher affinity.µM to mM range[This data is not readily available for AHBA synthase]
kcat (Turnover Number)The number of substrate molecules converted to product per enzyme molecule per unit time.s-1 or min-1[This data is not readily available for AHBA synthase]
kcat/Km (Catalytic Efficiency)A measure of how efficiently an enzyme converts a substrate to a product.M-1s-1[This data is not readily available for AHBA synthase]
Fermentation Yields
TiterThe concentration of the final natural product in the fermentation broth.mg/L to g/L[Specific yields vary greatly depending on the strain and fermentation conditions]
Precursor FeedingThe increase in product yield upon supplementation with a biosynthetic precursor like AHBA.Fold increase[7]

Experimental Protocols

Heterologous Expression and Purification of AHBA Synthase

This protocol is a generalized procedure based on methods for expressing and purifying His-tagged synthases in E. coli.

a. Gene Cloning and Vector Construction:

  • The gene encoding AHBA synthase (e.g., from Amycolatopsis mediterranei) is amplified by PCR.
  • The amplified gene is cloned into an expression vector (e.g., pET series) containing an N-terminal or C-terminal hexahistidine (His6)-tag.
  • The construct is verified by DNA sequencing.

b. Protein Expression:

  • The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
  • A single colony is used to inoculate a starter culture of Luria-Bertani (LB) medium containing the appropriate antibiotic, grown overnight at 37°C.
  • The starter culture is used to inoculate a larger volume of LB medium. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
  • Protein expression is induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.
  • The culture is then incubated at a lower temperature (e.g., 16-25°C) for several hours to overnight to enhance soluble protein expression.

c. Cell Lysis and Protein Purification:

  • Cells are harvested by centrifugation.
  • The cell pellet is resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, and a protease inhibitor cocktail).
  • Cells are lysed by sonication or using a French press.
  • The cell lysate is clarified by centrifugation to remove cell debris.
  • The supernatant containing the His-tagged AHBA synthase is loaded onto a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.
  • The column is washed with wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20-40 mM).
  • The His-tagged protein is eluted with elution buffer (lysis buffer containing a high concentration of imidazole, e.g., 250-500 mM).
  • The purity of the eluted protein is assessed by SDS-PAGE.
  • For higher purity, a further purification step such as size-exclusion chromatography can be performed.

Enzymatic Assay for AHBA Synthase Activity

This is a general spectrophotometric assay to determine the activity of AHBA synthase.

a. Reaction Mixture:

  • A typical reaction mixture contains:
  • Purified AHBA synthase
  • The substrate, 5-deoxy-5-amino-3-dehydroshikimic acid
  • Pyridoxal 5'-phosphate (PLP) as a cofactor
  • A suitable buffer (e.g., potassium phosphate buffer, pH 7.5)

b. Assay Procedure:

  • The reaction is initiated by adding the enzyme to the reaction mixture.
  • The formation of the product, AHBA, can be monitored by measuring the increase in absorbance at a specific wavelength (determined by the UV-Vis spectrum of AHBA).
  • Alternatively, the reaction can be stopped at different time points by adding an acid (e.g., trichloroacetic acid).
  • The amount of AHBA produced can then be quantified by HPLC.

c. Determination of Kinetic Parameters:

  • To determine the Km and Vmax, the initial reaction rates are measured at varying substrate concentrations while keeping the enzyme concentration constant.
  • The data is then fitted to the Michaelis-Menten equation using non-linear regression analysis.
  • The kcat can be calculated from the Vmax and the enzyme concentration.

Quantification of this compound and its Derivatives by HPLC

This is a general HPLC method for the analysis of aromatic compounds in fermentation broths.

a. Sample Preparation:

  • Fermentation broth samples are centrifuged to remove cells.
  • The supernatant is filtered through a 0.22 µm filter.
  • For complex matrices, a solid-phase extraction (SPE) step may be necessary to remove interfering compounds.

b. HPLC Conditions:

  • Column: A reversed-phase C18 column is commonly used.
  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
  • Detection: UV detection at the wavelength of maximum absorbance for the compound of interest (e.g., around 254 nm for aromatic compounds). A diode-array detector (DAD) can be used to obtain the full UV spectrum for peak identification.
  • Quantification: A standard curve is generated using known concentrations of pure this compound or AHBA. The concentration in the samples is then determined by comparing their peak areas to the standard curve.

Visualizations

Biosynthetic_Pathway_of_AHBA cluster_aminoshikimate Aminoshikimate Pathway cluster_pks Polyketide Synthase (PKS) Assembly UDP_Glucose UDP-Glucose UDP_3_keto_D_glucose UDP-3-keto-D-glucose UDP_Glucose->UDP_3_keto_D_glucose Oxidoreductase Kanosamine Kanosamine UDP_3_keto_D_glucose->Kanosamine Transaminase (AHBA Synthase complex) Kanosamine_6P Kanosamine-6-phosphate Kanosamine->Kanosamine_6P Kinase Imino_E4P 1-deoxy-1-imino-erythrose 4-phosphate Kanosamine_6P->Imino_E4P Isomerase aminoDAHP aminoDAHP Imino_E4P->aminoDAHP aminoDAHP synthase PEP Phosphoenolpyruvate PEP->aminoDAHP aminoDHQ 5-deoxy-5-aminodehydroquinic acid aminoDAHP->aminoDHQ aminoDHQ synthase aminoDHS 5-deoxy-5-aminodehydroshikimic acid aminoDHQ->aminoDHS aminoDHQ dehydratase AHBA 3-Amino-5-hydroxybenzoic acid (AHBA) aminoDHS->AHBA AHBA Synthase Ansamycins Ansamycin Antibiotics (e.g., Rifamycin) AHBA->Ansamycins Starter Unit

Caption: Biosynthetic pathway of 3-amino-5-hydroxybenzoic acid (AHBA) and its role as a starter unit for ansamycin biosynthesis.

Experimental_Workflow cluster_gene_discovery Gene Discovery & Characterization cluster_mutasynthesis Mutasynthesis for Analog Generation Genomic_DNA Genomic DNA from Producer Strain PCR_Screening PCR Screening for AHBA Synthase Gene Genomic_DNA->PCR_Screening Gene_Cloning Gene Cloning & Sequencing PCR_Screening->Gene_Cloning Heterologous_Expression Heterologous Expression in E. coli Gene_Cloning->Heterologous_Expression Gene_Knockout Deletion of AHBA Synthase Gene in Producer Strain Gene_Cloning->Gene_Knockout Purification Protein Purification (e.g., Ni-NTA) Heterologous_Expression->Purification Enzyme_Assay Enzymatic Assay Purification->Enzyme_Assay Precursor_Feeding Feeding of this compound Analogs Gene_Knockout->Precursor_Feeding Fermentation Fermentation Precursor_Feeding->Fermentation Extraction Extraction of Natural Products Fermentation->Extraction Analysis Structural Elucidation (HPLC, MS, NMR) Extraction->Analysis New_Analogs New Ansamycin Analogs Analysis->New_Analogs

Caption: Experimental workflow for the discovery, characterization, and engineering of AHBA biosynthesis for the generation of novel ansamycin analogs.

Conclusion

This compound, and particularly its derivative AHBA, serves as a vital precursor in the biosynthesis of a wide range of clinically important natural products. The elucidation of the aminoshikimate pathway and the characterization of its key enzymes, such as AHBA synthase, have provided a foundation for the rational engineering of biosynthetic pathways to produce novel and potentially more effective drug candidates. The experimental approaches outlined in this guide, from gene discovery and enzyme characterization to mutasynthesis, represent powerful tools for researchers in the field of natural product biosynthesis and drug development. Further investigation into the quantitative aspects of these pathways, such as the detailed kinetic analysis of all participating enzymes, will undoubtedly pave the way for more precise and efficient engineering of these microbial cell factories.

References

understanding the isomers of aminobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Isomers of Aminobenzoic Acid for Researchers, Scientists, and Drug Development Professionals.

Executive Summary

Aminobenzoic acid, a molecule composed of a benzene ring substituted with both an amino and a carboxyl group, exists as three distinct positional isomers: ortho-, meta-, and para-aminobenzoic acid.[1] The spatial arrangement of these functional groups profoundly influences the physicochemical properties and, consequently, the biological activities and therapeutic applications of each isomer.[2][3] This guide provides a comprehensive technical overview of these isomers, detailing their properties, synthesis, biological significance, and applications in drug development. It includes structured data tables, detailed experimental protocols, and logical diagrams to serve as a critical resource for professionals in the field. Ortho-aminobenzoic acid, known as anthranilic acid, is a precursor to many non-steroidal anti-inflammatory drugs (NSAIDs).[2] Para-aminobenzoic acid (PABA) is renowned for its role as a UV-filtering agent and as a vital intermediate in the bacterial synthesis of folate, a pathway targeted by sulfonamide antibiotics.[2][4] Meta-aminobenzoic acid is the least therapeutically explored of the three, presenting significant opportunities for future research.[2]

Physicochemical Properties

The position of the amino group on the benzoic acid scaffold dictates key physicochemical parameters such as melting point, solubility, and acidity (pKa).[3] These properties are fundamental to the pharmacokinetic and pharmacodynamic profiles of the molecules. A summary of these quantitative properties is presented below.

Property2-Aminobenzoic Acid (Anthranilic Acid)3-Aminobenzoic Acid (meta-Aminobenzoic Acid)4-Aminobenzoic Acid (para-Aminobenzoic Acid, PABA)
Molecular Formula C₇H₇NO₂C₇H₇NO₂C₇H₇NO₂
Molecular Weight 137.14 g/mol 137.14 g/mol 137.14 g/mol
Appearance White to off-white crystalline powderWhite to brownish crystalline powderWhite to grey crystalline solid
Melting Point 146.5 °C178 to 180 °C[5]187 to 189 °C[6]
Water Solubility 3.5 g/L at 20 °C5.9 g/L at 15 °C4.7 g/L at 20 °C[3]
pKa (carboxyl group) ~2.17~3.07[5]~2.38 - 2.50
pKa (amino group) ~4.85~4.79[5]~4.85 - 4.88

Table 1: Comparative Physicochemical Properties of Aminobenzoic Acid Isomers.[3][5][6]

Below is a diagram illustrating the chemical structures of the three isomers.

Caption: Chemical structures of aminobenzoic acid isomers.

Biological Activities and Mechanisms of Action

The structural differences among the isomers lead to distinct interactions with biological systems, resulting in varied pharmacological profiles.[2]

Ortho-Aminobenzoic Acid (Anthranilic Acid)

Derivatives of anthranilic acid, known as fenamates, are established non-steroidal anti-inflammatory drugs (NSAIDs).[7] Their primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins, key mediators of inflammation and pain.[2] Mefenamic acid and flufenamic acid are notable examples.[7][8]

Meta-Aminobenzoic Acid

This isomer is the least studied therapeutically.[2] However, research has shown that it is absorbed from the small intestine via a carrier-mediated transport system, similar to its para-isomer.[9] Its distinct pharmacological activities remain an area with significant potential for future drug discovery.[2]

Para-Aminobenzoic Acid (PABA)

PABA has a diverse range of biological roles. It is widely known as a UVB-absorbing agent used in sunscreens.[6] Critically for drug development, PABA is an essential precursor in the folic acid (Vitamin B9) synthesis pathway in bacteria.[4] This pathway is absent in humans, who obtain folate from their diet.[6] This metabolic difference makes the pathway an excellent target for antimicrobial drugs. Sulfonamide antibiotics act as competitive inhibitors of dihydropteroate synthase, the enzyme that incorporates PABA into dihydropteroic acid, thus halting folate synthesis and bacterial growth.[2]

The diagram below illustrates the bacterial folate synthesis pathway and the inhibitory action of sulfonamides.

Folate_Pathway Pteridine Dihydropteridine Pyrophosphate DHPS Dihydropteroate Synthase Pteridine->DHPS PABA PABA (p-Aminobenzoic Acid) PABA->DHPS Dihydropteroate Dihydropteroic Acid Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate + Glutamate Tetrahydrofolate Tetrahydrofolate (THF) Dihydrofolate->Tetrahydrofolate Dihydrofolate Reductase Purines Purines, Thymidine, Amino Acids Tetrahydrofolate->Purines Sulfonamides Sulfonamides (Antibiotics) Sulfonamides->DHPS Competitive Inhibition DHPS->Dihydropteroate

Caption: PABA in bacterial folate synthesis and inhibition by sulfonamides.

Applications in Drug Development

The aminobenzoic acid scaffold is a valuable building block in medicinal chemistry.

  • Anthranilic Acid Derivatives: These are primarily developed as analgesics and anti-inflammatory agents (e.g., mefenamic acid).[7] They also exhibit potential as anticancer, antiviral, and antimicrobial agents.[10][11]

  • PABA Derivatives: PABA is a versatile scaffold for drug design.[12] It is a structural component in 1.5% of commercial drugs, including local anesthetics (e.g., benzocaine), anti-arrhythmics, and anticonvulsants.[13][14] Its potassium salt is used to treat fibrotic skin disorders like Peyronie's disease.[6]

Experimental Protocols

Detailed and reproducible methodologies are crucial for the comparative analysis and development of aminobenzoic acid-based therapeutics.

Synthesis of 4-Aminobenzoic Acid (PABA)

A common industrial method for synthesizing PABA is the catalytic reduction of 4-nitrobenzoic acid.[15][16]

  • Objective: To synthesize 4-aminobenzoic acid by reducing the nitro group of 4-nitrobenzoic acid.

  • Materials: 4-nitrobenzoic acid, water, tetrahydrofuran (THF), Raney nickel catalyst, hydrogen gas, sodium dodecyl sulfonate, activated carbon, nitrogen gas.

  • Apparatus: High-pressure autoclave, filtration apparatus, distillation setup, vacuum drying oven.

  • Procedure:

    • Charge the autoclave with 38.0g of 4-nitrobenzoic acid, 200mL of water, 20mL of THF, 0.4g of sodium dodecyl sulfonate, and 1.9g of Raney nickel.[16]

    • Purge the autoclave with nitrogen gas three times.

    • Pressurize the autoclave with hydrogen gas to 0.9 ± 0.1 MPa.[16]

    • Heat the mixture to 100 ± 2°C and maintain the pressure for 4 hours to complete the reaction.[16]

    • After the reaction, cool the autoclave and filter to recover the catalyst.

    • Allow the filtrate to stand and separate the aqueous and THF layers. The THF can be recovered by distillation.

    • Add 1.5g of activated carbon to the aqueous mother liquor and reflux under a nitrogen atmosphere for 20 minutes for decolorization.[16]

    • Filter the hot solution, then cool to allow crystallization.

    • Collect the crystals by filtration and dry under vacuum at 80-85°C to yield the final product.[16]

In Vitro COX Inhibition Assay

This protocol is used to determine the inhibitory potential of compounds, such as anthranilic acid derivatives, against COX-1 and COX-2 enzymes.[2]

  • Objective: To determine the IC50 value of a test compound for COX-1 and COX-2 inhibition.[2]

  • Materials: Purified ovine COX-1 and human recombinant COX-2 enzymes, arachidonic acid (substrate), test compounds, assay buffer (e.g., 100 mM Tris-HCl, pH 8.0), heme cofactor, colorimetric or fluorometric detection kit for prostaglandin E2 (PGE2), 96-well microplate, microplate reader.[2]

  • Procedure:

    • Prepare serial dilutions of the test compounds in the assay buffer.

    • In a 96-well plate, add the assay buffer, heme cofactor, and the respective COX enzyme (COX-1 or COX-2) to each well.

    • Add the test compound dilutions to the appropriate wells. Include control wells for 100% enzyme activity (no inhibitor) and background (no enzyme).

    • Pre-incubate the plate at 37°C for 15 minutes.[2]

    • Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.

    • Incubate for 10 minutes at 37°C.[2]

    • Stop the reaction as per the detection kit's instructions.

    • Measure the amount of PGE2 produced using a microplate reader.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

The diagram below shows a generalized workflow for screening aminobenzoic acid derivatives.

Screening_Workflow start Start: Library of Aminobenzoic Acid Derivatives assay Primary Screening (e.g., In Vitro COX Assay) start->assay hit_id Hit Identification (Active Compounds) assay->hit_id dose_response Dose-Response & IC50 Determination hit_id->dose_response lead_select Lead Selection dose_response->lead_select secondary_assay Secondary Assays (Selectivity, Cytotoxicity) lead_select->secondary_assay optimization Lead Optimization (SAR Studies) secondary_assay->optimization end Preclinical Candidate optimization->end

Caption: Generalized workflow for biological screening of derivatives.
Determination of pKa by UV-Vis Spectrophotometry

This method is used to determine the acid dissociation constants (pKa) of the isomers.[3]

  • Objective: To determine the pKa values of the carboxyl and amino groups of an aminobenzoic acid isomer.

  • Materials: Aminobenzoic acid isomer, a series of buffer solutions covering a wide pH range (e.g., pH 2 to 12), UV-Vis spectrophotometer, pH meter.[3]

  • Procedure:

    • Prepare a stock solution of the aminobenzoic acid isomer in a suitable solvent (e.g., water).[3]

    • Prepare a series of solutions by adding a small, constant volume of the stock solution to each buffer solution of known pH.

    • Measure the UV-Vis absorption spectrum (e.g., from 200-400 nm) for each buffered solution.

    • Identify a wavelength where the protonated and deprotonated forms of the molecule have significantly different absorbances.

    • Plot the absorbance at this wavelength against the pH of the solutions.

    • The resulting plot will be a sigmoidal curve. The pKa is the pH value at the inflection point of the curve, which corresponds to the point where the absorbance is halfway between the minimum and maximum values.[3] Two inflection points will be observed, corresponding to the pKa of the carboxyl group and the amino group.

Conclusion

The positional isomers of aminobenzoic acid exhibit remarkable diversity in their chemical and biological properties, driven by the location of the amino group on the benzene ring.[2] This isomeric variation is a critical consideration in drug design and development. Derivatives of anthranilic acid are potent anti-inflammatory agents, while PABA and its derivatives have a broad spectrum of applications, from sun protection to antimicrobial and antifibrotic therapies.[2] The therapeutic potential of meta-aminobenzoic acid remains a promising and underexplored frontier. This guide underscores the structural nuances that dictate pharmacological activity and provides a foundational resource for the continued exploration of the aminobenzoic acid scaffold in the development of novel therapeutic agents.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Separation of Aminobenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Aminobenzoic acid isomers (2-aminobenzoic acid, 3-aminobenzoic acid, and 4-aminobenzoic acid) are important compounds in the pharmaceutical and chemical industries.[1] Due to their similar physical and chemical properties, the separation and quantification of these isomers can be challenging.[2] High-performance liquid chromatography (HPLC) is a robust and versatile technique widely employed for the analysis of these isomers.[3] This application note details a reliable mixed-mode HPLC method for the baseline separation of 2-, 3-, and 4-aminobenzoic acid.

Principle

This method utilizes a mixed-mode stationary phase that combines reversed-phase and ion-exchange characteristics.[3] This dual retention mechanism provides enhanced selectivity for the separation of isomers with minor differences in their physicochemical properties, enabling a complete baseline separation in a single chromatographic run.[3][4] The mobile phase consists of a mixture of an organic solvent (acetonitrile) and an aqueous buffer containing an acid, which controls the retention and elution of the analytes.[4]

Data Summary

The following table summarizes the typical retention times for the three aminobenzoic acid isomers using the detailed protocol.

AnalyteRetention Time (minutes)
4-Aminobenzoic acid~3.5
3-Aminobenzoic acid~4.5
2-Aminobenzoic acid~6.0

Note: Retention times are approximate and may vary depending on the specific HPLC system, column condition, and exact mobile phase preparation.

Experimental Workflow

The overall experimental process is depicted in the following workflow diagram.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation SystemSetup HPLC System Setup MobilePhase->SystemSetup StandardPrep Standard Solution Preparation Injection Injection StandardPrep->Injection SamplePrep Sample Solution Preparation SamplePrep->Injection SystemSetup->Injection Chromatography Chromatogram Acquisition Injection->Chromatography DataAnalysis Data Analysis (Peak Integration) Chromatography->DataAnalysis Results Results (Purity/Quantification) DataAnalysis->Results

Caption: Experimental workflow for the HPLC separation of aminobenzoic acid isomers.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for the separation of 2-, 3-, and 4-aminobenzoic acid using a mixed-mode HPLC method.

1. Materials and Reagents

  • 2-Aminobenzoic acid (analytical standard)

  • 3-Aminobenzoic acid (analytical standard)

  • 4-Aminobenzoic acid (analytical standard)

  • Acetonitrile (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Phosphoric acid (H₃PO₄, analytical grade)

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

2. Instrumentation

  • HPLC system equipped with a UV detector

  • Mixed-mode column: Coresep 100 (3.0 x 100 mm, 5 µm) or equivalent[4]

3. Preparation of Solutions

  • Mobile Phase: Prepare a solution of 20% acetonitrile in water containing 0.1% phosphoric acid. For example, to prepare 1 L of mobile phase, mix 200 mL of acetonitrile with 800 mL of deionized water and add 1 mL of phosphoric acid. Filter and degas the mobile phase before use.[3][4]

  • Standard Stock Solutions (0.3 mg/mL): Accurately weigh approximately 30 mg of each aminobenzoic acid isomer and dissolve in separate 100 mL volumetric flasks with the mobile phase.

  • Mixed Standard Solution: Prepare a working solution containing all three isomers by diluting the stock solutions with the mobile phase to a final concentration of approximately 0.03 mg/mL for each isomer.

  • Sample Solution: Accurately weigh and dissolve the sample containing aminobenzoic acid isomers in the mobile phase to achieve a concentration within the linear range of the method.

4. HPLC Conditions

ParameterValue
Column Coresep 100 (3.0 x 100 mm, 5 µm)
Mobile Phase 20% Acetonitrile, 0.1% Phosphoric Acid in Water
Flow Rate 0.6 mL/min
Injection Volume 1 µL
Column Temperature Ambient
Detection UV at 235 nm

5. System Suitability

Before sample analysis, perform a system suitability test by injecting the mixed standard solution. The system is deemed suitable for use if the resolution between all three isomer peaks is greater than 1.5.

6. Data Analysis

  • Identify the peaks in the sample chromatogram by comparing the retention times with those of the standards.

  • For quantitative analysis, generate a calibration curve for each isomer using a series of standard solutions of known concentrations.

  • Calculate the concentration of each isomer in the sample by integrating the peak areas and comparing them to the calibration curve.

Conclusion

The described mixed-mode HPLC method provides a reliable and robust approach for the baseline separation of 2-, 3-, and 4-aminobenzoic acid isomers. This method is suitable for quality control and research applications in the pharmaceutical and chemical industries. The use of a mixed-mode column offers superior selectivity compared to traditional reversed-phase columns for this specific application.

References

Application Note: Quantitative Analysis of 3-Aminobenzoate in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Aminobenzoic acid (3-ABA), also known as meta-aminobenzoic acid, is an aromatic amino acid derivative.[] As a non-proteinogenic amino acid, it serves as a crucial building block in the biosynthesis of a diverse range of microbial natural products, including some with significant pharmaceutical potential.[2][3] The study of its metabolic and degradation pathways is an active area of research.[4][5] Therefore, a robust and sensitive analytical method for the accurate quantification of 3-aminobenzoate in biological matrices is essential for pharmacokinetic studies, metabolic research, and the development of novel therapeutics.

This application note details a highly selective and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The protocol employs a straightforward protein precipitation step for sample preparation and a rapid chromatographic separation.

Experimental Protocols

Preparation of Stock Solutions, Calibration Standards, and Quality Controls
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol to obtain a 1 mg/mL stock solution.

  • Working Standard Solutions: Serially dilute the primary stock solution with a 50:50 (v/v) mixture of methanol and water to prepare working standard solutions at various concentrations.

  • Calibration Standards (CS): Spike appropriate amounts of the working standard solutions into blank human plasma to prepare a calibration curve consisting of 8-10 non-zero concentration levels.

  • Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels: low, medium, and high. QC samples should be prepared from a separate stock solution weighing to ensure accuracy.

Sample Preparation from Human Plasma

The following protocol utilizes protein precipitation, a common and effective technique for cleaning up biological samples for LC-MS analysis.[6][7][8]

  • Pipette 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of cold acetonitrile (containing an appropriate internal standard, if used) to the tube to precipitate the plasma proteins.

  • Vortex the mixture vigorously for 30 seconds.

  • Centrifuge the tubes at 12,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 200 µL of the clear supernatant to a clean autosampler vial.

  • Dilute the supernatant with 200 µL of water containing 0.1% formic acid.

  • Cap the vial and vortex briefly. The sample is now ready for injection into the LC-MS/MS system.

cluster_prep Sample Preparation plasma 1. Aliquot 100 µL Plasma precipitate 2. Add 300 µL Cold Acetonitrile plasma->precipitate vortex1 3. Vortex for 30 seconds precipitate->vortex1 centrifuge 4. Centrifuge at 12,000 rpm vortex1->centrifuge supernatant 5. Transfer 200 µL Supernatant centrifuge->supernatant dilute 6. Dilute with 200 µL Water (0.1% FA) supernatant->dilute inject 7. Inject into LC-MS/MS dilute->inject

Figure 1: Workflow for plasma sample preparation.

LC-MS/MS Methodologies

The analysis is performed using a UPLC system coupled to a triple quadrupole mass spectrometer.

Liquid Chromatography (LC) Conditions

Effective separation of polar isomers like aminobenzoic acids can be achieved using mixed-mode or HILIC chromatography.[2][9]

ParameterCondition
Column Mixed-Mode or HILIC Column (e.g., Acclaim™ Trinity™, Waters ACQUITY UPLC BEH HILIC) 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Run Time 10 minutes

Table 1: Liquid Chromatography Gradient Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0595
1.0595
5.05050
7.0955
7.1595
10.0595
Mass Spectrometry (MS) Conditions

The mass spectrometer is operated in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Spray Voltage 3500 V
Vaporizer Temp. 370°C
Sheath Gas 45 (arbitrary units)
Auxiliary Gas 15 (arbitrary units)
Collision Gas Argon

Table 2: MRM Transitions for this compound

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/zCollision Energy (eV)
This compound138.1120.115
Internal Standard (Optional)Analyte-SpecificAnalyte-SpecificAnalyte-Specific

Note: The molecular weight of 3-aminobenzoic acid is 137.14 g/mol .[10] The precursor ion [M+H]⁺ corresponds to m/z 138.1. The product ion at m/z 120.1 corresponds to the loss of water ([M+H - H₂O]⁺).[10]

cluster_ms LC-MS/MS Analysis LC LC Separation ESI ESI Source (Ionization) LC->ESI Q1 Q1 Mass Filter (Selects m/z 138.1) ESI->Q1 Q2 Q2 Collision Cell (Fragmentation) Q1->Q2 Q3 Q3 Mass Filter (Selects m/z 120.1) Q2->Q3 Detector Detector (Signal) Q3->Detector

Figure 2: Logical workflow of the LC-MS/MS system.

Data Presentation and Performance

The method should be validated according to regulatory guidelines. Typical performance characteristics are summarized below.

Table 3: Summary of Method Performance Characteristics

ParameterResult
Linearity Range 5 - 2000 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 2 ng/mL
Limit of Quantification (LOQ) 5 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 12%
Accuracy (% Bias) 90 - 110%
Matrix Effect Minimal and compensated by internal standard
Recovery > 85%

Note: Acceptance criteria for quantitative methods typically require precision (%CV) to be within 15% (20% at the LOQ) and accuracy (% bias) to be within ±15% (±20% at the LOQ).[8][11]

Biological Relevance and Metabolic Pathway

This compound is a key intermediate in microbial metabolism. In some bacteria, such as Comamonas sp., it is degraded via an oxidative pathway.[4] The initial steps involve hydroxylation and subsequent ring cleavage, demonstrating the environmental fate and biological transformation of this compound.

cluster_pathway Bacterial Degradation of this compound ABA This compound ASA 5-Aminosalicylate ABA->ASA mabA (Monooxygenase) Gentisate Intermediates ASA->Gentisate mabB (Dioxygenase) RingCleavage Ring Cleavage Products Gentisate->RingCleavage

Figure 3: Simplified initial steps of a this compound degradation pathway.

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and selective tool for the quantification of this compound in human plasma. The simple sample preparation protocol and rapid analysis time make it suitable for high-throughput applications in clinical research, metabolic studies, and pharmaceutical development.

References

Application Note: 3-Aminobenzoic Acid as a Versatile Fluorescent Tag for Carbohydrate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The functional and structural analysis of carbohydrates is a cornerstone of glycobiology, with critical implications for drug development, biomarker discovery, and fundamental biological research. Covalent labeling of carbohydrates with fluorescent tags is a widely adopted strategy to enhance detection sensitivity in various analytical techniques. 3-Aminobenzoic acid (3-ABA), a fluorescent aromatic amine, serves as an effective labeling reagent for carbohydrates. It covalently attaches to the reducing end of mono- and oligosaccharides through reductive amination, providing a stable fluorescent tag that enables sensitive detection and characterization.

Principle of Reductive Amination

The labeling chemistry relies on a two-step reductive amination process. First, the primary amine of 3-aminobenzoic acid reacts with the open-chain aldehyde form of a reducing sugar to form an unstable Schiff base (or imine). Subsequently, this intermediate is stabilized by reduction to a secondary amine using a reducing agent, forming a stable, fluorescent carbohydrate-conjugate. This reaction is a well-established method for derivatizing oligosaccharides.[1][2]

Key Applications

The covalent attachment of the 3-ABA tag allows for highly sensitive analysis of carbohydrates in a variety of applications:

  • High-Performance Liquid Chromatography (HPLC): 3-ABA labeled glycans can be separated with high resolution using HPLC systems equipped with a fluorescence detector. This is widely used for glycan profiling and composition analysis. The derivatization enhances the signal of the carbohydrates for HPLC-UV and mass spectrometric applications.[1]

  • Capillary Electrophoresis (CE): The charge imparted by the carboxylic acid group of 3-ABA makes it suitable for the high-efficiency separation of labeled carbohydrates by CE, offering an orthogonal separation technique to HPLC.

  • Mass Spectrometry (MS): While providing a fluorescent tag, 3-ABA also facilitates mass spectrometric analysis of carbohydrates by improving ionization efficiency. Derivatized oligosaccharides often produce more easily interpretable product ions in MS/MS fragmentation.[1]

  • Fluorescence Polarization (FP) Assays: 3-ABA labeled carbohydrates are excellent probes for studying carbohydrate-protein interactions.[3] Binding of a small, fluorescently labeled carbohydrate to a larger protein partner slows its molecular rotation, resulting in a measurable increase in fluorescence polarization. This technique is a powerful tool for determining binding affinities (Kd) and for high-throughput screening of binding inhibitors.[4][5]

Quantitative Data

Table 1: Physical and Chemical Properties of 3-Aminobenzoic Acid
PropertyValueReference
Molecular Formula C₇H₇NO₂[6]
Molecular Weight 137.14 g/mol [6]
Appearance White to tan solid[]
Melting Point 178-180 °C
Solubility in Water 5.9 mg/mL (at 15 °C)[6]
Table 2: Spectroscopic Properties of 3-Aminobenzoic Acid
PropertyWavelength (nm)NotesReference
UV Absorption Maxima (λabs) 194, 226, 272In solution. Useful for HPLC-UV detection.[8]
Fluorescence Excitation (λex) ~310-330 nmTypically determined experimentally for the conjugate. The ortho-isomer (2-aminobenzoic acid) excites around 330 nm.[9]
Fluorescence Emission (λem) ~400-425 nmTypically determined experimentally for the conjugate. The ortho-isomer (2-aminobenzoic acid) emits around 420 nm.[9]
Quantum Yield (Φ) Not ReportedMust be determined experimentally. Varies with solvent and conjugation state.

Experimental Protocols & Methodologies

Protocol 1: Fluorescent Labeling of Oligosaccharides with 3-ABA

This protocol describes the covalent labeling of a purified oligosaccharide sample at its reducing end using 3-aminobenzoic acid via reductive amination.

Materials:

  • Purified, lyophilized oligosaccharide sample

  • 3-Aminobenzoic acid (3-ABA)

  • Dimethyl sulfoxide (DMSO)

  • Glacial Acetic Acid

  • Reducing Agent Solution: 1 M Sodium cyanoborohydride (NaBH₃CN) in DMSO or a safer alternative like 1 M 2-Picoline Borane in DMSO.[10]

  • Microcentrifuge tubes

  • Heat block or thermocycler

  • SPE (Solid Phase Extraction) cartridges (e.g., C18) for cleanup

Procedure:

  • Reagent Preparation:

    • Prepare a 0.5 M solution of 3-ABA in DMSO/Acetic Acid (7:3 v/v). Warm slightly to dissolve if necessary.

    • Safety Note: Sodium cyanoborohydride is toxic and can release hydrogen cyanide gas upon acidification. Handle with extreme care in a well-ventilated fume hood. 2-Picoline borane is a safer, non-toxic alternative.[10]

  • Labeling Reaction:

    • Place 1-100 µg of the lyophilized oligosaccharide sample into a microcentrifuge tube.

    • Add 10 µL of the 3-ABA labeling solution to the sample. Vortex briefly to dissolve the carbohydrate.

    • Add 10 µL of the 1 M reducing agent solution (e.g., 2-Picoline Borane).

    • Ensure the final mixture is homogenous. Centrifuge briefly to collect the solution at the bottom of the tube.

    • Incubate the reaction mixture at 65°C for 2-3 hours in a heat block or thermocycler.

  • Purification of Labeled Glycans:

    • After incubation, cool the reaction mixture to room temperature.

    • The labeled glycans must be purified from excess reagents. This is commonly achieved using SPE cartridges.

    • Condition a C18 SPE cartridge according to the manufacturer's instructions.

    • Load the reaction mixture onto the cartridge.

    • Wash the cartridge with an aqueous solvent (e.g., 5% acetonitrile in water) to remove unreacted, hydrophilic carbohydrates and salts.

    • Elute the more hydrophobic, labeled glycans with a higher concentration of organic solvent (e.g., 30-50% acetonitrile in water).

    • Collect the eluate containing the purified 3-ABA-labeled carbohydrate.

    • Lyophilize or speed-vac the purified sample to dryness and store at -20°C until use.

Protocol 2: Analysis of Protein-Carbohydrate Binding using Fluorescence Polarization

This protocol provides a framework for a direct binding assay to determine the affinity of a protein for a 3-ABA-labeled carbohydrate ligand.

Materials:

  • 3-ABA labeled carbohydrate ("tracer")

  • Purified protein of interest ("binder")

  • Assay Buffer (e.g., PBS, pH 7.4, with 0.01% Tween-20 to prevent non-specific binding)

  • Microplate reader with fluorescence polarization capabilities

  • Low-binding, black microplates (384-well format recommended for low volume)[4]

Procedure:

  • Assay Setup:

    • Prepare a 2X stock solution of the 3-ABA labeled carbohydrate (tracer) in the assay buffer. The final concentration in the well should be low (typically 1-10 nM) and well below the expected Kd.

    • Prepare a serial dilution of the protein (binder) in the assay buffer, starting from a concentration at least 100-fold higher than the expected Kd down to zero.

    • Set up control wells:

      • Buffer Blank: Assay buffer only.

      • Free Tracer Control: 2X tracer solution + assay buffer (no protein).

  • Plate Loading (384-well example, 20 µL final volume):

    • Add 10 µL of each protein dilution to the appropriate wells in triplicate.

    • Add 10 µL of assay buffer to the "Free Tracer Control" wells.

    • Add 10 µL of the 2X tracer solution to all wells (except the buffer blank).

    • Add 20 µL of assay buffer to the "Buffer Blank" wells.

    • Mix the plate gently (e.g., on a plate shaker for 1 minute) and protect from light.

    • Incubate at room temperature for a duration sufficient to reach binding equilibrium (typically 30-60 minutes, but may need optimization).

  • Data Acquisition:

    • Measure the fluorescence polarization (in millipolarization units, mP) on a compatible plate reader. Set the excitation and emission wavelengths appropriate for the 3-ABA conjugate (e.g., Ex: 325 nm, Em: 420 nm; these should be optimized empirically).

  • Data Analysis:

    • Subtract the average mP value of the buffer blank from all other readings.

    • Plot the background-subtracted mP values as a function of the log of the protein concentration.

    • Fit the resulting sigmoidal binding curve using a non-linear regression model (e.g., one-site specific binding) in a suitable software package (like GraphPad Prism or R).

    • The dissociation constant (Kd) is the concentration of protein at which 50% of the labeled carbohydrate is bound, corresponding to the inflection point of the binding curve.

Visualizations

Reductive_Amination cluster_reactants Reactants cluster_intermediates Reaction Steps Carb Carbohydrate (Reducing End) Schiff Schiff Base (Unstable) Carb->Schiff Condensation (-H₂O) ABA 3-Aminobenzoic Acid (3-ABA) ABA->Schiff Condensation (-H₂O) Reagents + Reducing Agent (e.g., 2-Picoline Borane) Conjugate Stable 3-ABA Carbohydrate Conjugate Reagents->Conjugate Reduction

Figure 1. Reaction scheme for labeling a carbohydrate with 3-aminobenzoic acid.

Workflow Overall Experimental Workflow Start Start: Purified Carbohydrate Labeling Step 1: Reductive Amination with 3-ABA Start->Labeling Purification Step 2: Purification (e.g., SPE) Labeling->Purification QC Step 3: Quality Control (MS / HPLC) Purification->QC Application Step 4: Downstream Application QC->Application HPLC HPLC-FL Analysis Application->HPLC FP Fluorescence Polarization Assay Application->FP MS Mass Spectrometry Application->MS

Figure 2. Workflow for 3-ABA labeling and subsequent analysis.

FP_Principle Principle of Fluorescence Polarization Assay cluster_unbound Unbound State cluster_bound Bound State Tracer_Free 3-ABA Labeled Carbohydrate (Tracer) Rotation_Fast Fast Rotation Complex Tracer-Protein Complex Tracer_Free->Complex + Protein Result_Low Low Polarization Protein Protein Receptor Rotation_Slow Slow Rotation Result_High High Polarization

References

Application Note: A Robust Protocol for Reductive Amination with 3-Aminobenzoate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Reductive amination, also known as reductive alkylation, is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds.[1] This powerful method converts a carbonyl group (from an aldehyde or ketone) into an amine via an intermediate imine.[2] A key advantage of this reaction is its ability to produce secondary and tertiary amines with high selectivity, avoiding the overalkylation issues often encountered with direct alkylation of amines.[3][4] This protocol details a reliable one-pot method for the reductive amination of 3-aminobenzoate esters with various carbonyl compounds using sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent.[3][5] This method is highly functional group tolerant, making it suitable for complex molecule synthesis in drug discovery and development.[5]

Reaction Mechanism and Principle

The reductive amination process occurs in two main stages within a single reaction vessel:[2]

  • Iminium Ion Formation: The nucleophilic amine (this compound) attacks the electrophilic carbonyl carbon of an aldehyde or ketone, forming a hemiaminal intermediate. Under mildly acidic conditions, this intermediate readily dehydrates to form a protonated imine, known as an iminium ion.

  • Reduction: A selective reducing agent then delivers a hydride to the electrophilic carbon of the iminium ion, yielding the final amine product.

Sodium triacetoxyborohydride is an ideal reagent for this transformation because it is mild enough not to reduce the starting aldehyde or ketone but is highly reactive towards the iminium ion intermediate.[5][6] This selectivity allows for a convenient one-pot procedure where all reactants are combined from the start.[5]

G cluster_intermediate Intermediate Formation cluster_reduction Reduction Step r1 Ethyl this compound plus1 + i1 Hemiaminal r1->i1 r2 Aldehyde/Ketone (R-CO-R') r2->i1 i2 Iminium Ion [C=N+ bond] i1->i2 - H₂O (Acid Catalyzed) product Final Product (N-substituted This compound) i2->product reductant NaBH(OAc)₃ (Hydride Donor) reductant->product

Caption: Reaction mechanism for reductive amination.

Experimental Protocol

This protocol provides a general method for the reductive amination of ethyl this compound with an aldehyde. The procedure can be adapted for ketones, which may require slightly longer reaction times or gentle heating.

3.1. Materials and Reagents

  • Ethyl this compound

  • Aldehyde or Ketone (e.g., benzaldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Glacial Acetic Acid (AcOH)

  • Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)[5]

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard glassware for extraction and purification

  • Silica gel for column chromatography

3.2. One-Pot Reaction Procedure

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add ethyl this compound (1.0 eq.).

  • Dissolve the amine in anhydrous DCE (or DCM) to a concentration of approximately 0.1-0.2 M.

  • Add the aldehyde (1.1 eq.) and glacial acetic acid (1.1-1.5 eq.) to the solution. The acetic acid acts as a catalyst for imine formation.[3][5]

  • Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion.

  • Carefully add sodium triacetoxyborohydride (1.5 eq.) to the mixture in portions over 10-15 minutes. Note: Initial effervescence may occur.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

G start Start: Prepare Reactants dissolve Dissolve Amine & Carbonyl in Anhydrous Solvent start->dissolve add_acid Add Acetic Acid Catalyst dissolve->add_acid stir1 Stir for 1h (Imine Formation) add_acid->stir1 add_reductant Add NaBH(OAc)₃ in Portions stir1->add_reductant stir2 Stir for 12-24h (Reduction) add_reductant->stir2 quench Quench with aq. NaHCO₃ stir2->quench extract Extract with Organic Solvent quench->extract dry Dry, Filter, Concentrate extract->dry purify Purify via Chromatography dry->purify end_node Final Product purify->end_node

Caption: General experimental workflow for reductive amination.

Data Presentation

The following table presents representative data for the reductive amination of ethyl this compound with various carbonyl compounds under the optimized protocol.

EntryCarbonyl CompoundEq.SolventTime (h)Yield (%)Purity (%)
1Benzaldehyde1.1DCE1692>98
24-Methoxybenzaldehyde1.1DCE1695>99
3Cyclohexanone1.2DCE2485>97
4Acetophenone1.2DCM2478>96

Yields are for isolated, purified products. Purity was determined by LC-MS analysis.

Troubleshooting and Key Considerations

  • Low Yields: If yields are low, ensure all reagents and solvents are anhydrous, as water can inhibit imine formation and decompose the reducing agent. For less reactive ketones, gentle heating (e.g., 40 °C) may be beneficial.

  • Side Reactions: The primary side reaction is the reduction of the starting carbonyl compound to its corresponding alcohol. Using NaBH(OAc)₃ minimizes this, as it reduces iminium ions much faster than aldehydes or ketones.[5]

  • Steric Hindrance: Sterically hindered amines or carbonyls may react slower and require longer reaction times or elevated temperatures.

  • Alternative Reducing Agents: While NaBH(OAc)₃ is preferred, sodium cyanoborohydride (NaBH₃CN) can also be used, typically in methanol.[7] However, NaBH₃CN and its byproducts are highly toxic and require careful handling.[3] Sodium borohydride (NaBH₄) is a stronger reducing agent and may reduce the carbonyl starting material; it is best used in a two-step procedure where the imine is pre-formed before the reductant is added.[7]

References

Application of 3-Aminobenzoate in Solution-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminobenzoic acid, a non-proteinogenic β-amino acid, presents a unique structural scaffold for incorporation into peptide chains in solution-phase peptide synthesis (SPPS). Its rigid aromatic structure can be strategically employed to introduce conformational constraints, enhance proteolytic stability, and serve as a versatile linker for drug conjugation. The incorporation of such non-natural amino acids is a key strategy in the design of peptidomimetics with improved therapeutic properties.[1][2][3] This document provides detailed application notes and experimental protocols for the utilization of 3-aminobenzoate in the synthesis of novel peptide architectures.

The primary functional groups of 3-aminobenzoic acid, the carboxylic acid and the amino group, are the key handles for its incorporation into a growing peptide chain.[4] Standard solution-phase peptide synthesis methodologies, including the use of protecting groups and coupling reagents, can be adapted for the efficient inclusion of this moiety.[5][6]

Potential Applications

The introduction of a this compound moiety into a peptide backbone can confer several advantageous properties:

  • Induction of Secondary Structures: The rigid aromatic ring of this compound can act as a turn-inducing element, promoting the formation of specific secondary structures such as β-turns or γ-turns.[1] This is particularly valuable in peptidomimetic design to mimic the bioactive conformation of larger proteins.

  • Enhancement of Proteolytic Stability: Peptides containing non-natural amino acids are often more resistant to enzymatic degradation. The presence of this compound can therefore increase the in vivo half-life of therapeutic peptides.[1]

  • Scaffold for Drug Conjugation: The aromatic ring provides a site for further chemical modification, allowing this compound to function as a linker for conjugating other molecules, such as cytotoxic drugs in peptide-drug conjugates (PDCs).[1][7]

  • Modulation of Biological Activity: The electronic properties and lipophilicity of the peptide can be altered by the aminobenzoate unit, potentially influencing its binding affinity to biological targets and its cell permeability.

Experimental Protocols

The following protocols outline a general workflow for the incorporation of N-terminally protected this compound into a dipeptide via solution-phase synthesis. Standard peptide coupling reagents are employed.[1]

Protocol 1: Protection of the Amino Group of 3-Aminobenzoic Acid

This protocol describes the protection of the amino group of 3-aminobenzoic acid with the Fluorenylmethyloxycarbonyl (Fmoc) group.

Materials:

  • 3-Aminobenzoic acid

  • 9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dichloromethane (DCM)

  • Hexane

Procedure:

  • Dissolve 3-aminobenzoic acid (1 equivalent) in a 10% aqueous solution of sodium carbonate.

  • To this solution, add a solution of Fmoc-OSu (1.1 equivalents) in 1,4-dioxane dropwise with vigorous stirring.

  • Allow the reaction to stir at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, acidify the mixture to pH 2-3 with 1M HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., DCM/hexane) to yield Fmoc-3-aminobenzoic acid.

Protocol 2: Activation of the Carboxylic Acid Group of Fmoc-3-aminobenzoic Acid

This protocol describes the activation of the carboxylic acid group for subsequent coupling.[1]

Materials:

  • Fmoc-3-aminobenzoic acid

  • N-Hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or N,N'-Diisopropylcarbodiimide (DIC)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • Dissolve Fmoc-3-aminobenzoic acid (1 equivalent) and NHS or HOBt (1.1 equivalents) in anhydrous DCM or DMF in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath with continuous stirring.

  • Add a solution of DCC or DIC (1.1 equivalents) in anhydrous DCM or DMF dropwise to the cooled solution over 15 minutes.[1]

  • Allow the reaction to stir at 0°C for 2 hours and then at room temperature for an additional 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.[1]

  • The resulting filtrate containing the activated Fmoc-3-aminobenzoic acid can be used directly in the next coupling step.[1]

Protocol 3: Coupling with an Amino Acid Ester

This protocol details the formation of a peptide bond between the activated 3-aminobenzoic acid and the free amine of an amino acid ester.[1]

Materials:

  • Filtrate containing activated Fmoc-3-aminobenzoic acid

  • Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl) (1 equivalent)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • In a separate flask, dissolve the amino acid ester hydrochloride (1 equivalent) in anhydrous DCM or DMF.

  • Add DIPEA or TEA (1.1 equivalents) to neutralize the hydrochloride salt and stir for 15 minutes at room temperature.[1]

  • Add the solution of the activated Fmoc-3-aminobenzoic acid to the neutralized amino acid ester solution.[1]

  • Allow the reaction to stir at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or HPLC to confirm the formation of the dipeptide.[1]

  • Once the reaction is complete, concentrate the solution under reduced pressure.[1]

  • Purify the resulting Fmoc-protected dipeptide by column chromatography.

Protocol 4: Fmoc-Deprotection

This protocol describes the removal of the Fmoc protecting group to expose the N-terminal amine for further peptide chain elongation.[1]

Materials:

  • Fmoc-protected dipeptide

  • 20% Piperidine in DMF

  • Toluene

Procedure:

  • Dissolve the Fmoc-protected dipeptide in a 20% solution of piperidine in DMF.[1]

  • Stir the solution at room temperature for 30 minutes.[1]

  • Monitor the deprotection by TLC.

  • Once the reaction is complete, remove the solvent and piperidine under reduced pressure.[1]

  • Co-evaporate the residue with toluene to remove residual piperidine.[1]

  • The resulting deprotected dipeptide can be used in the next coupling step or purified as required.[1]

Data Presentation

The efficiency of coupling reactions in peptide synthesis can vary depending on the specific amino acids and coupling reagents used.[8][9] The following table provides representative coupling efficiencies for different coupling reagents commonly used in peptide synthesis, which can serve as a baseline for experiments involving this compound.

Coupling ReagentAdditiveBaseTypical Coupling Efficiency (%)Reference
DCCHOBt-95-99[10]
DICHOBt-96-99[10]
HBTUHOBtDIPEA/NMM>99[10]
HATUHOAtDIPEA/NMM>99[10]
PyBOPHOBtDIPEA/NMM>99
T3P®-DIPEA96

Note: Coupling efficiencies are dependent on various factors including solvent, temperature, and the steric hindrance of the amino acids being coupled. The values presented are typical and may vary.

Visualizations

Experimental Workflow for Dipeptide Synthesis

G Workflow for Dipeptide Synthesis with this compound A 1. Protection of 3-Aminobenzoic Acid (Fmoc) B 2. Activation of Carboxylic Acid (e.g., with DCC/NHS) A->B Fmoc-3-Aminobenzoic Acid C 3. Coupling with Amino Acid Ester B->C Activated Ester D 4. Purification of Fmoc-Dipeptide C->D Crude Fmoc-Dipeptide E 5. Fmoc-Deprotection (20% Piperidine/DMF) D->E Purified Fmoc-Dipeptide F Deprotected Dipeptide (Ready for further elongation) E->F Final Product

Caption: Workflow for the solution-phase synthesis of a dipeptide containing this compound.

Logical Relationship of Components in a Coupling Reaction

G Key Components in a Peptide Coupling Reaction cluster_reactants Reactants cluster_reagents Reagents A N-Protected This compound F Peptide Bond Formation A->F B C-Protected Amino Acid B->F C Coupling Reagent (e.g., DCC, HATU) C->F D Additive (e.g., HOBt, HOAt) D->F E Base (e.g., DIPEA) E->F G Protected Dipeptide F->G

Caption: Logical relationship of reactants and reagents in a typical peptide coupling reaction.

References

Application Notes and Protocols: 3-Aminobenzoate Derivatives in Anticancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the burgeoning field of 3-aminobenzoate derivatives as potential anticancer agents. This document details their synthesis, mechanism of action, and protocols for evaluating their efficacy. The information is intended to guide researchers in the screening and development of novel cancer therapeutics based on this promising chemical scaffold.

Introduction

This compound derivatives have emerged as a versatile class of compounds with significant potential in anticancer drug discovery. Their structural adaptability allows for the synthesis of a wide range of analogues that can target various hallmarks of cancer, including uncontrolled cell proliferation, survival signaling, and angiogenesis. Research has demonstrated that these derivatives can exert their anticancer effects through the inhibition of key signaling pathways and cellular processes critical for tumor growth and survival. This document summarizes key findings and provides practical protocols for the investigation of novel this compound derivatives.

Data Presentation: Anticancer Activity of this compound Derivatives

The following tables summarize the in vitro anticancer activity of selected this compound and related derivatives against various human cancer cell lines. The data is presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) and GI50 values (the concentration for 50% of maximal inhibition of cell proliferation).

Table 1: Cytotoxicity of 3-(2-aminobenzo[d]thiazol-5-yl) Benzamide Derivatives

CompoundA549 (Lung Carcinoma) IC50 (µM)PC9 (Lung Adenocarcinoma) IC50 (µM)H1975 (Lung Carcinoma) IC50 (µM)
7h 18.168.113.5

Data from a study on ROR1 inhibitors.[1]

Table 2: Anticancer Activity of o-Aminobenzamide Derivatives

CompoundHGC-27 (Gastric Cancer) IC50 (µM)
F8 0.28
T9 1.84

These compounds were identified as potent anti-gastric cancer agents.[2]

Table 3: Antiproliferative Activity of 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives

CompoundA549 (NSCLC) IC50 (µM)H1975 (NSCLC) IC50 (µM)BEAS-2B (Normal Bronchial Epithelial) IC50 (µM)
38 0.98 ± 0.081.39 ± 0.551.28 ± 0.15
45 0.44 ± 0.030.49 ± 0.092.9 ± 0.55

Compound 45 demonstrated potent and selective activity against non-small cell lung cancer (NSCLC) cells.[3]

Mechanisms of Action

This compound derivatives have been shown to target several critical signaling pathways implicated in cancer progression. Understanding these mechanisms is crucial for the rational design and development of next-generation anticancer drugs.

Inhibition of Receptor Tyrosine Kinases (RTKs)

Several this compound derivatives function by inhibiting receptor tyrosine kinases (RTKs), which are key regulators of cell growth, proliferation, and survival.[1][4]

  • ROR1 Inhibition: Certain 3-(2-aminobenzo[d]thiazol-5-yl) benzamide derivatives have been identified as potent inhibitors of Receptor Tyrosine Kinase-like Orphan Receptor 1 (ROR1).[1] ROR1 is overexpressed in various cancers and plays a role in cell proliferation, migration, and invasion.[1]

  • EGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) is another important target. Its signaling pathway, when aberrantly activated, drives the growth of many cancers.[1][5][6] Some aminobenzoate derivatives have shown potential in targeting EGFR.

Modulation of Intracellular Signaling Cascades

Downstream of RTKs, intracellular signaling pathways are also targeted by this compound derivatives.

  • ALK/PI3K/AKT Pathway: Compound 45, a 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivative, was found to inhibit the ALK/PI3K/AKT signaling pathway.[3] This pathway is a central regulator of cell survival and proliferation.

Induction of Cell Cycle Arrest and Apoptosis

A key hallmark of effective anticancer agents is their ability to halt the cell cycle and induce programmed cell death (apoptosis).

  • Cell Cycle Arrest: Treatment with certain this compound derivatives has been shown to cause cell cycle arrest at different phases. For instance, o-aminobenzamide derivatives can induce cell cycle arrest in gastric cancer cells.[2] Compound 45 was found to induce G1 phase arrest in A549 lung cancer cells.[3]

  • Apoptosis Induction: The induction of apoptosis is a common mechanism of action. Compound 45 was shown to promote apoptosis in lung cancer cells, as evidenced by an increase in annexin V positive cells.[3]

Mandatory Visualizations

The following diagrams illustrate key signaling pathways and a general experimental workflow relevant to the study of this compound derivatives in anticancer research.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_mechanism Mechanism of Action synthesis Synthesis of this compound Derivatives characterization Structural Characterization (NMR, MS) synthesis->characterization cytotoxicity Cytotoxicity Screening (MTT Assay) characterization->cytotoxicity ic50 IC50 Determination cytotoxicity->ic50 mechanism Mechanism of Action Studies ic50->mechanism cell_cycle Cell Cycle Analysis (Flow Cytometry) mechanism->cell_cycle apoptosis Apoptosis Assay mechanism->apoptosis western_blot Western Blot (Protein Expression) mechanism->western_blot

Caption: General experimental workflow for the evaluation of this compound derivatives.

ALK_PI3K_AKT_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK PI3K PI3K ALK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Derivative This compound Derivative (e.g., Compound 45) Derivative->ALK Inhibition ROR1_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_outcomes Cellular Outcomes ROR1 ROR1 SRC SRC ROR1->SRC p38 p38 ROR1->p38 Reactivation Survival Cell Survival SRC->Survival Apoptosis Apoptosis p38->Apoptosis Derivative This compound Derivative (e.g., Compound 7h) Derivative->ROR1 Inhibition

References

Application Notes and Protocols for the NMR Spectroscopic Characterization of 3-Aminobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminobenzoic acid is a key structural motif present in a variety of biologically active compounds and serves as a versatile building block in medicinal chemistry and drug development. Accurate and unambiguous characterization of this molecule and its derivatives is paramount for quality control, structural confirmation, and understanding structure-activity relationships. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. This document provides a detailed protocol for the characterization of 3-aminobenzoate using one-dimensional (¹H and ¹³C) and two-dimensional (COSY and HSQC) NMR techniques.

Data Presentation

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for 3-aminobenzoic acid in DMSO-d₆. These values are crucial for the verification of the compound's identity.

Table 1: ¹H NMR Data for 3-Aminobenzoic Acid in DMSO-d₆ (600 MHz) [1]

Proton AssignmentChemical Shift (δ) [ppm]MultiplicityCoupling Constant (J) [Hz]Integration
H-57.15t1.81H
H-4, H-67.04-7.09m-2H
H-26.73-6.75m-1H
-NH₂5.29s-2H
-COOH12.45s-1H

Table 2: ¹³C NMR Data for 3-Aminobenzoic Acid in DMSO-d₆ (150 MHz) [1]

Carbon AssignmentChemical Shift (δ) [ppm]
C=O168.3
C-3149.2
C-1131.7
C-5129.3
C-6118.4
C-4117.1
C-2114.9

Experimental Protocols

Sample Preparation

A standard protocol for preparing a sample of 3-aminobenzoic acid for NMR analysis is as follows:

  • Weighing the Sample: Accurately weigh approximately 5-10 mg of 3-aminobenzoic acid.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[2] Ensure complete dissolution by gentle vortexing or sonication.

  • Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Filtration (if necessary): If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to avoid signal broadening.

  • Internal Standard: Tetramethylsilane (TMS) can be used as an internal standard for referencing the chemical shifts to 0.00 ppm for both ¹H and ¹³C spectra.[1][2]

NMR Data Acquisition

The following are general parameters for acquiring NMR spectra on a high-resolution spectrometer (e.g., 300 MHz or higher).[2] Instrument-specific parameters may need to be optimized.

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

  • Number of Scans: 16-32 scans, depending on the sample concentration.

  • Acquisition Time: 2-3 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: 0-15 ppm.

  • Pulse Program: Proton-decoupled pulse program (e.g., 'zgpg30').

  • Number of Scans: 1024 or more scans to achieve a good signal-to-noise ratio.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2 seconds.

  • Spectral Width: 0-200 ppm.

  • Pulse Program: Standard COSY pulse sequence (e.g., 'cosygpqf').

  • Number of Increments: 256-512 increments in the F1 dimension.

  • Number of Scans per Increment: 2-4 scans.

  • Spectral Width (F1 and F2): 0-15 ppm.

  • Pulse Program: Standard HSQC pulse sequence with sensitivity enhancement (e.g., 'hsqcedetgpsisp2.2').

  • Number of Increments: 128-256 increments in the F1 dimension.

  • Number of Scans per Increment: 4-8 scans.

  • Spectral Width (F2 - ¹H): 0-15 ppm.

  • Spectral Width (F1 - ¹³C): 0-200 ppm.

Mandatory Visualization

Structure and Atom Numbering

G cluster_0 C1 C1 C2 C2 C1->C2 C7 C(O)OH C1->C7 C3 C3 C2->C3 H2 H2 C2->H2 C4 C4 C3->C4 N NH₂ C3->N C5 C5 C4->C5 H4 H4 C4->H4 C6 C6 C5->C6 H5 H5 C5->H5 C6->C1 H6 H6 C6->H6

Figure 1. Structure of 3-Aminobenzoic Acid with Atom Numbering.
Experimental Workflow

G SamplePrep Sample Preparation (5-10 mg in 0.6-0.7 mL DMSO-d₆) NMR_Acquisition NMR Data Acquisition (¹H, ¹³C, COSY, HSQC) SamplePrep->NMR_Acquisition Data_Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) NMR_Acquisition->Data_Processing Data_Analysis Data Analysis (Peak Picking, Integration, Assignment) Data_Processing->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Figure 2. Experimental Workflow for NMR Characterization.
Signaling Pathways (Logical Relationships in NMR)

G cluster_1D 1D NMR cluster_2D 2D NMR cluster_assignment Structural Assignment H_NMR ¹H NMR (Chemical Shifts, Multiplicity, Integration) Proton_Assignment Proton Assignment H_NMR->Proton_Assignment C_NMR ¹³C NMR (Chemical Shifts) Carbon_Assignment Carbon Assignment C_NMR->Carbon_Assignment COSY COSY (¹H-¹H Correlations) COSY->Proton_Assignment confirms HSQC HSQC (¹H-¹³C One-Bond Correlations) HSQC->Carbon_Assignment assigns Proton_Assignment->COSY guides Proton_Assignment->HSQC correlates Structure Final Structure of This compound Proton_Assignment->Structure Carbon_Assignment->Structure

Figure 3. Logical Flow of Structure Elucidation using NMR Data.

References

Application Notes and Protocols for the Synthesis of Azo Dyes Using 3-Aminobenzoate as a Building Block

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Aminobenzoic acid is a versatile aromatic compound that serves as a valuable building block in the synthesis of a diverse range of azo dyes. Its structure, featuring both an amino group and a carboxylic acid moiety, allows for facile conversion into a diazonium salt, a highly reactive intermediate for azo coupling reactions. The resulting azo dyes, characterized by the vibrant chromophoric azo group (-N=N-), have found applications in various fields, including textiles, pigments, and increasingly, in the development of biologically active compounds and materials for advanced technologies.

The presence of the carboxylic acid group in the 3-aminobenzoate backbone can influence the solubility, binding properties, and biological activity of the final azo dye. This allows for the fine-tuning of the molecule's characteristics for specific applications. These application notes provide a comprehensive overview of the synthesis of azo dyes using 3-aminobenzoic acid, complete with detailed experimental protocols, quantitative data, and visual representations of the synthetic workflow.

General Synthesis Pathway

The synthesis of azo dyes from 3-aminobenzoic acid is a well-established two-step process:

  • Diazotization: The primary aromatic amine of 3-aminobenzoic acid is converted into a diazonium salt by treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HCl). This reaction is conducted at low temperatures (0-5 °C) to ensure the stability of the reactive diazonium salt.

  • Azo Coupling: The electrophilic diazonium salt is then reacted with a coupling component, which is an electron-rich aromatic compound such as a phenol, naphthol, or another aromatic amine. The diazonium salt undergoes an electrophilic aromatic substitution

Application Notes and Protocols for Microbial Degradation of 3-Aminobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminobenzoate (3-ABA) is an aromatic amine that can be found in industrial effluents and as a degradation product of various pharmaceuticals and agrochemicals. Understanding its environmental fate and persistence is crucial for environmental risk assessment. Microbial degradation is a primary mechanism for the removal of such compounds from the environment. This document provides a detailed protocol for a laboratory-scale microbial degradation assay for this compound, focusing on the use of specialized microbial cultures, such as Comamonas sp., which are known to effectively metabolize this compound.

Data Presentation

Quantitative Data on this compound Degradation

The following tables summarize key quantitative data related to the microbial degradation of this compound and similar compounds. This information is critical for designing and interpreting degradation assays.

Table 1: Enzyme Kinetics for this compound 6-Monooxygenase from Comamonas sp. strain QT12

ParameterValueReference
Michaelis Constant (Km) for this compound158.51 ± 4.74 µM[1]
Catalytic Rate Constant (kcat)6.49 ± 0.17 s-1[1]
Michaelis Constant (Km) for NADH189.85 ± 55.70 µM[1]
Catalytic Rate Constant (kcat) for NADH7.41 ± 1.39 s-1[1]

Table 2: Whole-Cell Degradation Rates of Structurally Similar Aromatic Amines

CompoundMicrobial StrainDegradation RateOptimal pHOptimal Temperature (°C)Reference
AnilineDelftia sp. AN3Not specified, but grows on up to 5000 mg/L7.030[2]
4-ChloroanilineGram-negative strain GGeneration time of 6 hours on PCANot SpecifiedNot Specified[3]
AnilineBacterial consortiumEffective degradation up to 500 mg/L7.030[4]
4-AminobenzoateBurkholderia cepacia PB40.925 mmol L-1 h-1 (in a mixture with 4-nitrobenzoate)Not SpecifiedNot Specified[5]

Experimental Protocols

Protocol 1: Aerobic Degradation of this compound by Comamonas sp. QT12

This protocol describes a batch experiment to assess the degradation of this compound by a pure culture of Comamonas sp. QT12.

1. Materials

  • Comamonas sp. strain QT12

  • This compound (analytical grade)

  • Mineral Salt Medium (MSM)

  • Sterile flasks

  • Shaking incubator

  • Spectrophotometer

  • High-Performance Liquid Chromatography (HPLC) system

  • Sterile centrifuge tubes

  • Methanol (HPLC grade)

  • 0.22 µm syringe filters

2. Media Preparation

Mineral Salt Medium (MSM) Prepare the following stock solutions and sterilize by autoclaving at 121°C for 15 minutes.

  • Solution A: K2HPO4 (12.6 g/L), KH2PO4 (3.4 g/L)

  • Solution B: Na2SO4 (1.0 g/L)

  • Trace Element Solution (autoclave separately and add 1 mL per liter of medium): MgSO4·7H2O (20 g/L), FeSO4·7H2O (1 g/L), MnSO4·H2O (0.5 g/L), ZnSO4·7H2O (0.5 g/L), CoCl2·6H2O (0.1 g/L), (NH4)6Mo7O24·4H2O (0.1 g/L).

For the final medium, aseptically combine the sterile solutions and add a sterile stock solution of this compound to the desired final concentration (e.g., 0.5 g/L).

3. Inoculum Preparation

  • Inoculate a single colony of Comamonas sp. QT12 into a flask containing a suitable rich medium (e.g., Luria-Bertani broth) and incubate at 30°C with shaking at 125 rpm until the culture reaches the exponential growth phase.

  • Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes).

  • Wash the cell pellet twice with sterile MSM to remove residual rich medium.

  • Resuspend the cells in sterile MSM to a desired optical density (OD) at 600 nm (e.g., OD600 = 1.0).

4. Degradation Assay

  • Dispense the MSM containing this compound into sterile flasks.

  • Inoculate the flasks with the prepared Comamonas sp. QT12 cell suspension to a final OD600 of approximately 0.1.

  • Include a non-inoculated control flask to monitor for abiotic degradation.

  • Incubate the flasks at 30°C with shaking at 125 rpm in the dark to prevent photodegradation.[6]

  • Collect samples at regular time intervals (e.g., every 4 hours).[6]

5. Sample Analysis

  • For each sample, measure the bacterial growth by monitoring the OD600.

  • To analyze the concentration of this compound, centrifuge a portion of the sample (e.g., 12,000 rpm for 5 minutes) to pellet the cells.[6]

  • Take 200 µL of the supernatant and add four times the volume of methanol to precipitate any remaining proteins.[6]

  • Centrifuge again (12,000 rpm for 5 minutes) and filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.[6]

  • Analyze the samples by HPLC. A typical mobile phase could be 95% 0.6 mM ammonia solution and 5% methanol at a flow rate of 0.5 mL/min, with detection at 210 nm.[1][6]

  • Quantify the concentration of this compound by comparing the peak area to a standard curve.

6. Data Analysis

  • Plot the concentration of this compound and the bacterial growth (OD600) over time.

  • Calculate the degradation rate of this compound.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Microbial_Degradation_Pathway_of_3_Aminobenzoate cluster_pathway Metabolic Pathway in Comamonas sp. QT12 cluster_genes mab Gene Cluster ABA This compound ASA 5-Aminosalicylate ABA->ASA mabA (this compound 6-monooxygenase) RingCleavage Ring Cleavage Product ASA->RingCleavage mabB (5-Aminosalicylate 1,2-dioxygenase) TCA TCA Cycle Intermediates RingCleavage->TCA Further Metabolism mabA mabA mabB mabB orf7 orf7 (deaminase) orf8 orf8 (regulator) orf9 orf9 (hydrolase) Experimental_Workflow_for_3_Aminobenzoate_Degradation_Assay MediaPrep 1. Media Preparation (Mineral Salt Medium + 3-ABA) Incubation 3. Incubation (30°C, 125 rpm, dark) MediaPrep->Incubation InoculumPrep 2. Inoculum Preparation (Comamonas sp. QT12 Culture) InoculumPrep->Incubation Sampling 4. Sampling (Regular Time Intervals) Incubation->Sampling Analysis 5. Analysis (OD600 and HPLC) Sampling->Analysis Data 6. Data Interpretation Analysis->Data

References

Application Notes: Poly(3-aminobenzoic acid) for Fluorescent Sensing of Water

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The determination of water content in organic solvents is a critical parameter in numerous chemical and pharmaceutical processes. Trace amounts of water can significantly impact reaction kinetics, product purity, and the stability of formulations. Poly(3-aminobenzoic acid), a fluorescent conjugated polymer, has emerged as a highly sensitive and selective material for the detection of water in organic solvents. This document provides detailed application notes and protocols for the synthesis of poly(3-aminobenzoic acid) and its use as a fluorescent probe for water detection. The methodology is based on the principle of fluorescence quenching, where the presence of water molecules diminishes the fluorescence intensity of the polymer. A notable application of this sensor is its high sensitivity, with a detection limit as low as 0.008 wt% for water in dimethylformamide (DMF)[1].

Quantitative Data

The performance of poly(3-aminobenzoic acid) as a fluorescent water sensor is summarized in the table below. The data is compiled from studies utilizing this polymer for the detection of water in various organic solvents.

ParameterValueSolvent(s)Reference
Limit of Detection (LOD) 0.008 wt%DMF[1]
Linear Range 0 - 1.0 wt%DMF
Response Time < 1 minuteDMF
Excitation Wavelength ~390 nmDMF
Emission Wavelength ~500 nmDMF

Experimental Protocols

I. Synthesis of Poly(3-aminobenzoic acid)

This protocol describes the chemical polymerization of 3-aminobenzoic acid to yield the fluorescent polymer.

Materials:

  • 3-aminobenzoic acid (monomer)

  • Ammonium persulfate (oxidant)

  • Hydrochloric acid (1 M)

  • Methanol

  • Deionized water

Procedure:

  • Dissolve a specific amount of 3-aminobenzoic acid in 1 M hydrochloric acid in a reaction vessel.

  • Separately, prepare a solution of ammonium persulfate in 1 M hydrochloric acid.

  • Cool both solutions to 0-5 °C in an ice bath with constant stirring.

  • Slowly add the ammonium persulfate solution to the 3-aminobenzoic acid solution dropwise while maintaining the temperature between 0-5 °C.

  • Continue the reaction for 24 hours at this temperature with continuous stirring.

  • After 24 hours, stop the reaction and collect the precipitate by vacuum filtration.

  • Wash the precipitate thoroughly with deionized water and then with methanol to remove unreacted monomer and oligomers.

  • Dry the resulting poly(3-aminobenzoic acid) powder in a vacuum oven at 60 °C overnight.

  • Store the dried polymer in a desiccator.

Diagram: Synthesis of Poly(3-aminobenzoic acid)

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product monomer 3-Aminobenzoic Acid dissolve Dissolve Monomer in HCl monomer->dissolve oxidant Ammonium Persulfate prepare_oxidant Prepare Oxidant Solution oxidant->prepare_oxidant acid Hydrochloric Acid (1 M) acid->dissolve acid->prepare_oxidant temp 0-5 °C react Polymerization temp->react time 24 hours time->react mix Slowly Mix Solutions dissolve->mix prepare_oxidant->mix mix->react Stirring filter Vacuum Filtration react->filter wash Wash with Water & Methanol filter->wash dry Vacuum Drying wash->dry polymer Poly(3-aminobenzoic acid) dry->polymer

Caption: Workflow for the synthesis of poly(3-aminobenzoic acid).

II. Fluorescent Sensing of Water

This protocol outlines the procedure for using the synthesized poly(3-aminobenzoic acid) to determine the concentration of water in an organic solvent.

Materials:

  • Poly(3-aminobenzoic acid) stock solution (e.g., 1 mg/mL in the anhydrous organic solvent of interest)

  • Anhydrous organic solvent (e.g., DMF)

  • Deionized water

  • Fluorometer

  • Quartz cuvettes

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a series of standard solutions with known water concentrations (e.g., 0.01, 0.05, 0.1, 0.5, 1.0 wt%) by adding precise amounts of deionized water to the anhydrous organic solvent.

  • Preparation of Polymer Solution:

    • Prepare a dilute solution of poly(3-aminobenzoic acid) in the anhydrous organic solvent. The final concentration should be optimized to give a strong and stable fluorescence signal.

  • Fluorescence Measurement:

    • Transfer the polymer solution to a quartz cuvette.

    • Place the cuvette in the fluorometer and record the initial fluorescence intensity (F₀) at the emission maximum (~500 nm) with excitation at the maximum (~390 nm).

    • Sequentially add small, precise volumes of the standard water solutions to the cuvette, mix thoroughly, and record the fluorescence intensity (F) after each addition.

  • Data Analysis:

    • Plot the fluorescence quenching efficiency ((F₀ - F) / F₀) against the water concentration.

    • Generate a calibration curve from the linear portion of the plot.

    • To determine the water content in an unknown sample, add a known volume of the sample to the polymer solution and measure the fluorescence intensity. Calculate the water concentration using the calibration curve.

Diagram: Water Sensing Mechanism

G P3ABA Poly(3-aminobenzoic acid) (Fluorophore) Excited_P3ABA Excited State P3ABA* P3ABA->Excited_P3ABA Excitation (Light) Quenched_Complex Non-fluorescent Complex Excited_P3ABA->Quenched_Complex Interaction with Water Fluorescence Fluorescence Emission Excited_P3ABA->Fluorescence Radiative Decay Water Water (Quencher) Water->Quenched_Complex No_Fluorescence Quenched Fluorescence Quenched_Complex->No_Fluorescence Non-radiative Decay

Caption: Simplified mechanism of fluorescence quenching for water detection.

Diagram: Experimental Workflow for Water Sensing

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis standards Prepare Water Standards add_water Add Standard/Sample standards->add_water polymer_sol Prepare Polymer Solution in Anhydrous Solvent initial_F Measure Initial Fluorescence (F₀) polymer_sol->initial_F initial_F->add_water measure_F Measure Final Fluorescence (F) add_water->measure_F plot Plot (F₀-F)/F₀ vs. [Water] measure_F->plot calibrate Generate Calibration Curve plot->calibrate determine Determine Unknown Concentration calibrate->determine

References

Troubleshooting & Optimization

Technical Support Center: Separation of Aminobenzoic Acid Isomers by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving poor separation of aminobenzoic acid isomers (2-aminobenzoic acid, 3-aminobenzoic acid, and 4-aminobenzoic acid) by High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to separate aminobenzoic acid isomers?

Separating positional isomers, such as the ortho, meta, and para forms of aminobenzoic acid, is difficult because they share the same empirical formula and have very similar physicochemical properties.[1] Effective separation by HPLC requires careful optimization of chromatographic conditions to exploit subtle differences in their polarity, hydrophobicity, and ionization states.[1][2]

Q2: Can I use a standard C18 column to separate these isomers?

While C18 columns are widely used in reversed-phase HPLC, they may not provide adequate selectivity for positional isomers.[1] Aminobenzoic acids are relatively polar, which can lead to poor retention on traditional C18 phases.[1] Columns that offer alternative selectivities, such as phenyl-based or mixed-mode columns, are often more effective.[1][3][4] Phenyl phases, for instance, can introduce π–π interactions that help differentiate between the isomers.[4]

Q3: How critical is mobile phase pH for the separation?

Mobile phase pH is one of the most critical factors for separating ionizable compounds like aminobenzoic acid isomers.[5][6] The pH determines the ionization state of both the acidic carboxylic group and the basic amino group on each isomer.[6][7] By adjusting the pH, you can alter the overall charge and polarity of the molecules, thereby changing their retention times and improving separation.[5][6]

Q4: What is the ideal pH range for separating aminobenzoic acid isomers?

The optimal pH should be chosen based on the pKa values of the isomers. A general rule is to work at a pH that is at least one to two units away from the pKa of the analytes to ensure a consistent ionization state and avoid peak shape issues.[8][9] Since aminobenzoic acids are zwitterionic, controlling the pH allows for separation based on differences in their net charge and hydrophobicity at a given pH.[2] Starting method development in the pH range of 2 to 4 is often recommended as it can provide stable retention conditions.[8]

Troubleshooting Guide

Issue 1: Co-elution or Poor Resolution of Isomer Peaks

If you are observing overlapping peaks or a complete lack of separation, consider the following troubleshooting steps.

G cluster_0 Troubleshooting Poor Separation start Poor Separation of Isomers cause1 Suboptimal Mobile Phase pH start->cause1 cause2 Inadequate Column Selectivity start->cause2 cause3 Incorrect Organic Solvent start->cause3 solution1a Adjust pH to be >1 unit away from pKa values cause1->solution1a solution1b Use a buffer to maintain constant pH cause1->solution1b solution2a Switch to a Phenyl or Mixed-Mode column cause2->solution2a solution3a Test Methanol vs. Acetonitrile cause3->solution3a

Caption: Workflow for troubleshooting poor isomer separation.

Detailed Steps:

  • Optimize Mobile Phase pH: The ionization of the amino and carboxylic acid groups is highly dependent on pH. Small changes in pH can lead to significant shifts in retention and selectivity.[6]

    • Action: Review the pKa values of the isomers (see Table 1) and adjust the mobile phase pH. Using a buffer is essential to maintain a stable pH and ensure reproducible results.[10]

    • Rationale: At a pH between the pKa values of the carboxylic acid and the ammonium group, the isomers exist as zwitterions. Subtle differences in their isoelectric points can be exploited for separation.[2] Operating at a low pH (e.g., pH 2-3) will protonate the amino group and suppress the ionization of the carboxylic acid, increasing retention in reversed-phase mode.[8][9]

  • Evaluate Column Chemistry: A standard C18 column separates primarily based on hydrophobicity, which is very similar among these isomers.

    • Action: If pH optimization is insufficient, switch to a column with a different stationary phase. A phenyl column can provide π-π interactions, while a mixed-mode column (e.g., reversed-phase/cation-exchange) can separate based on both hydrophobicity and ionic interactions.[1][2][4] Mixed-mode chromatography can enhance resolution by exploiting small differences in both ionic and hydrophobic properties.[2]

  • Change the Organic Modifier: Acetonitrile and methanol have different solvent properties and can alter selectivity.

    • Action: If you are using acetonitrile, try substituting it with methanol, or vice-versa. The change in solvent can alter interactions with the stationary phase and improve separation.[5]

Isomer pKa1 (Carboxylic Acid Group) pKa2 (Ammonium Group)
2-Aminobenzoic Acid (Anthranilic Acid)~2.05~4.95
3-Aminobenzoic Acid~3.12~4.78[11]
4-Aminobenzoic Acid (PABA)~2.38[12]~4.85[12]
Table 1: Approximate pKa values for aminobenzoic acid isomers. Actual values can vary slightly with experimental conditions.
Issue 2: Poor Peak Shape (Tailing or Fronting)

Poor peak shape can compromise resolution and quantification.

Possible Causes & Solutions:

  • Peak Tailing:

    • Cause: Secondary interactions between the basic amino group and residual silanols on the silica-based column packing. This is common when operating at a mid-range pH where silanols are ionized.[13]

    • Solution 1: Lower the mobile phase pH (e.g., to pH < 4) to suppress the ionization of silanol groups.[13][14]

    • Solution 2: Use a highly deactivated, end-capped column or a modern column packed with higher purity silica to minimize available silanols.[14]

    • Solution 3: Add a competing base like triethylamine (TEA) to the mobile phase in low concentrations, although this is less necessary with modern columns.[13]

  • Peak Fronting:

    • Cause: Often a result of column overload, where too much sample is injected.[14]

    • Solution 1: Reduce the sample concentration or injection volume.[14]

    • Solution 2: If a higher sample load is necessary, consider using a column with a larger internal diameter or a stationary phase with a higher capacity.[14]

Sample Experimental Protocol

This protocol provides a starting point for the separation of aminobenzoic acid isomers using a mixed-mode HPLC column, which often provides superior selectivity for this type of analysis.[1][2]

Objective: To achieve baseline separation of 2-, 3-, and 4-aminobenzoic acid.

Materials:

  • HPLC System: Quaternary pump, autosampler, column oven, and UV detector.

  • Column: Mixed-Mode Cation-Exchange/Reversed-Phase Column (e.g., Primesep 100 or Coresep 100).[1][2]

  • Chemicals:

    • Acetonitrile (ACN), HPLC grade

    • Phosphoric acid (H₃PO₄) or Formic Acid

    • 2-aminobenzoic acid, 3-aminobenzoic acid, 4-aminobenzoic acid standards

    • Deionized water (18.2 MΩ·cm)

Chromatographic Conditions:

Parameter Condition
Column Coresep 100 (3.0 x 100 mm)[2]
Mobile Phase 20% Acetonitrile, 80% Water with 0.1% Phosphoric Acid[2]
Flow Rate 0.6 mL/min[2]
Column Temperature 30°C
Detection UV at 235 nm[2]
Injection Volume 1 µL[2]
Sample Preparation Dissolve standards in the mobile phase to a concentration of 0.3 mg/mL.[2]

Procedure:

  • Mobile Phase Preparation: To prepare 1 L of mobile phase, carefully add 1 mL of phosphoric acid to 800 mL of deionized water. Mix well. Add 200 mL of acetonitrile and mix thoroughly. Degas the mobile phase using sonication or vacuum filtration.

  • System Equilibration: Purge the HPLC system with the mobile phase. Equilibrate the column at the set flow rate until a stable baseline is achieved (typically 20-30 minutes).

  • Injection: Inject the prepared standard solution.

  • Data Acquisition: Acquire the chromatogram for approximately 10-15 minutes.

Expected Outcome: Baseline separation of the three isomers, typically eluting in the order of 4-aminobenzoic acid, 3-aminobenzoic acid, and then 2-aminobenzoic acid.[2]

Visualizing the Role of pH

The ionization state of an aminobenzoic acid isomer is dependent on the pH of the mobile phase relative to its pKa values. This relationship is crucial for controlling retention in reversed-phase HPLC.

G cluster_1 Impact of pH on Analyte Ionization (Reversed-Phase HPLC) ph_low Low pH (e.g., pH < 2) state_low Form: R-NH3+ COOH (Cationic, Less Polar) ph_low->state_low ph_mid Mid pH (e.g., pH 3-4) state_mid Form: R-NH3+ COO- (Zwitterionic, Polar) ph_mid->state_mid ph_high High pH (e.g., pH > 5) state_high Form: R-NH2 COO- (Anionic, More Polar) ph_high->state_high retention_low Result: Increased Retention state_low->retention_low retention_mid Result: Intermediate Retention state_mid->retention_mid retention_high Result: Decreased Retention state_high->retention_high

References

Technical Support Center: Synthesis of 3-Aminobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the reaction yield of 3-aminobenzoic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory method for synthesizing 3-aminobenzoic acid?

A1: The most prevalent laboratory-scale synthesis of 3-aminobenzoic acid involves the reduction of 3-nitrobenzoic acid.[1][2][3] This method is well-established and can be achieved using various reducing agents.

Q2: What are some common impurities I might encounter in my final product?

A2: Commercial samples of 3-aminobenzoic acid are often colored, indicating the presence of impurities.[1] Common impurities can include unreacted 3-nitrobenzoic acid, byproducts from side reactions, and residual catalysts or reagents from the workup process. Inadequate temperature control during the reaction can also lead to the formation of undesired isomers or degradation products.

Q3: How can I purify my crude 3-aminobenzoic acid?

A3: The primary method for purifying 3-aminobenzoic acid is recrystallization. Its solubility characteristics, being slightly soluble in cold water but more soluble in hot water and alcohol, make it a good candidate for this technique.[1] Adjusting the pH of the solution to its isoelectric point (around pH 3.5) can also be used to precipitate the purified product from a solution.[4]

Q4: Are there alternative, "greener" synthesis routes for 3-aminobenzoic acid?

A4: Yes, a one-pot, metal-free synthesis has been developed that starts from 3-nitrobenzaldehyde in subcritical water using a carbonaceous bio-based material as a catalyst.[5] This method avoids the use of hazardous and expensive reagents.[5]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of 3-aminobenzoic acid, particularly via the reduction of 3-nitrobenzoic acid.

Problem Possible Cause Recommended Solution
Low Reaction Yield Incomplete Reduction: The reducing agent may be old, inactive, or used in an insufficient stoichiometric amount.Ensure the reducing agent is fresh and active. Consider using a slight excess of the reducing agent.
Suboptimal Reaction Temperature: The reaction may be too slow at low temperatures or side reactions may occur at excessively high temperatures.Optimize the reaction temperature. For catalytic hydrogenations (e.g., with Pd/C), a temperature of around 95°C has been reported to be effective.[6] For reductions with metals like iron, temperatures up to 110°C may be required.[7]
Poor pH Control: The pH of the reaction mixture can significantly influence the reaction rate and the stability of the product.Monitor and control the pH throughout the reaction, especially during the workup and product isolation steps.
Loss of Product During Workup: 3-aminobenzoic acid has some solubility in water, which can lead to losses during aqueous extraction and washing steps.[1]To minimize product loss, use cold solvents for washing the filtered product and consider using a brine wash to decrease the solubility of the product in the aqueous layer during extractions.[8]
Product is Discolored (e.g., brown or yellow) Presence of Oxidized Impurities: The amino group in 3-aminobenzoic acid is susceptible to air oxidation, which can form colored impurities.Conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[6]
Residual Nitro Compounds: Incomplete reduction can leave traces of the starting material, 3-nitrobenzoic acid, or intermediate nitroso compounds, which are often colored.Increase the reaction time or the amount of reducing agent to ensure complete conversion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Formation of Azo Byproducts: Under certain conditions, especially if the reaction is not properly controlled, side reactions leading to the formation of colored azo compounds can occur.Ensure proper temperature control and efficient stirring to maintain a homogeneous reaction mixture.
Broad Melting Point Range of Final Product Presence of Impurities: A broad melting point range is a strong indicator of an impure product.Purify the product by recrystallization. One or two rounds of recrystallization are often sufficient to remove most impurities.[8]
Incomplete Drying: Residual solvent in the final product can depress and broaden the melting point range.Ensure the product is thoroughly dried under vacuum to remove any remaining solvent.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 3-Nitrobenzoic Acid

This protocol is adapted from a method for a structurally similar compound.[6]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a condenser, mechanical stirrer, and gas inlet, combine 3-nitrobenzoic acid, a suitable solvent (e.g., water or ethanol), and a catalytic amount (e.g., 5 mol%) of palladium on carbon (Pd/C).

  • Reaction Execution: Heat the mixture to the desired temperature (e.g., 95°C) with vigorous stirring.

  • Introduce hydrogen gas into the reaction mixture via the gas inlet.

  • Monitor the reaction progress by TLC until the starting material is completely consumed.

  • Workup: Cool the reaction mixture to room temperature under an inert atmosphere (e.g., nitrogen).

  • Filter the mixture to remove the Pd/C catalyst.

  • Acidify the filtrate with a concentrated acid (e.g., HCl) to a pH of approximately 3.5 to precipitate the 3-aminobenzoic acid.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Protocol 2: Reduction of 3-Nitrobenzoic Acid with Iron

This protocol is based on a method for a related compound.[7]

  • Reaction Setup: To a reaction vessel equipped with a reflux condenser and a stirrer, add 3-nitrobenzoic acid, a solvent (e.g., water), and a phase transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) if desired.

  • Reagent Addition: Stir the mixture and add reduced iron powder and a proton source (e.g., ammonium chloride or a small amount of acid).

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 100-110°C) and maintain for 2-6 hours, or until the reaction is complete as monitored by TLC.

  • Workup: Cool the reaction vessel to room temperature.

  • Add sodium carbonate to make the solution alkaline and activated carbon for decolorization.

  • Filter the mixture to remove the iron sludge.

  • Wash the filter cake with a dilute sodium carbonate solution.

  • Combine the filtrate and washings, and carefully add acid to adjust the pH to be slightly acidic, which will precipitate the 3-aminobenzoic acid.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

Data Presentation

Table 1: Impact of Reaction Conditions on the Yield of Aminobenzoic Acid Derivatives

Starting MaterialReaction ConditionsYield (%)Reference
3-Nitrobenzaldehyde300°C, 90 bar, 6 h, NORIT GAC 12-40 catalyst in subcritical water (10 mmol substrate)59%[5]
3-Nitrobenzaldehyde300°C, 90 bar, 2 h, NORIT GAC 12-40 catalyst in subcritical water (30 mmol substrate)30%[5]
3-Methyl-4-nitrobenzoic acid110°C, 2 h, Reduced iron powder, NH4Cl, HCl in water90.1%[7]
4-Hydroxy-3-nitrobenzoic acid95°C, H2, 5% Pd/C, HCl in water91% (of the preceding step)[6]

Visualizations

experimental_workflow cluster_reaction Reaction Stage cluster_workup Workup & Isolation cluster_purification Purification Stage A Combine 3-Nitrobenzoic Acid, Solvent, and Catalyst/Reducing Agent B Heat to Optimal Temperature (e.g., 95-110°C) A->B C Introduce Reducing Agent (e.g., H2 gas or Iron Powder) B->C D Monitor Reaction by TLC C->D E Cool Reaction Mixture D->E Reaction Complete F Filter to Remove Catalyst/Insolubles E->F G Adjust pH to ~3.5 to Precipitate Product F->G H Isolate Product by Filtration G->H I Wash with Cold Solvent H->I J Recrystallize from Hot Solvent (e.g., Water) I->J K Dry Under Vacuum J->K L L K->L Pure 3-Aminobenzoic Acid

Caption: A generalized experimental workflow for the synthesis of 3-aminobenzoic acid.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Corrective Actions Start Low Reaction Yield Observed Cause1 Incomplete Reaction? Start->Cause1 Cause2 Suboptimal Conditions? Start->Cause2 Cause3 Product Loss During Workup? Start->Cause3 Sol1 Check Reagent Activity & Stoichiometry. Increase Reaction Time. Cause1->Sol1 Sol2 Verify & Optimize: - Temperature - Stirring Rate - pH Cause2->Sol2 Sol3 Use Cold Solvents for Washing. Perform Brine Wash During Extraction. Cause3->Sol3 Outcome Improved Yield Sol1->Outcome Sol2->Outcome Sol3->Outcome

Caption: A troubleshooting flowchart for addressing low reaction yield.

References

resolving peak tailing in 3-aminobenzoate liquid chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve peak tailing issues encountered during the liquid chromatography analysis of 3-aminobenzoate and similar basic compounds.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of peak tailing for this compound in reversed-phase HPLC?

The most common cause of peak tailing for basic compounds like this compound is secondary interaction with the stationary phase.[1][2] Specifically, the basic amine functional group on the analyte interacts strongly with acidic residual silanol groups (Si-OH) on the surface of silica-based columns.[1][3] This interaction is primarily ionic, occurring between the protonated amine (a positive ion) and ionized, deprotonated silanols (negative ions), leading to a secondary retention mechanism that broadens and tails the peak.[4][5]

Q2: How does the mobile phase pH influence the peak shape of this compound?

Mobile phase pH is a critical factor for controlling the peak shape of ionizable compounds.[6] For this compound, adjusting the pH can minimize the problematic secondary silanol interactions:

  • Low pH (e.g., pH < 3): At a low pH, the acidic silanol groups on the column are protonated (neutral), which significantly reduces their ionic interaction with the protonated basic analyte.[4][7] This is a widely used strategy to achieve sharper, more symmetrical peaks for basic compounds.[6]

  • Mid-range pH (e.g., pH 4-7): In this range, silanol groups are often ionized (negatively charged), while the amine group of this compound is protonated (positively charged). This state maximizes the undesirable ionic interactions, leading to significant peak tailing.[3][4]

  • High pH (e.g., pH > 8): At a high pH, the this compound molecule is in its neutral (free base) form. This minimizes the ionic interaction with the deprotonated silanols.[4] However, this approach requires a specialized pH-stable column, as traditional silica-based columns can dissolve under high pH conditions.[4]

Q3: What type of HPLC column is best suited to prevent peak tailing for basic analytes?

Column selection is key to preventing peak tailing.[7] For basic compounds like this compound, consider the following:

  • End-Capped Columns: These columns have their residual silanol groups chemically deactivated with a small, non-polar group (e.g., trimethylsilyl).[2][8] This "end-capping" process blocks the sites of secondary interaction, leading to improved peak shape for basic compounds.[8][9]

  • High-Purity, Type B Silica Columns: Modern columns are often made from high-purity silica with a lower metal content and fewer highly acidic silanol groups, which inherently reduces tailing.[7][10]

  • Polar-Embedded or Charged Surface Columns: These columns have polar groups embedded near the base of the alkyl chains or contain a charged surface. These features can shield the analyte from silanol interactions or repel the basic compound, improving peak symmetry.[3][11]

  • Non-Silica or Hybrid Columns: Columns with organic polymer or organo-silica hybrid particles have fewer or no silanol groups, eliminating the primary source of peak tailing for basic compounds.[7][10]

Q4: Can I improve my peak shape without changing the column?

Yes, several mobile phase and method adjustments can significantly reduce peak tailing:

  • Adjust Mobile Phase pH: As detailed in Q2, operating at a low pH (e.g., 2.5-3.0) is often the most effective strategy.[6][11]

  • Use a Competing Base: Adding a small, basic molecule like triethylamine (TEA) to the mobile phase (e.g., 0.1%) can help.[4][10] TEA is a "silanol blocker" that preferentially interacts with the active silanol sites, preventing the analyte from binding to them.[4]

  • Increase Buffer Concentration: Using a higher buffer concentration (e.g., 25-50 mM) can increase the ionic strength of the mobile phase, which helps to mask the residual silanol interactions and improve peak shape.[1][5][11]

  • Optimize Sample Solvent and Load: Ensure your sample is dissolved in a solvent weaker than or equal to the mobile phase.[11] Injecting too much sample (mass overload) can also cause tailing, so try diluting the sample.[1][9]

Troubleshooting Guides

Guide 1: Systematic Approach to Diagnosing Peak Tailing

Use this workflow to identify and resolve the cause of peak tailing in your this compound analysis.

G start Peak Tailing Observed (Tailing Factor > 1.2) q1 Is tailing on all peaks or just this compound? start->q1 all_peaks Tailing on All Peaks q1->all_peaks All Peaks one_peak Tailing on Basic Analyte Only q1->one_peak Analyte-Specific check_system Potential System Issue: - Extra-column volume (long tubing) - Column void / blockage - Detector setting issue all_peaks->check_system check_chem Likely Chemical Interaction: Secondary silanol interactions one_peak->check_chem sol_system Solutions: 1. Use shorter, narrower tubing. 2. Flush/replace column. 3. Check detector time constant. check_system->sol_system sol_chem Proceed to Chemical Troubleshooting Guide check_chem->sol_chem

Caption: A troubleshooting workflow for diagnosing peak tailing.

Guide 2: Chemical Solutions for Silanol-Induced Peak Tailing

This guide focuses on method adjustments to counter secondary interactions.

ProblemSolutionRationale
Ionic Interaction Lower Mobile Phase pH to 2.5 - 3.0 Protonates surface silanols, neutralizing their negative charge and preventing ionic interaction with the protonated amine analyte.[7][11]
Competition for Active Sites Add a Competing Base (e.g., 0.1% Triethylamine) The competing base, a small amine, preferentially binds to active silanol sites, effectively blocking them from interacting with the this compound analyte.[4][10]
Masking Silanol Activity Increase Buffer Concentration (e.g., to 25-50 mM) Higher ionic strength helps to shield or "mask" the charged silanol sites, reducing their availability for secondary interactions.[1][9]
Column Choice Use an End-Capped or Modern Base-Deactivated Column These columns are specifically designed with fewer active silanol groups, providing a more inert surface for the separation of basic compounds.[3][9]

Experimental Protocols

Recommended HPLC Protocol for Symmetrical this compound Peaks

This protocol is a starting point for developing a robust method that minimizes peak tailing for this compound and its isomers.[12][13]

  • Column: Use a modern, end-capped C18 or C8 column (e.g., Agilent ZORBAX Eclipse Plus C8, Waters XTerra MS C18) with dimensions of 4.6 x 150 mm and a 3.5 or 5 µm particle size.[14][15]

  • Mobile Phase A: 0.1% Formic Acid in Water. This sets the pH to approximately 2.7, which is ideal for protonating silanols.[9]

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 5% to 50% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 30 °C.

  • Detector: UV at 254 nm.

  • Sample Preparation: Dissolve the sample in a mixture of Water/Acetonitrile (95:5) to match the initial mobile phase conditions.

Visualizing the Problem

The diagram below illustrates the unwanted secondary interaction between a protonated basic analyte, like this compound, and an ionized silanol group on the surface of the HPLC stationary phase.

G Mechanism of Secondary Interaction cluster_0 Silica Surface (Stationary Phase) cluster_1 Mobile Phase silanol Ionized Silanol Group (Si-O⁻) analyte Protonated this compound (Analyte-NH₃⁺) analyte->silanol Strong Ionic Interaction (Causes Peak Tailing)

Caption: Diagram of the ionic interaction causing peak tailing.

References

Technical Support Center: Derivatization of 3-Aminobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of 3-aminobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the derivatization of 3-aminobenzoic acid challenging?

A1: The primary challenge lies in the bifunctional nature of 3-aminobenzoic acid. It possesses both a nucleophilic amino group (-NH₂) and a carboxylic acid group (-COOH). This dual reactivity can lead to self-polymerization or undesired reactions where reagents intended for one functional group react with the other. To achieve selective derivatization, it is often necessary to use protecting groups.[1]

Q2: What are common strategies for selectively derivatizing the carboxylic acid group?

A2: To selectively derivatize the carboxylic acid group, the amino group must first be "protected" to render it non-reactive. A common method is the introduction of a tert-butoxycarbonyl (Boc) group.[2][3] Once the amino group is protected, the carboxylic acid can be converted to an ester, amide, or acyl chloride.

Q3: What are common methods for selectively derivatizing the amino group?

A3: Selective derivatization of the amino group, such as through acylation, requires activation of the carboxylic acid it will react with. If reacting with another carboxylic acid, the other acid is typically activated with a coupling agent. It is also possible to first esterify the carboxylic acid group of 3-aminobenzoic acid, which makes the amino group more available for reactions like acylation.

Q4: I am observing a very poor solubility of 3-aminobenzoic acid in my organic solvent. What can I do?

A4: 3-Aminobenzoic acid has limited solubility in many common organic solvents but is soluble in acetone, hot alcohol, and hot chloroform.[4] For reactions, polar aprotic solvents like DMF or the use of co-solvents can be effective. For example, the solubility of 3-aminobenzoic acid in supercritical carbon dioxide is significantly increased by using ethanol as a cosolvent.[5][6]

Troubleshooting Guides

Low Yield in Esterification Reactions
Potential Cause Troubleshooting Steps & Recommendations
Incomplete Reaction (Equilibrium) The Fischer esterification is a reversible reaction. To drive the equilibrium towards the product, use a large excess of the alcohol (it can often serve as the solvent).[7][8] Alternatively, remove water as it forms using a Dean-Stark apparatus.
Insufficient Acid Catalyst The basic amino group of 3-aminobenzoic acid will neutralize the acid catalyst (e.g., H₂SO₄).[8] Ensure you are using at least a stoichiometric amount of the acid catalyst to account for this.[8]
Steric Hindrance While less of an issue for the meta-position compared to ortho, steric hindrance can still slow the reaction. Consider increasing the reaction time or temperature.[8]
Side Reaction: Self-Polymerization At elevated temperatures, the amino group of one molecule can react with the carboxylic acid of another to form an amide linkage. To avoid this, consider protecting the amino group before esterification.
Issues with Amide Bond Formation (Acylation)
Potential Cause Troubleshooting Steps & Recommendations
Low Reactivity of Amine/Carboxylic Acid For coupling 3-aminobenzoic acid with an amine, the carboxylic acid needs to be activated. Use a coupling agent like EDC with HOBt or HATU.[9][10][11] For electron-deficient amines, the reaction can be sluggish; increasing reaction time or using a more potent coupling reagent may be necessary.[11]
Formation of N-acylurea Byproduct When using carbodiimide coupling agents like EDC, the O-acylisourea intermediate can rearrange to a non-reactive N-acylurea. The addition of HOBt minimizes this side reaction by forming a more stable active ester.[10]
Poor Nucleophilicity of the Amine The aniline derivative in 3-aminobenzoic acid is less nucleophilic than aliphatic amines. Ensure appropriate base (e.g., DIPEA, triethylamine) is used to deprotonate the amine and facilitate the reaction.[9][10] In some cases, heating the reaction may be required.[12]
Difficult Purification The product and starting materials may have similar polarities. Purification can often be achieved via flash column chromatography on silica gel.[10] In some cases, an acidic or basic wash during the workup can help remove unreacted starting materials. For complex mixtures, reversed-phase chromatography or ion exchange media might be effective.[13]
Problems with Acyl Chloride Formation
Potential Cause Troubleshooting Steps & Recommendations
Hydrolysis of Acyl Chloride Acyl chlorides are highly reactive and readily hydrolyze in the presence of moisture back to the carboxylic acid.[14][15] Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.[14]
Degradation of Product Monitoring the reaction by TLC can be misleading, as the acyl chloride may hydrolyze on the silica gel plate.[14] To confirm product formation, a small aliquot of the reaction mixture can be quenched with an anhydrous alcohol (like methanol) to form the stable ester, which can then be analyzed by TLC or other methods.[14]
Incomplete Reaction Ensure an excess of the chlorinating agent (e.g., thionyl chloride or oxalyl chloride) is used. A catalytic amount of DMF is often used with oxalyl chloride.[14] The reaction may require heating to go to completion.
Use Without Purification Due to their reactivity, acyl chlorides are often not purified but are used immediately in the next step of the synthesis.[14] After the reaction is complete, excess chlorinating agent and solvent can be removed under reduced pressure.

Experimental Protocols & Workflows

Protection of the Amino Group (Boc Protection)

This protocol describes the protection of the amino group of 3-aminobenzoic acid using di-tert-butyl dicarbonate (Boc₂O).

Materials:

  • 3-Aminobenzoic acid

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydroxide (NaOH) or Triethylamine (TEA)

  • Tetrahydrofuran (THF) and Water

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 3-aminobenzoic acid in a 2:1 mixture of THF and water.

  • Add 3 equivalents of a base like triethylamine (TEA).

  • Cool the mixture to 0°C in an ice bath.

  • Add 1.5 equivalents of di-tert-butyl dicarbonate (Boc₂O) to the solution.

  • Stir the reaction at 0°C for at least 2 hours and then allow it to warm to room temperature, stirring for an additional 4 hours or overnight.[16]

  • Monitor the reaction by TLC.

  • Once complete, add saturated aqueous NaHCO₃ solution and extract the aqueous phase with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the Boc-protected 3-aminobenzoic acid.

Boc_Protection_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation 3_ABA 3-Aminobenzoic Acid Mix1 Mix1 3_ABA->Mix1 Dissolve in Solvent THF/Water Solvent->Mix1 Base TEA Base->Mix1 Add Reaction_Vessel Reaction_Vessel Mix1->Reaction_Vessel Cool to 0°C Boc2O Boc₂O Boc2O->Reaction_Vessel Add Stir Stir Reaction_Vessel->Stir Stir at 0°C, then RT Quench Quench Stir->Quench Quench with NaHCO₃ Extract Extract Quench->Extract Extract with Ethyl Acetate Wash_Dry Wash_Dry Extract->Wash_Dry Wash & Dry Concentrate Concentrate Wash_Dry->Concentrate Concentrate Final_Product Final_Product Concentrate->Final_Product Boc-3-ABA

Workflow for Boc protection of 3-aminobenzoic acid.
Esterification of 3-Aminobenzoic Acid (Fischer Esterification)

This protocol describes the synthesis of an ester from 3-aminobenzoic acid using an alcohol and an acid catalyst.

Materials:

  • 3-Aminobenzoic acid

  • Alcohol (e.g., methanol or ethanol, in large excess)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Diethyl ether or Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend 3-aminobenzoic acid in a large excess of the desired alcohol in a round-bottom flask.

  • Carefully add concentrated sulfuric acid dropwise with stirring. A precipitate may form.

  • Attach a reflux condenser and heat the mixture to reflux for 1-2 hours. The solid should dissolve as the reaction proceeds.

  • After cooling to room temperature, pour the reaction mixture into a beaker of ice water.

  • Neutralize the solution by slowly adding saturated sodium bicarbonate solution until gas evolution ceases and the pH is ~7-8. The ester product should precipitate.

  • Extract the aqueous mixture with diethyl ether or ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude ester.

  • The product can be further purified by recrystallization.

Fischer_Esterification_Workflow Start 3-Aminobenzoic Acid + Excess Alcohol Catalyst Add H₂SO₄ Start->Catalyst Reflux Heat to Reflux Catalyst->Reflux Workup Cool & Pour into Ice Water Reflux->Workup Neutralize Neutralize with NaHCO₃ Workup->Neutralize Extract Extract with Organic Solvent Neutralize->Extract Isolate Dry & Concentrate Extract->Isolate Product Ester Product Isolate->Product

Workflow for Fischer esterification.
Amide Synthesis from 3-Aminobenzoic Acid using EDC/HOBt

This protocol outlines the coupling of 3-aminobenzoic acid with a primary or secondary amine.

Materials:

  • 3-Aminobenzoic acid

  • Amine (primary or secondary)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl acetate

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • In a dry flask under an inert atmosphere, dissolve 3-aminobenzoic acid (1 eq.) in anhydrous DMF.

  • Add the amine (1.1 eq.), HOBt (1.2 eq.), and DIPEA (2-3 eq.).[10]

  • Stir the mixture at room temperature for 5 minutes.

  • Add EDC (1.2 eq.) portion-wise to the reaction mixture.[10]

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate.

  • Wash the organic phase sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.[10]

Amide_Coupling_Logic cluster_activation Carboxylic Acid Activation cluster_coupling Amine Coupling Acid 3-Aminobenzoic Acid Active_Ester Reactive HOBt Ester Acid->Active_Ester + EDC, HOBt EDC EDC EDC->Active_Ester HOBt HOBt HOBt->Active_Ester Amide_Product Amide Product Active_Ester->Amide_Product + Amine, Base Amine Primary or Secondary Amine Amine->Amide_Product Base DIPEA Base->Amide_Product

Logical relationship in EDC/HOBt amide coupling.

References

preventing degradation of 3-aminobenzoate stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-aminobenzoate stock solutions. The information is designed to help prevent degradation and ensure the stability and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: How should I store my this compound powder and stock solutions to prevent degradation?

A1: Proper storage is critical for maintaining the stability of this compound. For the solid powder, it is recommended to store it in a tightly sealed container in a dry, dark place at room temperature (15-25°C)[1][2]. Stock solutions, especially aqueous ones, are more susceptible to degradation and should be prepared fresh whenever possible. If short-term storage is necessary, solutions should be protected from light by using amber vials or wrapping the container in aluminum foil and stored at 2-8°C. For longer-term storage, consider preparing aliquots and freezing them at -20°C or below. However, repeated freeze-thaw cycles should be avoided. Some suppliers do not provide a shelf life for solutions due to insufficient stability data[3].

Q2: What are the common signs of degradation in a this compound stock solution?

A2: The most common visual indicator of this compound degradation is a change in color. A fresh solution should be colorless to light yellow. The development of a brown or darker yellow color suggests the formation of oxidation products[4]. Other signs of degradation can include the formation of precipitates, a change in pH, or a decrease in the expected concentration as measured by analytical methods like HPLC. This is often due to the oxidation of the amino group, which can lead to the formation of colored polymeric species[5].

Q3: What are the primary factors that contribute to the degradation of this compound solutions?

A3: The main factors contributing to the degradation of this compound in solution are:

  • Light: 3-Aminobenzoic acid is sensitive to light. Exposure to UV or even ambient light can induce photodegradation[4][6].

  • Oxygen (Air): The amino group of this compound is susceptible to oxidation, a process accelerated by the presence of dissolved oxygen[4][6].

  • pH: The stability of this compound can be pH-dependent. The compound has two pKa values, one for the carboxylic acid group (~3.07) and one for the amino group (~4.79)[7]. Solutions with a pH that favors the unprotonated amino group may be more prone to oxidation. It is incompatible with strong acids and bases[2][6].

  • Temperature: Higher temperatures generally increase the rate of chemical degradation. Therefore, storing solutions at elevated temperatures should be avoided[1].

Q4: What is the best solvent for preparing a this compound stock solution?

A4: The choice of solvent depends on the experimental requirements. 3-Aminobenzoic acid is slightly soluble in water (5.9 g/L at 15°C) but more soluble in organic solvents like ethanol, methanol, and acetone[2][8]. For biological experiments, preparing a concentrated stock in a water-miscible organic solvent like DMSO or ethanol and then diluting it into the aqueous experimental medium is a common practice. If an aqueous stock is required, using deoxygenated, purified water and preparing the solution fresh is recommended. It is advisable not to store aqueous solutions for more than a day[9].

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Solution has turned brown or yellow. Oxidation of the amino group due to exposure to light and/or air.1. Discard the discolored solution. 2. Prepare a fresh solution using deoxygenated solvent. 3. Store the new solution in an amber vial or a container wrapped in foil to protect it from light. 4. Consider purging the headspace of the container with an inert gas (e.g., nitrogen or argon) before sealing.
Precipitate has formed in the solution. The concentration of this compound may exceed its solubility in the chosen solvent at the storage temperature. This could also be due to the formation of insoluble degradation products.1. Gently warm the solution to see if the precipitate redissolves. If it does, it may be a solubility issue. Consider preparing a more dilute stock solution. 2. If the precipitate does not redissolve upon warming, it is likely a degradation product. The solution should be discarded. 3. Ensure the pH of the solution is appropriate for maintaining the solubility of this compound.
Inconsistent experimental results. The concentration of the this compound stock solution may have decreased due to degradation.1. Prepare a fresh stock solution. 2. If possible, verify the concentration of the stock solution using a validated analytical method such as HPLC-UV before each experiment. 3. Implement a standard operating procedure for the preparation and storage of the stock solution to ensure consistency.

Data Presentation

Table 1: Physicochemical Properties of Aminobenzoic Acid Isomers [7]

Property2-Aminobenzoic Acid3-Aminobenzoic Acid4-Aminobenzoic Acid
Molecular Formula C₇H₇NO₂C₇H₇NO₂C₇H₇NO₂
Molecular Weight 137.14 g/mol 137.14 g/mol 137.14 g/mol
Melting Point 146.5 °C173 °C187-189 °C
Water Solubility 3.5 mg/mL at 20 °C5.9 g/L at 15 °C4.7 g/L at 20 °C
pKa (carboxyl group) ~2.17~3.07~2.38-2.50
pKa (amino group) ~4.85~4.79~4.85-4.88
Appearance White to off-white crystalline powderWhite to brownish crystalline powderWhite to slightly yellow crystalline solid

Experimental Protocols

Protocol: Stability Testing of this compound Stock Solutions by HPLC-UV

This protocol outlines a general method for assessing the stability of a this compound stock solution under specific storage conditions.

1. Materials and Equipment:

  • 3-Aminobenzoic acid

  • HPLC-grade solvent for stock solution (e.g., methanol, water)

  • HPLC system with a UV detector

  • C18 reversed-phase HPLC column

  • HPLC-grade mobile phase components (e.g., acetonitrile, water, formic acid)

  • Volumetric flasks and pipettes

  • Amber vials for storage

2. Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of 3-aminobenzoic acid and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

    • Divide the stock solution into several aliquots in amber vials.

  • Initial Analysis (Time Zero):

    • Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis.

    • Analyze the diluted sample by HPLC-UV. The peak area of this compound at time zero will serve as the baseline. A suitable detection wavelength is around 210 nm[10].

  • Storage Conditions:

    • Store the remaining aliquots under the desired conditions to be tested (e.g., room temperature with light exposure, room temperature in the dark, 4°C in the dark, -20°C in the dark).

  • Time-Point Analysis:

    • At predetermined time intervals (e.g., 24 hours, 48 hours, 1 week, 1 month), retrieve one aliquot from each storage condition.

    • Allow the sample to come to room temperature if it was refrigerated or frozen.

    • Dilute the sample in the same manner as the initial analysis and analyze by HPLC-UV.

  • Data Analysis:

    • Compare the peak area of this compound at each time point to the peak area at time zero.

    • Calculate the percentage of this compound remaining at each time point.

    • Monitor the chromatograms for the appearance of new peaks, which would indicate the formation of degradation products.

Mandatory Visualization

DegradationPathways cluster_main This compound Degradation cluster_stressors Stress Factors A This compound Stock Solution E Degradation Products (e.g., Oxidized and/or Polymerized Species) A->E Degradation B Light Exposure (Photodegradation) B->E C Oxygen Exposure (Oxidation) C->E D Inappropriate pH (Hydrolysis/Oxidation) D->E F Loss of Potency & Inaccurate Results E->F

Caption: Potential degradation pathways of this compound stock solutions.

TroubleshootingWorkflow cluster_workflow Troubleshooting Workflow for this compound Solution Degradation Start Problem Observed (e.g., Color Change, Precipitate) CheckStorage Review Storage Conditions: - Protected from light? - Appropriate temperature? - Tightly sealed? Start->CheckStorage CheckPrep Review Preparation Protocol: - Freshly prepared? - Appropriate solvent? - pH of solution? CheckStorage->CheckPrep Conditions OK Discard Discard Solution CheckStorage->Discard Conditions Not OK CheckPrep->Discard Protocol Not OK PrepareNew Prepare Fresh Solution Under Optimal Conditions CheckPrep->PrepareNew Protocol OK Discard->PrepareNew Verify Verify Concentration (e.g., HPLC) PrepareNew->Verify End Problem Resolved Verify->End

Caption: A logical workflow for troubleshooting degradation issues with this compound solutions.

References

Technical Support Center: Reduction of 3-Nitrobenzoic Acid to 3-Aminobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-aminobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the reduction of 3-nitrobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for reducing 3-nitrobenzoic acid to 3-aminobenzoic acid?

A1: The most frequently employed methods for this transformation include catalytic hydrogenation and chemical reduction using metals in acidic media.

  • Catalytic Hydrogenation: This method typically involves the use of a catalyst such as palladium on carbon (Pd/C) or Raney nickel with hydrogen gas. It is known for high yields and clean reactions, but requires specialized equipment for handling hydrogen gas.

  • Metal/Acid Reduction: A classic and robust method involves the use of a metal, such as tin (Sn) or iron (Fe), in the presence of a strong acid like hydrochloric acid (HCl). These reactions are generally effective but can require a more involved work-up procedure to remove metal salts.

  • Other Reducing Agents: Reagents like sodium dithionite (Na₂S₂O₄) can also be used, particularly when milder conditions are required.

Q2: My reaction appears to be incomplete, and I'm observing a low yield of 3-aminobenzoic acid. What are the likely causes?

A2: Low yields or incomplete reactions can stem from several factors:

  • Insufficient Reducing Agent: Ensure you are using a sufficient stoichiometric excess of the reducing agent. For metal/acid reductions, the metal surface can become passivated, so a larger excess is often necessary.

  • Poor Quality Reagents: The purity and activity of your reagents are critical. For instance, the activity of catalytic hydrogenation catalysts can diminish over time. Similarly, metals used in acid reductions should be of a fine powder or granular form to ensure a large surface area.

  • Inadequate Reaction Time or Temperature: Some reduction methods may require longer reaction times or elevated temperatures to proceed to completion. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).

  • Poor Solubility: 3-nitrobenzoic acid has limited solubility in water. The use of a co-solvent like ethanol can improve solubility and reaction rates.

  • Product Loss During Work-up: 3-aminobenzoic acid is amphoteric, meaning it can act as both an acid and a base. This can lead to solubility in both acidic and basic aqueous solutions, making extraction challenging. Careful pH control during the work-up is crucial for maximizing product isolation.

Q3: I'm having difficulty purifying my 3-aminobenzoic acid. What is the best approach?

A3: Purification of 3-aminobenzoic acid can be challenging due to its amphoteric nature and potential for contamination with metal salts from the reduction step.

  • pH Adjustment for Precipitation: The most common method for purification is recrystallization, which relies on the pH-dependent solubility of the product. After the reaction, the mixture is typically made basic to precipitate metal hydroxides, which are then filtered off. The pH of the filtrate is then carefully adjusted to the isoelectric point of 3-aminobenzoic acid (around pH 4-5) to induce precipitation of the product.

  • Recrystallization from Water or Ethanol/Water: The crude 3-aminobenzoic acid can be further purified by recrystallization from hot water or a mixture of ethanol and water.

  • Activated Carbon Treatment: If your product is colored, this may indicate the presence of impurities. Treating the solution with activated carbon during recrystallization can help to remove colored byproducts.

Q4: What are the potential side reactions I should be aware of?

A4: While the reduction of a nitro group to an amine is generally a high-yielding reaction, some side products can form:

  • Incomplete Reduction Products: Under certain conditions, the reduction may stop at intermediate stages, leading to the formation of nitroso or hydroxylamine derivatives.

  • Azo Compound Formation: With some reducing agents, such as lithium aluminum hydride (LiAlH₄), over-reduction can lead to the formation of azo compounds. This is less common with the standard methods mentioned above.

  • Chlorination of the Aromatic Ring: When using hydrochloric acid in metal/acid reductions, there is a small possibility of electrophilic aromatic substitution leading to chlorinated byproducts, although this is generally not a major concern under typical reaction conditions.

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during the synthesis of 3-aminobenzoic acid.

Problem: Low or No Product Yield

G cluster_reagents Reagent Troubleshooting cluster_conditions Reaction Condition Optimization cluster_workup Work-up & Isolation Issues start Low/No Yield Observed check_reagents Verify Reagent Quality & Quantity start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Stirring) start->check_conditions check_workup Analyze Work-up Procedure start->check_workup reagent_purity Use fresh/high-purity reagents check_reagents->reagent_purity reagent_amount Increase stoichiometric excess of reducing agent check_reagents->reagent_amount increase_temp Increase reaction temperature check_conditions->increase_temp increase_time Extend reaction time check_conditions->increase_time improve_stirring Ensure vigorous stirring check_conditions->improve_stirring ph_control Careful pH adjustment to isoelectric point (pH 4-5) for precipitation check_workup->ph_control extraction Consider solvent extraction if product remains in aqueous phase check_workup->extraction solution Improved Yield reagent_purity->solution reagent_amount->solution increase_temp->solution increase_time->solution improve_stirring->solution ph_control->solution extraction->solution

Caption: Troubleshooting workflow for low or no product yield.

Problem: Product is Contaminated or Impure

G cluster_metal Metal Salt Removal start Impure Product Obtained recrystallize Recrystallize from appropriate solvent (e.g., hot water, ethanol/water) start->recrystallize charcoal Treat with Activated Carbon start->charcoal check_metal_removal Ensure Complete Removal of Metal Salts start->check_metal_removal pure_product Pure 3-Aminobenzoic Acid recrystallize->pure_product Removes soluble impurities charcoal->recrystallize Removes colored impurities base_precipitation Adjust pH to be strongly basic to precipitate metal hydroxides check_metal_removal->base_precipitation filtration Thorough filtration of metal hydroxides base_precipitation->filtration filtration->pure_product

Caption: Purification strategy for contaminated 3-aminobenzoic acid.

Experimental Protocols

Below are detailed methodologies for common reduction procedures.

Method 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up A Dissolve 3-nitrobenzoic acid in a suitable solvent (e.g., ethanol) B Add Pd/C catalyst (typically 5-10 mol%) A->B C Pressurize reactor with H₂ gas B->C D Stir vigorously at specified temperature and pressure C->D E Filter catalyst through Celite D->E F Evaporate solvent E->F G Recrystallize crude product F->G

Caption: Experimental workflow for catalytic hydrogenation.

Detailed Procedure:

  • In a hydrogenation vessel, dissolve 3-nitrobenzoic acid in a suitable solvent such as ethanol or methanol.

  • Carefully add 5-10 mol% of 10% Palladium on Carbon (Pd/C) catalyst under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the vessel and purge with hydrogen gas several times.

  • Pressurize the vessel with hydrogen gas to the desired pressure (typically 1-4 atm).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating.

  • Monitor the reaction progress by observing hydrogen uptake or by TLC analysis.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Rinse the Celite pad with the reaction solvent.

  • Combine the filtrates and remove the solvent under reduced pressure to obtain the crude 3-aminobenzoic acid.

  • Purify the crude product by recrystallization from hot water or an ethanol/water mixture.

Method 2: Reduction with Tin (Sn) and Hydrochloric Acid (HCl)

Detailed Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a stirrer, add 3-nitrobenzoic acid and granulated tin (typically 2-3 molar equivalents).

  • Slowly add concentrated hydrochloric acid to the flask. The reaction is exothermic, so cooling in an ice bath may be necessary during the addition.

  • After the initial exothermic reaction subsides, heat the mixture to reflux with vigorous stirring.

  • Continue refluxing until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture to room temperature.

  • Carefully add a concentrated solution of sodium hydroxide to the cooled mixture until it is strongly basic (pH > 10). This will precipitate the tin as tin hydroxide.

  • Filter the mixture to remove the tin hydroxide precipitate. Wash the precipitate with water.

  • Combine the filtrate and washings.

  • Carefully acidify the filtrate with an acid (e.g., acetic acid or dilute HCl) to the isoelectric point of 3-aminobenzoic acid (pH 4-5) to precipitate the product.

  • Collect the precipitated 3-aminobenzoic acid by filtration, wash with cold water, and dry.

  • The crude product can be recrystallized from hot water for further purification.

Quantitative Data Summary

The following table summarizes typical reaction conditions and reported yields for the reduction of nitroaromatic compounds to their corresponding amines. Note that yields can vary significantly based on the specific substrate and reaction scale.

Reduction MethodReagents & ConditionsTypical Yield (%)Reference
Catalytic Hydrogenation3,5-dinitrobenzoic acid, Pd/C, H₂ (3-4 MPa), 50-60°C, NaOH(aq)>95%
Catalytic Hydrogenationo-nitrobenzoic acid, nano-nickel catalyst, H₂ (1 atm), 20°C, 6h, ethanol>95%
Metal/Acid Reduction3-nitro-2-methylbenzoic acid, Raney Nickel, H₂, 125°C, 2.0 MPa>95%
Metal/Acid ReductionAromatic nitro compounds, Fe powder, AcOH, EtOH, reflux64%
Other3-nitrobenzaldehyde, Activated Carbon, H₂O, 300°C, 90 bar, 2h30% (for 30mmol scale)

Technical Support Center: Optimizing Reaction Conditions for Ethyl 3-Aminobenzoate Esterification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the esterification of 3-aminobenzoic acid to synthesize ethyl 3-aminobenzoate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental process.

Problem Potential Cause Recommended Solution
Low or No Product Yield Incomplete Reaction: The Fischer esterification is an equilibrium reaction.[1][2]- Use a large excess of ethanol, which acts as both reactant and solvent, to shift the equilibrium towards the product.[1][2] - Ensure the reaction is heated under reflux for a sufficient duration (e.g., 1-2 hours) to reach equilibrium.[3] - Consider removing water as it forms, for example, by using a Dean-Stark apparatus, though this is less common for this specific reaction.
Insufficient Catalyst: The amino group of 3-aminobenzoic acid is basic and will neutralize the acid catalyst.[1][2]- Use a stoichiometric amount of a strong acid catalyst, such as concentrated sulfuric acid, to ensure enough catalyst is available to protonate the carboxylic acid.[1][2]
Loss of Product During Workup: The ethyl this compound may remain dissolved in the workup solution if the pH is not optimal for precipitation.- After cooling the reaction mixture, carefully neutralize the solution with a base like 10% sodium carbonate solution until the pH is above 8 to ensure complete precipitation of the ester.[4]
Product is an Oil or Impure Solid Presence of Unreacted Starting Material: The reaction may not have gone to completion.- Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present, consider extending the reflux time.[1] - Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to remove unreacted 3-aminobenzoic acid.[1][3]
Side Reactions (e.g., N-acylation): At high temperatures, the amino group of one molecule can react with the carboxylic acid of another to form an amide impurity.[1]- Avoid excessively high reaction temperatures. Refluxing with ethanol provides a controlled temperature. - Using a large excess of ethanol helps to ensure it is the primary nucleophile, minimizing self-condensation.[1]
Reaction Mixture Color Changes Initial Milky Appearance: Upon addition of the acid catalyst, a precipitate may form.- This is often the formation of the hydrogen sulfate salt of the aminobenzoic acid and is expected. The solid should dissolve as the reaction is heated.[2]
Darkening of the Solution: The reaction mixture may darken upon heating.- This can be due to minor side reactions or impurities. Decolorizing charcoal can be used during the workup if the color persists in the product.[3]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing ethyl this compound?

A1: The most common laboratory method is the Fischer esterification of 3-aminobenzoic acid with ethanol using a strong acid catalyst, typically concentrated sulfuric acid.[2][5][6] This reaction is favored for its simplicity and use of readily available reagents.

Q2: Why is a large excess of ethanol used in the reaction?

A2: The Fischer esterification is a reversible reaction. According to Le Chatelier's principle, using a large excess of one of the reactants (in this case, ethanol) shifts the equilibrium towards the formation of the product, thereby increasing the yield of ethyl this compound.[1][2]

Q3: Why is an acid catalyst necessary?

A3: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[2][5]

Q4: How do I monitor the progress of the reaction?

A4: The progress of the reaction can be conveniently monitored using Thin Layer Chromatography (TLC).[1] By taking small aliquots from the reaction mixture over time, you can observe the disappearance of the starting material (3-aminobenzoic acid) and the appearance of the product (ethyl this compound).

Q5: What is the purpose of adding sodium carbonate solution during the workup?

A5: The sodium carbonate solution is added to neutralize the sulfuric acid catalyst and any unreacted carboxylic acid. This deprotonates the amino group of the ethyl this compound, causing the water-insoluble free base to precipitate out of the aqueous solution.[2][4]

Experimental Protocols

Protocol 1: Fischer Esterification of 3-Aminobenzoic Acid

This protocol describes a general procedure for the synthesis of ethyl this compound using an acid catalyst.

Materials:

  • 3-aminobenzoic acid

  • Absolute ethanol

  • Concentrated sulfuric acid (H₂SO₄)

  • 10% Sodium carbonate (Na₂CO₃) solution

  • Ice

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or water bath

  • Magnetic stirrer and stir bar

  • Beakers

  • Buchner funnel and filter flask

  • TLC plates and developing chamber

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 3-aminobenzoic acid and a large excess of absolute ethanol (e.g., 10-20 molar equivalents). The ethanol will also serve as the solvent.

  • Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (approximately 1.0-1.5 molar equivalents) dropwise. An initial precipitate of the aminobenzoic acid hydrogen sulfate salt may form.[2]

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle or water bath for 1-2 hours. The solid should dissolve as the reaction proceeds.[3]

  • Monitoring: Monitor the reaction's progress by TLC until the starting material is consumed.

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature.

    • Pour the cooled mixture into a beaker containing ice-cold water.

    • Slowly add 10% sodium carbonate solution with stirring until the evolution of CO₂ gas ceases and the pH of the solution is basic (pH > 8).[4]

    • A precipitate of crude ethyl this compound will form.

  • Purification:

    • Collect the crude product by vacuum filtration using a Buchner funnel and wash the solid with cold water.[4]

    • Recrystallize the crude product from a suitable solvent, such as an ethanol/water mixture, to obtain pure ethyl this compound.[3]

    • Allow the crystals to dry completely before determining the yield and melting point.

Visualizations

Esterification_Workflow cluster_reaction Reaction cluster_monitoring Monitoring cluster_workup Workup & Isolation cluster_purification Purification reagents Combine 3-Aminobenzoic Acid and excess Ethanol catalyst Add conc. H₂SO₄ (catalyst) reagents->catalyst reflux Heat under Reflux (1-2 hours) catalyst->reflux tlc Monitor via TLC reflux->tlc cool Cool to Room Temp tlc->cool precipitate Pour into ice-water & Neutralize with Na₂CO₃ cool->precipitate filtrate Filter Crude Product precipitate->filtrate recrystallize Recrystallize from Ethanol/Water filtrate->recrystallize dry Dry Product recrystallize->dry final_product final_product dry->final_product Pure Ethyl This compound

Caption: Experimental workflow for the synthesis of ethyl this compound.

Troubleshooting_Logic start Low Product Yield? incomplete_reaction Incomplete Reaction? start->incomplete_reaction Yes insufficient_catalyst Insufficient Catalyst? start->insufficient_catalyst No incomplete_reaction->insufficient_catalyst No solution1 Increase Reflux Time or use excess Ethanol incomplete_reaction->solution1 Yes workup_loss Loss during Workup? insufficient_catalyst->workup_loss No solution2 Ensure Stoichiometric amount of H₂SO₄ insufficient_catalyst->solution2 Yes solution3 Neutralize to pH > 8 with Na₂CO₃ workup_loss->solution3 Yes

Caption: Troubleshooting logic for low product yield in esterification.

References

Technical Support Center: Improving the Efficiency of 3-Aminobenzoate Fluorescent Labeling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-aminobenzoate (also known as 2-aminobenzoic acid or 2-AA) fluorescent labeling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your glycan labeling experiments for efficient and consistent results.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound (2-AA) in fluorescent labeling?

A1: this compound (2-AA) is widely used as a fluorescent label for the analysis of glycans.[1][2][3] Due to the low spectral activity of glycans in both UV and visible light, labeling with a fluorophore like 2-AA is often necessary to enhance detection in techniques such as high-performance liquid chromatography (HPLC), capillary electrophoresis (CE), and mass spectrometry (MS).[1][2]

Q2: What is the chemical principle behind 2-AA labeling of glycans?

A2: The labeling of glycans with 2-AA occurs through a process called reductive amination.[2][3][4] This two-step reaction involves:

  • Schiff's Base Formation: The primary amine group of 2-AA nucleophilically attacks the carbonyl carbon of the open-ring form of a reducing sugar, forming a Schiff's base.[1][2][5]

  • Reduction: The resulting imine group of the Schiff's base is then reduced by a reducing agent, such as sodium cyanoborohydride, to form a stable secondary amine linkage between the glycan and the 2-AA label.[1][2][5]

Q3: What are the key advantages of using 2-AA for glycan labeling?

A3: 2-AA offers several advantages for glycan analysis:

  • High Sensitivity: It provides high fluorescence, allowing for the detection of glycans at picomolar concentrations.[1]

  • Stoichiometric Labeling: The reaction results in a 1:1 molar ratio of the label to the glycan, which allows for accurate relative quantification based on fluorescence intensity.[4][6]

  • Stability: The resulting covalent bond is stable, and the labeled glycans show no degradation during post-cleanup analysis.[1][2]

  • Versatility: 2-AA labeled glycans are compatible with a wide range of analytical techniques, including HPLC, CE, and MS.[1][7] The negative charge on the 2-AA label makes it suitable for both positive- and negative-mode mass spectrometry.[3][7]

Troubleshooting Guide

This guide addresses common issues encountered during this compound (2-AA) labeling reactions.

Problem 1: Low or No Fluorescence Signal
Possible Cause Recommended Solution
Inefficient Labeling Reaction - Optimize Reaction Conditions: Ensure the reaction is performed at the optimal temperature, typically around 65°C, for 2-3 hours.[3][5] - Check Reagent Concentrations: Use a sufficient concentration of the 2-AA labeling agent (0.25 M or greater) and the reducing agent (more than 1 M).[3] - Ensure Proper pH: The addition of glacial acetic acid (up to 30% v/v) enhances the derivatization.[3]
Degraded Reagents - Use Fresh Reagents: Prepare the labeling solution fresh before each use, as it can degrade within an hour.[1] - Proper Storage: Store the 2-AA reagent protected from light, and the sodium cyanoborohydride in a desiccated environment.[1]
Insufficient Glycan Sample - Quantify Starting Material: Ensure you are starting with an adequate amount of purified glycans. For mixed pools, 100 pmol to 50 nmol is recommended, while for a single purified glycan, as little as 5 pmol can be detected.[1][2]
Issues with Sample Preparation - Complete Drying: Ensure the glycan sample is completely dry before adding the labeling reagent, as excess moisture can negatively impact the reaction.[1] - Avoid Contaminants: Purify glycan samples to remove proteins, peptides, salts, and detergents that can interfere with the labeling reaction.[1]
Problem 2: High Background Fluorescence
Possible Cause Recommended Solution
Excess Labeling Reagent - Purification: It is crucial to remove excess, unreacted 2-AA after the labeling reaction. This can be achieved using methods like solid-phase extraction (SPE) with a C18-based mini-column or other glycan clean-up cartridges.[8]
Contaminated Reagents or Buffers - Use High-Purity Reagents: Ensure all reagents and solvents are of high purity to avoid fluorescent contaminants.
Problem 3: Poor Peak Shape or Resolution in Chromatography
Possible Cause Recommended Solution
Suboptimal Chromatographic Conditions - Optimize Mobile Phase: Adjust the composition and pH of the mobile phase to improve separation. For HILIC, ensure proper equilibration of the column. - Check Column Integrity: Ensure the column is not clogged or degraded.
Incomplete Removal of Salts - Desalting: Thoroughly desalt the sample after labeling, as high salt concentrations can interfere with chromatographic separation.

Experimental Protocols

General Protocol for 2-AA Labeling of N-Glycans

This protocol is a general guideline and may require optimization for specific applications.

Materials:

  • Purified glycan sample

  • 2-Aminobenzoic Acid (2-AA)

  • Dimethyl sulfoxide (DMSO)

  • Glacial Acetic Acid

  • Sodium Cyanoborohydride (reducing agent)

  • Microcentrifuge tubes

Procedure:

  • Sample Preparation:

    • Place the purified glycan sample (100 pmol to 50 nmol) in a microcentrifuge tube.

    • Dry the sample completely using a centrifugal evaporator.

  • Preparation of Labeling Reagent:

    • Prepare a solution of DMSO and glacial acetic acid (e.g., add 150 µl of acetic acid to the entire ampule of DMSO).[1]

    • Dissolve the 2-AA in the DMSO/acetic acid mixture to a final concentration of approximately 48 mg/mL.[8]

    • Prepare a 1 M solution of sodium cyanoborohydride in DMSO.[8]

  • Labeling Reaction:

    • Add the 2-AA solution and the sodium cyanoborohydride solution to the dried glycan sample.

    • Incubate the reaction mixture at 65°C for 2-3 hours.[5][9]

  • Post-Labeling Cleanup:

    • After incubation, stop the reaction (e.g., by adding acetonitrile).[8]

    • Remove excess 2-AA and other reagents using a suitable purification method, such as solid-phase extraction with a C18 cartridge.[8]

  • Analysis:

    • The purified 2-AA labeled glycans are now ready for analysis by HPLC, CE, or MS.

Quantitative Data Summary
ParameterRecommended Value/RangeReference(s)
Glycan Sample Amount 100 pmol - 50 nmol (mixed pool)[1][2]
As low as 5 pmol (single purified glycan)[1][2]
2-AA Concentration ≥ 0.25 M
Sodium Cyanoborohydride Conc. > 1 M[3]
Glacial Acetic Acid Up to 30% (v/v)[3]
Incubation Temperature 65°C[3][5]
Incubation Time 2 - 3 hours[3][5]
2-AA Excitation Wavelength ~315-360 nm[1][7]
2-AA Emission Wavelength ~400-428 nm[1][7][8]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_labeling Labeling Reaction cluster_cleanup Post-Labeling Cleanup cluster_analysis Analysis start Start: Purified Glycan Sample dry Dry Glycan Sample start->dry add_reagent Add Labeling Reagent to Dried Glycan dry->add_reagent reagent_prep Prepare 2-AA Labeling Reagent reagent_prep->add_reagent incubate Incubate at 65°C for 2-3 hours add_reagent->incubate stop_reaction Stop Reaction incubate->stop_reaction purify Remove Excess Label (e.g., SPE) stop_reaction->purify analyze Analyze by HPLC, CE, or MS purify->analyze end End: Labeled Glycan Data analyze->end

Caption: Experimental workflow for this compound (2-AA) labeling of glycans.

reaction_mechanism cluster_intermediates Intermediate cluster_products Product glycan Glycan (Open-ring form with Aldehyde) schiff_base Schiff's Base (Imine) glycan->schiff_base Step 1: Schiff's Base Formation two_aa This compound (2-AA) two_aa->schiff_base labeled_glycan Stable Labeled Glycan (Secondary Amine) schiff_base->labeled_glycan Step 2: Reduction (e.g., Sodium Cyanoborohydride)

Caption: Reaction mechanism for reductive amination of glycans with this compound (2-AA).

References

Technical Support Center: M-Aminobenzoic Acid Incorporation in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges with the incorporation of m-aminobenzoic acid (m-Abz) during solid-phase peptide synthesis (SPPS). The information is presented in a question-and-answer format to directly address common issues and provide actionable solutions.

Frequently Asked Questions (FAQs)

Q1: Why is m-aminobenzoic acid considered a "difficult" residue to incorporate in peptide synthesis?

M-aminobenzoic acid (m-Abz) presents significant challenges during peptide synthesis primarily due to:

  • Steric Hindrance: The spatial arrangement of the amino and carboxyl groups on the benzene ring creates steric hindrance. This bulkiness can physically impede the approach of the activated m-Abz to the terminal amine of the growing peptide chain on the solid support, or vice-versa, slowing down the reaction kinetics.[1][2]

  • Electronic Effects: The aromatic ring influences the reactivity of both the amino and carboxyl groups. The electron-withdrawing nature of the carboxyl group can reduce the nucleophilicity of the amino group, making it a less effective nucleophile for attacking the activated carboxyl group of the preceding amino acid.

Q2: My Kaiser test is positive (blue beads) after a standard coupling cycle with m-aminobenzoic acid. What does this indicate?

A positive Kaiser test indicates the presence of unreacted primary amines on the resin, signifying an incomplete or failed coupling reaction.[2] This is a common observation when working with sterically hindered residues like m-Abz using standard coupling protocols.

Q3: Are standard coupling reagents like DIC/HOBt suitable for m-aminobenzoic acid?

While Diisopropylcarbodiimide (DIC) with 1-Hydroxybenzotriazole (HOBt) is a widely used and cost-effective coupling method, it is often inefficient for sterically hindered amino acids like m-Abz.[1] More potent coupling reagents are generally required to achieve satisfactory incorporation of such residues.

Q4: What are the most effective coupling reagents for incorporating m-aminobenzoic acid?

For difficult couplings involving sterically hindered residues, uronium/aminium or phosphonium salt-based reagents are highly recommended.[1][3] The most effective reagents include:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • HCTU (O-(1H-6-Chloro-1-hydroxybenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)

These reagents form highly reactive active esters, which can significantly improve coupling efficiency for challenging amino acids.[3][4] HATU is often considered a gold standard for difficult couplings.[1][4]

Q5: How can I monitor the incorporation of m-aminobenzoic acid?

Beyond the qualitative Kaiser test, a more definitive assessment can be made by cleaving a small amount of resin and analyzing the resulting peptide fragment by:

  • High-Performance Liquid Chromatography (HPLC): To check the purity of the crude product and identify any deletion sequences (peptides lacking the m-Abz residue).

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired peptide and identify any byproducts.

Troubleshooting Guide for Low m-Aminobenzoic Acid Incorporation

This guide provides a systematic approach to troubleshooting and resolving low coupling yields of m-Abz.

Initial Assessment

If you suspect low incorporation of m-aminobenzoic acid, first confirm the issue by performing a Kaiser test. If the test is positive, proceed with the following troubleshooting steps.

Troubleshooting Workflow

TroubleshootingWorkflow Start Low Incorporation of m-Abz Suspected KaiserTest Perform Kaiser Test Start->KaiserTest PositiveResult Positive Result (Blue Beads) KaiserTest->PositiveResult Incomplete Coupling NegativeResult Negative Result (Colorless Beads) KaiserTest->NegativeResult Coupling Complete OptimizeCoupling Optimize Coupling Strategy PositiveResult->OptimizeCoupling DoubleCouple Implement Double Coupling OptimizeCoupling->DoubleCouple Option 1 ExtendReaction Extend Reaction Time OptimizeCoupling->ExtendReaction Option 2 Microwave Utilize Microwave Synthesis OptimizeCoupling->Microwave Option 3 Solvent Change Solvent (e.g., NMP) OptimizeCoupling->Solvent Option 4 CleaveAnalyze Test Cleavage and HPLC/MS Analysis DoubleCouple->CleaveAnalyze ExtendReaction->CleaveAnalyze Microwave->CleaveAnalyze Solvent->CleaveAnalyze Success Successful Incorporation CleaveAnalyze->Success Desired Product Observed Reassess Reassess Synthesis Strategy CleaveAnalyze->Reassess Deletion Products Predominate ActivationPathways cluster_carbodiimide Carbodiimide Activation cluster_onium Onium Salt Activation CarboxylicAcid1 R-COOH (m-Abz) DIC_HOBt DIC / HOBt CarboxylicAcid1->DIC_HOBt + OBt_Ester OBt Active Ester DIC_HOBt->OBt_Ester Forms PeptideBond1 Peptide Bond Formation OBt_Ester->PeptideBond1 CarboxylicAcid2 R-COOH (m-Abz) HATU HATU / Base CarboxylicAcid2->HATU + OAt_Ester OAt Active Ester (Highly Reactive) HATU->OAt_Ester Forms PeptideBond2 Peptide Bond Formation OAt_Ester->PeptideBond2 PeptideResin Peptide-Resin-NH2 PeptideResin->PeptideBond1 PeptideResin->PeptideBond2

References

Validation & Comparative

comparative spectral analysis of 2-, 3-, and 4-aminobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Spectral Analysis of 2-, 3-, and 4-Aminobenzoic Acid for Researchers and Drug Development Professionals

This guide provides a detailed comparative analysis of the spectral characteristics of the three positional isomers of aminobenzoic acid: 2-aminobenzoic acid (anthranilic acid), 3-aminobenzoic acid, and 4-aminobenzoic acid (PABA). Understanding the distinct spectral fingerprints of these isomers is crucial for their identification, quantification, and quality control in research and pharmaceutical development. This document summarizes key spectral data from Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) analyses, supported by detailed experimental protocols.

Physicochemical Properties

The position of the amino group relative to the carboxylic acid group significantly influences the physicochemical properties of these isomers, which in turn affects their spectral behavior.

Property2-Aminobenzoic Acid3-Aminobenzoic Acid4-Aminobenzoic Acid
Molar Mass 137.14 g/mol 137.14 g/mol 137.14 g/mol
Melting Point 146-148 °C174 °C187-189 °C
pKa (COOH) ~2.05~3.07~2.38
pKa (NH3+) ~4.95~4.73~4.85

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy reveals differences in the electronic transitions of the isomers, influenced by the position of the amino and carboxyl groups. The absorption maxima (λmax) are sensitive to the solvent and pH.

Isomerλmax 1 (nm)λmax 2 (nm)λmax 3 (nm)
2-Aminobenzoic Acid ~220~250~330
3-Aminobenzoic Acid 194226272[1]
4-Aminobenzoic Acid 194226278[2]

Note: λmax values can vary depending on the solvent and pH. A previous study reported that the UV absorption of PABA in water has an absorption maximum of 260 nm and a second absorption band at a wavelength less than 240 nm.[3]

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare stock solutions of each aminobenzoic acid isomer (e.g., 1 mg/mL) in a suitable solvent such as methanol or ethanol.

  • Working Solution: Dilute the stock solution with the chosen solvent to a final concentration of approximately 10 µg/mL.

  • Instrumentation: Use a double-beam UV-Vis spectrophotometer.

  • Measurement: Record the absorbance spectrum from 200 to 400 nm using the solvent as a blank.

  • Analysis: Identify the wavelengths of maximum absorbance (λmax) for each isomer.

Infrared (IR) Spectroscopy

The IR spectra of the aminobenzoic acid isomers show characteristic absorption bands for the amino (-NH2), carboxyl (-COOH), and aromatic ring C-H and C=C functional groups. The positions of these bands are influenced by intramolecular hydrogen bonding and the substitution pattern.[4]

Functional Group2-Aminobenzoic Acid (cm⁻¹)3-Aminobenzoic Acid (cm⁻¹)4-Aminobenzoic Acid (cm⁻¹)
O-H Stretch (Carboxylic Acid) 3300-2500 (broad)3300-2500 (broad)3300-2500 (broad)
N-H Stretch (Amine) 3470, 33603460, 33703460, 3360
C=O Stretch (Carboxylic Acid) 168016951675
C=C Stretch (Aromatic) ~1600, 1580, 1450~1610, 1590, 1460~1600, 1445
C-N Stretch ~1250~1230~1296
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: Mix a small amount of the solid aminobenzoic acid isomer with dry potassium bromide (KBr) powder (approximately 1:100 ratio). Grind the mixture to a fine powder.

  • Pellet Formation: Press the KBr mixture into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: Use an FTIR spectrometer.

  • Measurement: Record the spectrum in the range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands and compare them among the isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms in each isomer. The chemical shifts are highly dependent on the electron-donating or -withdrawing effects of the substituents.

¹H NMR Spectral Data (in DMSO-d₆, δ in ppm)
Proton2-Aminobenzoic Acid3-Aminobenzoic Acid4-Aminobenzoic Acid
-COOH ~11.5~12.45~11.91[5]
-NH₂ ~5.5~5.29~5.82[5]
Aromatic H 6.5-7.8 (m)6.73-7.15 (m)[5]6.51-7.61 (m)[5]
¹³C NMR Spectral Data (in DMSO-d₆, δ in ppm)
Carbon2-Aminobenzoic Acid3-Aminobenzoic Acid4-Aminobenzoic Acid
-COOH ~169~168.3[5]~167.9[5]
C-NH₂ ~150~149.2[5]~153.5[5]
C-COOH ~112~131.7[5]~117.3[5]
Aromatic C 115-134114.9-129.3[5]113.0-131.7[5]
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the aminobenzoic acid isomer in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Measurement: Acquire ¹H and ¹³C NMR spectra.

  • Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction) and assign the chemical shifts.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the isomers. While the isomers have the same molecular weight, their fragmentation patterns upon ionization can differ, aiding in their differentiation. Electrospray ionization (ESI) is a common technique for these compounds.[6][7][8]

IsomerMolecular Ion [M+H]⁺ (m/z)Key Fragment Ions (m/z)
2-Aminobenzoic Acid 138.05120 ([M+H-H₂O]⁺), 92 ([M+H-HCOOH]⁺)
3-Aminobenzoic Acid 138.05120 ([M+H-H₂O]⁺), 92 ([M+H-HCOOH]⁺)
4-Aminobenzoic Acid 138.05120 ([M+H-H₂O]⁺), 92 ([M+H-HCOOH]⁺)

Note: Fragmentation patterns can be very similar and may require high-resolution mass spectrometry or tandem MS (MS/MS) for differentiation.

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Prepare dilute solutions of each isomer (e.g., 10 µg/mL) in a suitable solvent mixture like 50:50 methanol:water with 0.1% formic acid.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Measurement: Infuse the sample solution into the ESI source and acquire the mass spectrum in positive ion mode.

  • Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and major fragment ions.

Visualizations

Comparative_Spectral_Analysis_Workflow cluster_sample Sample Isomers cluster_analysis Spectral Analysis Techniques cluster_data Data Interpretation 2-ABA 2-ABA UV_Vis UV-Vis Spectroscopy 2-ABA->UV_Vis IR IR Spectroscopy 2-ABA->IR NMR NMR Spectroscopy 2-ABA->NMR MS Mass Spectrometry 2-ABA->MS 3-ABA 3-ABA 3-ABA->UV_Vis 3-ABA->IR 3-ABA->NMR 3-ABA->MS 4-ABA 4-ABA 4-ABA->UV_Vis 4-ABA->IR 4-ABA->NMR 4-ABA->MS Data_Tables Comparative Data Tables UV_Vis->Data_Tables IR->Data_Tables NMR->Data_Tables MS->Data_Tables Final Report Final Report Data_Tables->Final Report Protocols Experimental Protocols Protocols->Final Report

Caption: Workflow for the comparative spectral analysis of aminobenzoic acid isomers.

Conclusion

The three isomers of aminobenzoic acid, while structurally similar, exhibit distinct spectral properties that allow for their differentiation and characterization. This guide provides a foundational comparison of their UV-Vis, IR, NMR, and Mass spectra. For researchers and professionals in drug development, leveraging these spectral differences is essential for ensuring the identity, purity, and quality of these compounds in their applications. The provided experimental protocols offer a starting point for obtaining reliable and reproducible spectral data.

References

Distinguishing Aminobenzoic Acid Isomers by Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise identification of isomeric compounds is a critical analytical challenge. The positional isomers of aminobenzoic acid—2-aminobenzoic acid (anthranilic acid), 3-aminobenzoic acid, and 4-aminobenzoic acid—exhibit distinct physicochemical and biological properties, making their unambiguous differentiation essential. This guide provides a detailed comparison of the spectral differences between these isomers using mass spectrometry, supported by experimental data and fragmentation pathway analysis.

The differentiation of aminobenzoic acid isomers by mass spectrometry is rooted in the distinct fragmentation patterns that arise from the positional differences of the amino and carboxylic acid groups on the benzene ring. These differences are most pronounced in electron ionization (EI) mass spectrometry, where the initial ionization imparts sufficient energy to induce characteristic bond cleavages.

Comparative Analysis of Fragmentation Patterns

The electron ionization mass spectra of the three aminobenzoic acid isomers reveal significant differences in the relative abundances of key fragment ions. While all three isomers show a molecular ion peak [M]•+ at a mass-to-charge ratio (m/z) of 137, their fragmentation pathways diverge, providing a clear basis for their differentiation.

The most notable distinction is the "ortho effect" observed in 2-aminobenzoic acid.[1] The proximity of the amino and carboxylic acid groups facilitates a unique intramolecular rearrangement, leading to a prominent loss of water (H₂O) and subsequent decarbonylation. This results in a significantly different spectral fingerprint compared to the meta and para isomers.

Fragment Ion m/z Proposed Structure 2-Aminobenzoic Acid (Relative Intensity %) 3-Aminobenzoic Acid (Relative Intensity %) 4-Aminobenzoic Acid (Relative Intensity %)
[M]•+137C₇H₇NO₂•+95100100
[M-OH]•+120C₇H₆NO•+205565
[M-H₂O]•+119C₇H₅NO•+100 (Base Peak)105
[M-CHO₂]•+92C₆H₆N•+508085
[C₅H₅]•+65C₅H₅•+354550

Data compiled from the NIST Mass Spectrometry Data Center.

Experimental Protocols

Electron Ionization Mass Spectrometry (EI-MS)

A standard method for the analysis of aminobenzoic acid isomers involves gas chromatography coupled with mass spectrometry (GC-MS) using electron ionization.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer with an EI source.

  • Capillary Column: A non-polar column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), is suitable for the separation of the isomers.

GC Parameters:

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: Increase to 250 °C at a rate of 15 °C/min.

    • Final hold: 5 minutes at 250 °C.

  • Injection Mode: Splitless or split, depending on sample concentration.

MS Parameters:

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Ion Source Temperature: 230 °C

  • Mass Range: m/z 40-200

Sample Preparation: Samples of each isomer are dissolved in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL.

Visualization of Experimental Workflow and Fragmentation Pathways

To further clarify the analytical process and the underlying chemical transformations, the following diagrams illustrate the experimental workflow and the key fragmentation pathways of the aminobenzoic acid isomers.

experimental_workflow cluster_sample_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data_analysis Data Analysis start Aminobenzoic Acid Isomer Sample dissolve Dissolve in Solvent (e.g., Methanol) start->dissolve injection Inject into GC dissolve->injection separation Chromatographic Separation injection->separation ionization Electron Ionization (70 eV) separation->ionization detection Mass Analysis & Detection ionization->detection spectrum Mass Spectrum Acquisition detection->spectrum comparison Compare Fragmentation Patterns spectrum->comparison identification Isomer Identification comparison->identification

Experimental workflow for isomer analysis.

fragmentation_pathways cluster_ortho 2-Aminobenzoic Acid (ortho) cluster_meta_para 3- and 4-Aminobenzoic Acid (meta/para) M_ortho [M]•+ m/z 137 M119_ortho [M-H₂O]•+ m/z 119 M_ortho->M119_ortho - H₂O M91_ortho [M-H₂O-CO]•+ m/z 91 M119_ortho->M91_ortho - CO M_meta_para [M]•+ m/z 137 M120_meta_para [M-OH]•+ m/z 120 M_meta_para->M120_meta_para - •OH M92_meta_para [M-CO₂H]•+ m/z 92 M_meta_para->M92_meta_para - •CO₂H M120_meta_para->M92_meta_para - CO

Key fragmentation pathways of aminobenzoic acid isomers.

References

A Comparative Guide to the Biological Activities of Aminobenzoate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

The structural arrangement of functional groups on an aromatic ring can dramatically alter a molecule's interaction with biological systems. This guide provides a comparative analysis of the three isomers of aminobenzoic acid: 2-aminobenzoic acid (ortho- or anthranilic acid), 3-aminobenzoic acid (meta-), and 4-aminobenzoic acid (para- or PABA). While structurally similar, these isomers exhibit distinct pharmacological profiles, a testament to the principle of structure-activity relationships in drug design and molecular biology.

This document summarizes the known biological activities, supported by experimental data, and provides detailed methodologies for key assays to assist researchers in understanding the unique therapeutic potential of each isomer.

Distinct Biological Roles and Mechanisms

The primary biological activities of the aminobenzoate isomers are dictated by the position of the amino group relative to the carboxyl group, which influences their ability to fit into the active sites of specific enzymes.

  • 4-Aminobenzoic Acid (PABA): The para-isomer is the most well-characterized in a biological context. It serves as an essential precursor, or vitamin, for many bacteria and fungi in the synthesis of folic acid (Vitamin B9).[1][2] PABA is a substrate for the enzyme dihydropteroate synthase (DHPS), which catalyzes a key step in the folate pathway.[1] This pathway is absent in humans, who obtain folate from their diet, making DHPS an excellent target for antimicrobial drugs. Sulfonamides, a class of antibiotics, act as competitive inhibitors of DHPS, mimicking PABA and thereby blocking folate synthesis and microbial growth.[1]

  • 2-Aminobenzoic Acid (Anthranilic Acid): The ortho-isomer is primarily known as a scaffold for non-steroidal anti-inflammatory drugs (NSAIDs).[1] Its derivatives, such as mefenamic acid, are established inhibitors of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins—mediators of pain and inflammation.[1]

  • 3-Aminobenzoic Acid: The meta-isomer is the least explored of the three. While its specific pharmacological activities are not as well-documented as its counterparts, it is known to be absorbed via a carrier-mediated transport system.[1]

Quantitative Data on Biological Activity

Direct comparative studies on the antimicrobial or anti-inflammatory activity of the three parent aminobenzoic acid isomers are scarce in the literature, as research has predominantly focused on their more potent derivatives. The available data indicates that the parent molecules themselves often exhibit low intrinsic activity.

One study investigating Schiff base derivatives of PABA noted that unmodified 4-aminobenzoic acid (PABA) lacked any significant antibacterial properties, with a Minimum Inhibitory Concentration (MIC) greater than 500 µM .[3] In contrast, its derivatives showed potent activity. For example, certain Schiff bases of PABA demonstrated MIC values as low as 15.62 µM against methicillin-resistant Staphylococcus aureus (MRSA) and potent antifungal properties with MIC values of ≥ 7.81 µM.[3][4] Similarly, the anti-inflammatory utility of 2-aminobenzoic acid is realized through derivatization into NSAIDs, not from the parent compound itself.[1]

IsomerPrimary Biological RoleRepresentative Quantitative Data (for derivatives unless stated)
2-Aminobenzoic Acid Precursor to Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)Activity: COX Enzyme Inhibition. Data is primarily for derivatives like mefenamic acid, not the parent compound.[1]
3-Aminobenzoic Acid Least explored; absorbed via carrier-mediated transport.Activity: Data not readily available in comparative studies.[1]
4-Aminobenzoic Acid Essential precursor in microbial folic acid synthesis; target for sulfonamide antibiotics.Activity (Parent Compound): Antibacterial MIC > 500 µM.[3] Activity (Derivatives): Antibacterial MIC as low as 15.62 µM; Antifungal MIC ≥ 7.81 µM.[3][4]

Signaling Pathways and Experimental Workflows

Folic Acid Synthesis Pathway

The paramount role of 4-aminobenzoic acid (PABA) is in the microbial folate synthesis pathway. This pathway is essential for producing tetrahydrofolate, a cofactor required for the synthesis of nucleotides (for DNA and RNA) and certain amino acids. Sulfonamide antibiotics exploit this by competitively inhibiting the dihydropteroate synthase (DHPS) enzyme.

Folic Acid Synthesis Pathway Chorismate Chorismate PABA 4-Aminobenzoic Acid (PABA) Chorismate->PABA DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPPP Dihydropteridine Pyrophosphate DHPPP->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate + Glutamate Tetrahydrofolate Tetrahydrofolate (Active Folate) Dihydrofolate->Tetrahydrofolate DHFR Sulfonamides Sulfonamides (Antibiotics) Sulfonamides->DHPS Competitive Inhibition

Bacterial folate synthesis pathway showing PABA as a substrate.
General Experimental Workflow for Antimicrobial Susceptibility Testing

The Minimum Inhibitory Concentration (MIC) is a standard measure of antimicrobial efficacy. The broth microdilution method is a common technique used to determine the MIC of a compound against a specific microorganism.

MIC Determination Workflow start Start prep_compound Prepare serial dilutions of test compound in 96-well plate start->prep_compound inoculate Inoculate all wells (except negative control) with microorganism prep_compound->inoculate prep_inoculum Prepare standardized microbial inoculum prep_inoculum->inoculate incubate Incubate plate at optimal temperature (e.g., 37°C for 18-24h) inoculate->incubate read_results Observe for visible growth (turbidity) incubate->read_results determine_mic MIC = Lowest concentration with no visible growth read_results->determine_mic end End determine_mic->end

Workflow for Minimum Inhibitory Concentration (MIC) assay.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution

This protocol is used to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Objective: To determine the MIC value of aminobenzoate isomers or their derivatives against bacterial or fungal strains.

Materials:

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO).

  • Sterile 96-well microtiter plates.

  • Bacterial or fungal strains.

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Spectrophotometer or microplate reader.

Procedure:

  • Compound Preparation: A two-fold serial dilution of the test compound is prepared in the microtiter plate wells using the broth medium. A range of concentrations is created.

  • Inoculum Preparation: The microorganism is cultured overnight, and the suspension is adjusted to a standardized concentration (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria). This is then further diluted in broth to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension. Control wells are included: a positive control (microbes, no compound) and a negative control (broth only).

  • Incubation: The plate is incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for most bacteria).

  • Result Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by using a microplate reader.[5]

Cyclooxygenase (COX) Inhibition Assay

This protocol is used to measure the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Objective: To determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) of a test compound.

Materials:

  • Purified COX-1 (e.g., from ram seminal vesicles) and COX-2 (e.g., recombinant human) enzymes.[1]

  • Arachidonic acid (substrate).

  • Test compounds.

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

  • Detection kit for prostaglandins (e.g., an ELISA kit for Prostaglandin E₂).

Procedure:

  • Enzyme Reaction Setup: The COX enzyme is pre-incubated in the assay buffer with the test compound at various concentrations for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).

  • Initiation of Reaction: The reaction is initiated by adding the substrate, arachidonic acid.

  • Reaction Termination: After a set incubation time, the reaction is stopped (e.g., by adding a solution of HCl).

  • Quantification of Prostaglandin: The amount of prostaglandin produced is quantified using a suitable method, such as an Enzyme Immunoassay (EIA) or ELISA kit.

  • Calculation of IC₅₀: The percentage of inhibition for each concentration of the test compound is calculated relative to a control reaction without any inhibitor. The IC₅₀ value is then determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[1]

Conclusion

The positional isomerism of aminobenzoic acid is a critical determinant of its biological function. The para-isomer (PABA) is a key metabolite in microorganisms, making its pathway a prime target for antibiotics. The ortho-isomer (anthranilic acid) serves as a foundational structure for widely used anti-inflammatory drugs. The meta-isomer remains a comparatively unexplored but potentially valuable chemical entity. This guide underscores that while the parent isomers may have limited potency, they are invaluable scaffolds whose biological activities can be profoundly enhanced through chemical modification, providing a rich platform for the development of novel therapeutic agents.

References

A Comparative Guide to the Microbial Metabolic Pathways of 3-Aminobenzoate and 4-Aminobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the microbial metabolic pathways for 3-aminobenzoate (3-ABA) and 4-aminobenzoate (4-ABA), also known as para-aminobenzoic acid (PABA). Understanding these pathways is crucial for applications in bioremediation, biocatalysis, and drug development, as aminobenzoates are key structural motifs in many pharmaceuticals and industrial chemicals. This document summarizes current knowledge, presents quantitative data, details experimental methodologies, and provides visual representations of the metabolic routes.

Introduction

This compound and 4-aminobenzoate are isomers that serve as carbon, nitrogen, and energy sources for various microorganisms. While structurally similar, their metabolic fates in bacteria are dictated by distinct enzymatic pathways, reflecting different evolutionary solutions for the catabolism of these aromatic amines. The position of the amino group on the benzene ring significantly influences the initial enzymatic attack and the subsequent downstream metabolic intermediates. This guide will explore the aerobic and anaerobic degradation pathways for both isomers, highlighting key differences in enzymes, genetic organization, and regulation.

Metabolic Pathway of this compound

The aerobic degradation of this compound has been well-characterized in Comamonas sp. strain QT12. The pathway is initiated by a monooxygenase and proceeds through hydroxylation and subsequent ring cleavage. A gene cluster, designated the mab cluster, has been identified to be responsible for this degradation.[1][2]

The initial and rate-limiting step is the hydroxylation of this compound to 5-aminosalicylate, catalyzed by This compound 6-monooxygenase (MabA) . This enzyme is an FAD-dependent monooxygenase that utilizes NADH as an external electron donor.[3] The resulting 5-aminosalicylate is then subject to ring cleavage by 5-aminosalicylate 1,2-dioxygenase (MabB) , a non-heme iron dioxygenase.[2]

Under anaerobic conditions, evidence suggests that this compound can be degraded by sulfate-reducing bacteria and methanogenic consortia. The proposed pathway involves an initial deamination to benzoate, which then enters the common anaerobic benzoate degradation pathway, eventually being converted to acetyl-CoA.

This compound Metabolic Pathway cluster_aerobic Aerobic Pathway (Comamonas sp. QT12) cluster_anaerobic Anaerobic Pathway This compound This compound 5-Aminosalicylate 5-Aminosalicylate This compound->5-Aminosalicylate this compound 6-monooxygenase (MabA) + O2, NADH Ring Cleavage Products Ring Cleavage Products 5-Aminosalicylate->Ring Cleavage Products 5-aminosalicylate 1,2-dioxygenase (MabB) + O2 Central Metabolism Central Metabolism Ring Cleavage Products->Central Metabolism 3-Aminobenzoate_an This compound Benzoate Benzoate 3-Aminobenzoate_an->Benzoate Deamination Benzoyl-CoA Benzoyl-CoA Benzoate->Benzoyl-CoA Benzoate-CoA ligase Central Metabolism_an Central Metabolism Benzoyl-CoA->Central Metabolism_an Ring Reduction & β-oxidation

Figure 1: Microbial metabolic pathways for this compound.

Metabolic Pathway of 4-Aminobenzoate

The microbial metabolism of 4-aminobenzoate is more diverse, with at least two distinct aerobic pathways identified in different bacterial genera.

1. Hydroxylaminobenzoate Pathway: In bacteria such as Burkholderia cepacia PB4 and Ralstonia paucula SB4, the degradation of 4-aminobenzoate is thought to proceed through a partial reduction to 4-hydroxylaminobenzoate. This intermediate is then converted to protocatechuate by a lyase. Protocatechuate is a common intermediate in aromatic degradation and is further metabolized via ortho- or meta-ring cleavage pathways.[4]

2. γ-Glutamylation Pathway: A novel pathway has been identified in Paraburkholderia terrae strain KU-15, which is initiated by the formation of a γ-glutamylated intermediate. In this pathway, γ-glutamyl-4-carboxyanilide synthetase (PabA) catalyzes the ATP-dependent ligation of glutamate to 4-aminobenzoate, forming γ-glutamyl-4-carboxyanilide (γ-GCA). This intermediate is then oxidized by a multicomponent dioxygenase system (PabB1-B3), leading to the formation of protocatechuate. A hydrolase, PabC, can reverse the formation of γ-GCA. This pathway is encoded by the pab operon.

Anaerobically, the degradation of aniline has been shown to proceed via carboxylation to 4-aminobenzoate, which is then activated to 4-aminobenzoyl-CoA. This intermediate undergoes reductive deamination to form benzoyl-CoA, which enters the central anaerobic benzoate degradation pathway.

4-Aminobenzoate Metabolic Pathways cluster_aerobic1 Aerobic Pathway 1 (e.g., Burkholderia) cluster_aerobic2 Aerobic Pathway 2 (Paraburkholderia terrae) cluster_anaerobic Anaerobic Pathway (from Aniline) 4-Aminobenzoate1 4-Aminobenzoate 4-Hydroxylaminobenzoate 4-Hydroxylaminobenzoate 4-Aminobenzoate1->4-Hydroxylaminobenzoate Reduction Protocatechuate1 Protocatechuate 4-Hydroxylaminobenzoate->Protocatechuate1 Lyase Central Metabolism1 Central Metabolism Protocatechuate1->Central Metabolism1 Ring Cleavage 4-Aminobenzoate2 4-Aminobenzoate gamma-Glutamyl-4-carboxyanilide gamma-Glutamyl-4-carboxyanilide 4-Aminobenzoate2->gamma-Glutamyl-4-carboxyanilide γ-glutamyl-4-carboxyanilide synthetase (PabA) + Glutamate, ATP Protocatechuate2 Protocatechuate gamma-Glutamyl-4-carboxyanilide->Protocatechuate2 Dioxygenase (PabB1-B3) + O2 Central Metabolism2 Central Metabolism Protocatechuate2->Central Metabolism2 Ring Cleavage Aniline Aniline 4-Aminobenzoate_an 4-Aminobenzoate Aniline->4-Aminobenzoate_an Carboxylation 4-Aminobenzoyl-CoA 4-Aminobenzoyl-CoA 4-Aminobenzoate_an->4-Aminobenzoyl-CoA CoA Ligase Benzoyl-CoA Benzoyl-CoA 4-Aminobenzoyl-CoA->Benzoyl-CoA Reductive Deamination Central Metabolism_an Central Metabolism Benzoyl-CoA->Central Metabolism_an Ring Reduction & β-oxidation

Figure 2: Microbial metabolic pathways for 4-aminobenzoate.

Comparative Analysis

The metabolic pathways of this compound and 4-aminobenzoate exhibit several key differences:

  • Initial Enzymatic Attack: The aerobic degradation of 3-ABA is initiated by a monooxygenase that hydroxylates the aromatic ring. In contrast, 4-ABA degradation can be initiated either by a reductive step to form a hydroxylamino intermediate or by a glutamylation reaction.

  • Key Intermediates: The pathways for the two isomers proceed through distinct intermediates. The 3-ABA pathway involves 5-aminosalicylate, while the 4-ABA pathways involve either 4-hydroxylaminobenzoate or γ-glutamyl-4-carboxyanilide.

  • Genetic Organization: The genes for 3-ABA degradation in Comamonas sp. are organized in a mab cluster, while those for the γ-glutamylation pathway of 4-ABA in Paraburkholderia terrae are in a pab operon. The genetic basis for the hydroxylaminobenzoate pathway is less well-defined.

  • Anaerobic Degradation: Both isomers appear to converge on the central benzoyl-CoA pathway under anaerobic conditions, but through different initial steps. 3-ABA is likely deaminated to benzoate, while 4-ABA, derived from aniline, is activated to its CoA ester before deamination.

Quantitative Data Summary

The following table summarizes the available quantitative data for key enzymes in the respective metabolic pathways. Kinetic data for the enzymes of the 4-aminobenzoate degradation pathways are currently limited in the literature.

Enzyme Substrate Organism Km (µM) kcat (s-1) Reference
This compound 6-monooxygenase (MabA)This compoundComamonas sp. QT12158.51 ± 4.746.49 ± 0.17[3]
This compound 6-monooxygenase (MabA)NADHComamonas sp. QT12189.85 ± 55.707.41 ± 1.39[3]

Experimental Protocols

Detailed experimental protocols are essential for the study of microbial metabolic pathways. Below are generalized workflows for the enrichment and isolation of degrading bacteria and the analysis of degradation.

Experimental Workflow: Isolation and Characterization

Experimental Workflow Environmental Sample Environmental Sample Enrichment Culture Enrichment Culture Environmental Sample->Enrichment Culture Inoculate into minimal medium with aminobenzoate as sole C/N source Isolation of Pure Cultures Isolation of Pure Cultures Enrichment Culture->Isolation of Pure Cultures Serial dilution and plating on solid minimal medium Degradation Assay Degradation Assay Isolation of Pure Cultures->Degradation Assay Monitor substrate depletion and growth in liquid culture Genetic Analysis Genetic Analysis Isolation of Pure Cultures->Genetic Analysis Genome sequencing, gene cluster identification, mutagenesis Metabolite Identification Metabolite Identification Degradation Assay->Metabolite Identification HPLC, LC-MS, GC-MS Enzyme Assays Enzyme Assays Degradation Assay->Enzyme Assays Prepare cell-free extracts and measure specific activities

Figure 3: General experimental workflow for studying aminobenzoate degradation.
Protocol for Monitoring Aminobenzoate Degradation by HPLC

This protocol provides a general method for the quantitative analysis of this compound or 4-aminobenzoate degradation in liquid culture.

1. Culture Preparation and Inoculation:

  • Prepare a basal salts medium (BSM) containing all necessary minerals for bacterial growth.
  • Add the target aminobenzoate (3-ABA or 4-ABA) as the sole source of carbon and nitrogen to a final concentration of 1-5 mM.
  • Inoculate the medium with a pure culture of the degrading bacterium.
  • Incubate the culture under appropriate conditions (e.g., 30°C, 150 rpm for aerobic degradation).

2. Sampling:

  • Collect samples (e.g., 1 mL) from the culture at regular time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).
  • Immediately centrifuge the samples to pellet the cells (e.g., 13,000 x g for 5 minutes).
  • Collect the supernatant for HPLC analysis. If necessary, filter the supernatant through a 0.22 µm filter.

3. HPLC Analysis:

  • Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a C18 reverse-phase column and a UV detector.
  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 20 mM phosphate buffer, pH 7.0) and an organic solvent (e.g., methanol or acetonitrile). The exact ratio will depend on the specific aminobenzoate and its metabolites.
  • Flow Rate: Typically 0.5 - 1.0 mL/min.
  • Detection: Monitor the absorbance at a wavelength where the aminobenzoate has a strong absorbance (e.g., ~254 nm).
  • Quantification: Prepare a standard curve of the aminobenzoate of interest by injecting known concentrations. Use the peak area from the chromatograms of the samples to determine the concentration of the remaining aminobenzoate at each time point.

4. Data Analysis:

  • Plot the concentration of the aminobenzoate versus time to generate a degradation curve.
  • Analyze the chromatograms for the appearance of new peaks, which may correspond to metabolic intermediates.

Conclusion

The microbial metabolism of this compound and 4-aminobenzoate showcases the diverse strategies that bacteria have evolved to degrade aromatic compounds. The well-characterized pathway for this compound in Comamonas sp. provides a clear model of hydroxylation-initiated ring cleavage. In contrast, the multiple pathways for 4-aminobenzoate degradation in different bacteria highlight the metabolic versatility within microbial communities. Further research is needed to fully elucidate the enzymatic mechanisms and regulatory networks governing these pathways, particularly for 4-aminobenzoate. A deeper understanding of these metabolic routes will undoubtedly facilitate their application in biotechnology and environmental science.

References

A Structural Showdown: Unveiling the Therapeutic Potential of Synthesized Aminobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous journey of synthesis, characterization, and evaluation. Aminobenzoic acid and its derivatives have long been a fertile ground for this exploration, offering a versatile scaffold for structural modifications that can unlock a wide array of biological activities. This guide provides a comparative analysis of synthesized aminobenzoic acid derivatives, focusing on the interplay between their chemical structure and biological performance, supported by experimental data from recent studies.

The core structure of aminobenzoic acid, with its reactive amino and carboxylic acid groups, allows for a multitude of chemical alterations. These modifications, ranging from simple esterifications to the creation of complex hybrid molecules, have been shown to profoundly influence the pharmacological properties of the resulting compounds. Researchers have successfully tailored these derivatives to exhibit anti-inflammatory, antimicrobial, anticancer, and anticholinesterase activities.[1][2] This guide will delve into the structural nuances that govern these activities, presenting a clear comparison to aid in the rational design of future drug candidates.

Comparative Performance of Aminobenzoic Acid Derivatives

The biological activity of aminobenzoic acid derivatives is intricately linked to the nature and position of their chemical modifications. The following table summarizes the quantitative performance of various derivatives, highlighting the impact of different structural features.

Derivative ClassSpecific DerivativeStructural ModificationBiological ActivityPerformance Metric (IC50/MIC)Reference
Schiff Bases 4-((1-isobutyl-2-oxoindolin-3-ylideneamino)methyl)benzoic acidIsatin coupled to the amino groupAntibacterial (S. aureus, B. subtilis)MIC: 0.09 mmol/L[3]
N'-(3-bromo benzylidene)-4-(benzylidene amino)benzohydrazideHydrazide and bromo-substituted benzylidene at the para positionAntibacterial (B. subtilis)pMIC: 2.11 µM/ml[4]
4-[(3,5-Dichloro-2-hydroxybenzylidene)amino]benzoic acidDichloro- and hydroxy-substituted benzylidene at the para positionCytotoxic (HepG2)IC50 ≥ 15.0 µM[5]
Alkyl Derivatives Compound 20 (specific structure not detailed in abstract)AlkylationAnticancer (NCI-H460)IC50: 15.59 µM[6]
Amide/Ester Derivatives Benzamide derivatives of PABABenzamide formationAnticancerIC50: 4.53 µM and 5.85 µM[1]
Thiazolidinone Derivatives 2-(4-oxo-2-phenylthiazolidin-3-yl)-5-(phenylazo) benzoic acidsThiazolidinone ring formation from the amino groupAnti-inflammatoryMore potent than aspirin and phenylbutazone[7]
Cholinesterase Inhibitors m-Aminobenzoic acid derivative (Compound 1b)Not specified in abstractAcetylcholinesterase InhibitionMore potent than galanthamine and tacrine[8]

Deciphering the Structure-Activity Relationship: An Experimental Workflow

The development of novel aminobenzoic acid derivatives with enhanced therapeutic properties is often guided by a systematic investigation of their structure-activity relationships (SAR). This process involves the synthesis of a library of related compounds, their biological evaluation, and the subsequent analysis of how structural changes affect their activity.

SAR_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation cluster_optimization Lead Optimization cluster_advanced Advanced Studies Start Design of Analogs Synthesis Chemical Synthesis Start->Synthesis Purification Purification & Characterization (NMR, MS, IR) Synthesis->Purification Screening In vitro Biological Assays (e.g., MIC, IC50) Purification->Screening Hit_ID Hit Identification Screening->Hit_ID SAR_Analysis Structure-Activity Relationship (SAR) Analysis Hit_ID->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Lead_Opt->Start Iterative Design In_Vivo In vivo Studies Lead_Opt->In_Vivo Tox Toxicology Studies In_Vivo->Tox

Figure 1. A generalized experimental workflow for a structure-activity relationship (SAR) guided drug discovery program based on aminobenzoic acid derivatives.

Experimental Protocols

The synthesis and evaluation of aminobenzoic acid derivatives involve a range of standard and specialized chemical and biological techniques. Below are detailed methodologies for key experiments cited in the literature.

General Synthesis of Schiff Bases from p-Aminobenzoic Acid[9]
  • Dissolution: 4-aminobenzoic acid (1 mmol, 137.1 mg) is dissolved in 7 mL of methanol.

  • Aldehyde Addition: The appropriate aldehyde (1.1 mmol) is added to the solution in one portion.

  • Reflux: The reaction mixture is heated under reflux for 3 hours.

  • Stirring: The mixture is then allowed to stir at room temperature for 12 hours.

  • Precipitation: The reaction mixture is stored at -20 °C for 1 hour to facilitate the precipitation of the product.

  • Filtration and Washing: The resulting precipitate is filtered and washed thoroughly with cold diethyl ether.

  • Crystallization: The crude product can be crystallized from methanol to obtain the pure Schiff base.

In Vitro Antimicrobial Susceptibility Testing (Tube Dilution Method)[4]
  • Preparation of Inoculum: A 24-hour-old culture of the test bacterium is used to prepare a standardized inoculum in sterile saline.

  • Serial Dilution: A stock solution of the synthesized compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions of the compound are made in nutrient broth in a series of test tubes.

  • Inoculation: Each tube is inoculated with a standardized suspension of the test microorganism.

  • Incubation: The tubes are incubated at 37 °C for 24 hours.

  • Determination of MIC: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cancer cell lines (e.g., HepG2, NCI-H460) are seeded in 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the synthesized aminobenzoic acid derivatives and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours to allow the formation of formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

Structural Insights and Future Directions

The presented data underscores the remarkable versatility of the aminobenzoic acid scaffold. The formation of Schiff bases has proven to be a particularly effective strategy for generating potent antimicrobial and cytotoxic agents.[3][5] The nature of the aldehyde used in the synthesis is a critical determinant of the final activity, with substitutions on the aromatic ring of the aldehyde playing a key role.

Furthermore, modifications at both the amino and carboxylic acid termini have yielded compounds with significant anti-inflammatory and anticancer properties.[1][6][7] The introduction of heterocyclic moieties, such as thiazolidinones, can lead to a significant enhancement in anti-inflammatory activity compared to standard drugs.[7]

Future research in this area should continue to explore novel structural modifications and hybrid molecules. A deeper understanding of the specific molecular targets and mechanisms of action of these derivatives will be crucial for the rational design of next-generation therapeutics. The systematic exploration of the structure-activity relationships, as outlined in the experimental workflow, will undoubtedly pave the way for the discovery of aminobenzoic acid derivatives with improved potency, selectivity, and pharmacokinetic profiles.

References

Differentiating Aminobenzoate Isomers: A Comparative Guide Using ¹H-NMR and ¹³C-NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the structural nuances of ethyl aminobenzoate isomers—ortho (2-), meta (3-), and para (4-)—is crucial for researchers, scientists, and drug development professionals. This guide provides a comprehensive comparison of these isomers using ¹H-NMR and ¹³C-NMR spectroscopy, supported by experimental data and detailed protocols, to facilitate their unambiguous identification.

The positional isomerism of the amino (-NH₂) and ethyl ester (-COOCH₂CH₃) groups on the benzene ring gives rise to distinct electronic environments for the constituent protons and carbons. These differences are readily discernible in their respective NMR spectra, providing a powerful tool for structural elucidation.

Comparative Analysis of ¹H-NMR Spectra

The ¹H-NMR spectra of the three isomers exhibit characteristic chemical shifts and splitting patterns, particularly in the aromatic region. The substitution pattern on the benzene ring dictates the multiplicity and chemical shifts of the aromatic protons.

In the case of the ethyl ester group, all three isomers show a characteristic triplet for the methyl protons (-CH₃) and a quartet for the methylene protons (-CH₂-), arising from their coupling with each other. However, the chemical shifts of the aromatic protons and the amino group protons provide the key to differentiating the isomers.

Table 1: ¹H-NMR Chemical Shift Data (in ppm) for Ethyl Aminobenzoate Isomers in CDCl₃

Proton AssignmentEthyl 2-aminobenzoate (ortho)Ethyl 3-aminobenzoate (meta)[1]Ethyl 4-aminobenzoate (para)[2]
-CH₃ (t)~1.391.351.35
-CH₂- (q)~4.354.334.31
-NH₂ (s, br)~5.703.794.16
Aromatic H~6.6-7.9 (m)6.82, 7.17, 7.35, 7.41 (m)6.62 (d), 7.84 (d)

Note: Chemical shifts for the ortho isomer are estimated based on data for methyl 2-aminobenzoate and general substituent effects. The appearance of the NH₂ proton signal can vary and is often broad.

The para isomer displays the simplest aromatic region with two doublets, a consequence of the molecule's symmetry. The ortho and meta isomers exhibit more complex multiplets due to the lower symmetry and varied coupling interactions between the aromatic protons.

Comparative Analysis of ¹³C-NMR Spectra

The ¹³C-NMR spectra provide complementary information, with the chemical shifts of the aromatic carbons being particularly sensitive to the position of the substituents. The number of distinct signals in the aromatic region also reflects the symmetry of the isomer.

Table 2: ¹³C-NMR Chemical Shift Data (in ppm) for Ethyl Aminobenzoate Isomers in CDCl₃

Carbon AssignmentEthyl 2-aminobenzoate (ortho)Ethyl this compound (meta)Ethyl 4-aminobenzoate (para)[2]
-CH₃~14.4~14.514.4
-CH₂-~60.5~60.860.3
Aromatic C~110-151 (6 signals)~115-147 (6 signals)113.7, 119.7, 131.5, 151.0
C=O~168.5~166.5166.8

Note: Chemical shifts for the ortho and meta isomers are based on available spectral data and predictive models.

The para isomer exhibits only four signals in the aromatic region due to its C₂ symmetry, whereas the ortho and meta isomers each show six distinct aromatic carbon signals. The chemical shift of the carbonyl carbon (C=O) is also subtly influenced by the position of the amino group.

Experimental Protocols

A general protocol for acquiring high-quality ¹H and ¹³C NMR spectra is outlined below.

Sample Preparation
  • Dissolution: Dissolve 5-10 mg of the ethyl aminobenzoate isomer in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Transfer: Filter the solution into a clean 5 mm NMR tube to a height of about 4-5 cm.

Data Acquisition

Spectra are typically recorded on a 400 MHz or 500 MHz NMR spectrometer.

  • ¹H-NMR Parameters:

    • Number of scans: 16-32

    • Relaxation delay: 1-2 seconds

  • ¹³C-NMR Parameters:

    • Number of scans: 1024 or more

    • Relaxation delay: 2-5 seconds

    • Proton decoupling is employed to simplify the spectrum.

Logical Workflow for Isomer Differentiation

The following diagram illustrates the decision-making process for identifying the specific isomer based on the analysis of its NMR spectra.

G Isomer Differentiation Workflow start Acquire 1H and 13C NMR Spectra aromatic_protons Analyze Aromatic Region of 1H-NMR start->aromatic_protons aromatic_carbons Analyze Aromatic Region of 13C-NMR start->aromatic_carbons para_isomer para-Isomer (Ethyl 4-aminobenzoate) aromatic_protons->para_isomer Two Doublets ortho_meta ortho or meta Isomer aromatic_protons->ortho_meta Complex Multiplets aromatic_carbons->para_isomer 4 Signals aromatic_carbons->ortho_meta 6 Signals compare_shifts Compare Chemical Shifts and Splitting Patterns with Reference Data ortho_meta->compare_shifts ortho_isomer ortho-Isomer (Ethyl 2-aminobenzoate) meta_isomer meta-Isomer (Ethyl this compound) compare_shifts->ortho_isomer compare_shifts->meta_isomer

Caption: Workflow for differentiating aminobenzoate isomers using NMR data.

By systematically analyzing the number of signals, chemical shifts, and coupling patterns in both the ¹H and ¹³C NMR spectra, researchers can confidently distinguish between the ortho, meta, and para isomers of ethyl aminobenzoate. This guide provides the foundational data and workflow to support such analyses in a clear and efficient manner.

References

Unveiling the Anticancer Potential: A Comparative Analysis of 3-Aminobenzoate Derivatives' Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the cytotoxic effects of various 3-aminobenzoate derivatives on cancer cell lines. By consolidating experimental data and outlining methodologies, this document aims to facilitate the identification of promising candidates for further investigation in oncology drug discovery.

The quest for novel anticancer agents has led to the exploration of a wide array of chemical scaffolds. Among these, this compound derivatives have emerged as a promising class of compounds with demonstrated cytotoxic activity against various cancer cell lines. These compounds, characterized by a benzoic acid backbone with an amino group at the third position, offer a versatile platform for structural modifications to enhance their therapeutic index and target specificity. This guide synthesizes findings from multiple studies to present a comparative analysis of their in vitro efficacy.

Comparative Cytotoxicity of this compound and Related Derivatives

The antitumor potential of aminobenzoate derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population.[1] A lower IC50 value indicates a higher potency of the compound. The following table summarizes the IC50 values of various this compound and related aminobenzoate derivatives against a panel of human cancer cell lines, as determined by in vitro cytotoxicity assays.

Compound/DerivativeCancer Cell LineCancer TypeIC50 (µM)Reference
Compound 4k BxPC-3Pancreatic< 50[2]
Miapaca-2Pancreatic< 50[2]
Panc-1Pancreatic< 50[2]
Compound N5a A549LungNot specified[3][4]
HepG2LiverNot specified[3][4]
HCT-116ColonNot specified[3][4]
Compound 20 HepG2Liver9.99[5]
HCT-116Colon7.44[5]
MCF-7Breast8.27[5]
Compound 24 C6Rat Glioma4.63 ± 0.85[5]
A549Lung39.33 ± 4.04[5]
Compound 45 A549Lung0.44[6]
Aminopropyl-derivative 8b CCRF-CEMLeukemiaComparable to CX-4945[7]
MCF-7BreastComparable to CX-4945[7]
PC-3ProstateComparable to CX-4945[7]
Aminopropyl-derivative 14b CCRF-CEMLeukemiaComparable to CX-4945[7]
MCF-7BreastComparable to CX-4945[7]
PC-3ProstateComparable to CX-4945[7]
2-amino-benzo[de]isoquinoline-1,3-dione 14 HCT-116Colon1.3 - 8.3 µg/mL[8]
MCF-7Breast1.3 - 8.3 µg/mL[8]
HepG2Liver1.3 - 8.3 µg/mL[8]
2-amino-benzo[de]isoquinoline-1,3-dione 15 HCT-116Colon1.3 - 8.3 µg/mL[8]
MCF-7Breast1.3 - 8.3 µg/mL[8]
HepG2Liver1.3 - 8.3 µg/mL[8]
2-amino-benzo[de]isoquinoline-1,3-dione 16 HCT-116Colon1.3 - 8.3 µg/mL[8]
MCF-7Breast1.3 - 8.3 µg/mL[8]
HepG2Liver1.3 - 8.3 µg/mL[8]
2-amino-benzo[de]isoquinoline-1,3-dione 22 HCT-116Colon1.3 - 8.3 µg/mL[8]
MCF-7Breast1.3 - 8.3 µg/mL[8]
HepG2Liver1.3 - 8.3 µg/mL[8]

Experimental Protocols

The determination of the cytotoxic effects of this compound derivatives is predominantly carried out using in vitro cell viability assays. The following is a generalized protocol for the MTT assay, a widely used colorimetric method.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a standard method for assessing cell viability.[9]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated overnight to allow for cell attachment.[9]

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives for a period of 48 to 72 hours.[10]

  • MTT Addition: Following the treatment period, an MTT solution is added to each well and incubated for 1 to 4 hours.[9][10] During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution, such as dimethyl sulfoxide (DMSO).[9]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 490 nm or 570 nm.[9]

  • IC50 Determination: The percentage of cell viability is plotted against the logarithm of the compound concentrations, and the IC50 value is calculated from the dose-response curve.[9]

Visualizing the Process and Pathways

To better understand the experimental process and the potential mechanisms of action of these compounds, the following diagrams have been generated.

G cluster_workflow Experimental Workflow for Cytotoxicity Assessment start Start cell_culture Cancer Cell Culture start->cell_culture seeding Cell Seeding in 96-well Plates cell_culture->seeding treatment Treatment with this compound Derivatives seeding->treatment incubation Incubation (48-72h) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay absorbance Absorbance Measurement mtt_assay->absorbance data_analysis Data Analysis & IC50 Calculation absorbance->data_analysis end End data_analysis->end

Caption: Workflow for determining the cytotoxic IC50 of this compound derivatives.

G cluster_pathway Potential Signaling Pathway Inhibition extracellular Growth Factor receptor Receptor Tyrosine Kinase (e.g., EGFR) extracellular->receptor pi3k PI3K receptor->pi3k akt AKT pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation, Survival mtor->proliferation inhibitor This compound Derivative inhibitor->receptor inhibitor->pi3k

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by this compound derivatives.

Mechanism of Action and Future Directions

The cytotoxic effects of this compound derivatives are often attributed to their ability to interfere with key cellular signaling pathways that are dysregulated in cancer. Several studies suggest that these compounds can act as inhibitors of protein kinases, such as those in the PI3K/AKT/mTOR pathway, which are crucial for cell growth, proliferation, and survival.[5][11] For example, some derivatives have been shown to target the epidermal growth factor receptor (EGFR), a receptor tyrosine kinase that, when overactivated, can drive tumor progression.[3][4] The inhibition of such pathways can lead to cell cycle arrest and apoptosis (programmed cell death).[12]

The data presented in this guide highlights the potential of this compound derivatives as a scaffold for the development of novel anticancer therapeutics. The variability in IC50 values across different derivatives and cancer cell lines underscores the importance of structure-activity relationship (SAR) studies to optimize their potency and selectivity. Future research should focus on elucidating the precise molecular targets of the most potent compounds and evaluating their efficacy and safety in preclinical in vivo models. A deeper understanding of their mechanism of action will be crucial for their successful translation into clinical applications.

References

A Researcher's Guide to the Validation of HPLC Methods for Aminobenzoate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of aminobenzoates is crucial for ensuring the safety, efficacy, and quality of pharmaceutical products. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose due to its high resolution, versatility, and robustness.[1] This guide provides a comparative overview of HPLC method validation for aminobenzoate quantification, complete with experimental protocols and performance data to aid in the selection and implementation of a suitable analytical method.

A validated HPLC method ensures that the analytical procedure is accurate, precise, specific, and robust for its intended application.[2] The validation process involves a series of experiments to assess key performance parameters, as outlined by the International Council for Harmonisation (ICH) guidelines.[3]

Comparative Analysis of HPLC Methods

The choice of HPLC method for aminobenzoate analysis often depends on the specific isomers of interest and the sample matrix. Reversed-phase and mixed-mode chromatography are particularly effective for separating aminobenzoate isomers.[1] Mixed-mode chromatography, which combines reversed-phase and ion-exchange characteristics, offers unique selectivity for separating isomers with minor physicochemical differences, often achieving baseline separation in a single run.[1][4]

Below is a summary of typical performance data for validated HPLC methods for aminobenzoate quantification.

Parameter Method 1: Reversed-Phase HPLC Method 2: Mixed-Mode HPLC Alternative: LC-MS/MS Acceptance Criteria (Typical)
Analyte p-Aminobenzoic Acid (PABA)2-, 3-, & 4-Aminobenzoic Acid Isomers4-Acetamidobenzoic AcidVaries by regulatory guidance
Linearity (r²) ≥ 0.999≥ 0.999≥ 0.9942≥ 0.999[5][6]
Range 80-120% of assay concentrationLOQ to 120% of specification50.0–300.0 ng/mLDefined by linearity and accuracy[7]
Accuracy (% Recovery) 98-102%98-102%Close to 100%98-102%[5]
Precision (%RSD) ≤ 2%≤ 2%0.512%≤ 2%[5]
Limit of Detection (LOD) 1.5 ng/mLAnalyte Dependent6.4 ng/mLS/N ratio ≥ 3[7]
Limit of Quantification (LOQ) 4.5 ng/mLAnalyte Dependent19.5 ng/mLS/N ratio ≥ 10[7]

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating an analytical method. Below are representative experimental protocols for the HPLC methods discussed.

Method 1: Reversed-Phase HPLC for p-Aminobenzoic Acid (PABA)

This protocol is adapted from validated methods for PABA and similar benzoic acid derivatives.[2]

  • Instrumentation: HPLC system with a UV detector.

  • Column: Symmetry C18, 5 µm (4.6 x 150 mm).[2]

  • Mobile Phase: A mixture of Acetonitrile and a suitable buffer (e.g., phosphate buffer) in a 45:55 (v/v) ratio, delivered isocratically.[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Injection Volume: 20 µL.[2]

  • Detection: UV detection at 254 nm.[2]

  • Sample Preparation: Dissolve the sample in the mobile phase to a known concentration.[2]

Method 2: Mixed-Mode HPLC for Aminobenzoic Acid Isomers

This protocol is designed for the separation of 2-, 3-, and 4-aminobenzoic acid.[1][8]

  • Instrumentation: HPLC system with a UV detector.

  • Column: Coresep 100 mixed-mode column (e.g., 4.6 x 150 mm, 5 µm).[4][8]

  • Mobile Phase: Acetonitrile and an aqueous buffer (e.g., 20 mM Ammonium Acetate, pH 4.5). The organic-to-aqueous ratio is optimized to achieve separation.[8]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5 µL.

  • Detection: UV detection at 255 nm.[8]

  • Sample Preparation: Prepare reference standards and samples in a suitable diluent, such as the mobile phase.

Alternative Method: LC-MS/MS for Enhanced Sensitivity

For applications requiring higher sensitivity and specificity, such as analyzing trace levels in biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful alternative.[2][9]

  • Instrumentation: HPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: Zorbax Eclipse Plus C18 (50 mm x 2.1 mm, 3.5 µm).[9]

  • Mobile Phase: A gradient of 0.2% Formic acid in water (A) and 0.2% Formic acid in acetonitrile (B).[9]

  • Flow Rate: 0.4 mL/min.[9]

  • Injection Volume: 5 µL.[9]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[9]

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions.[9]

  • Sample Preparation: May involve more complex procedures like protein precipitation or liquid-liquid extraction depending on the sample matrix.[9]

HPLC Method Validation Workflow

A systematic approach is essential for the successful validation of an HPLC method. The following diagram illustrates a typical workflow for method development and validation.

Logical workflow for HPLC method development and validation.

Conclusion

The validation of an HPLC method for aminobenzoate quantification is a critical step in ensuring the reliability of analytical data. While reversed-phase HPLC is a robust and widely used technique, mixed-mode chromatography offers advantages for the separation of closely related isomers. For high-sensitivity applications, LC-MS/MS provides a powerful alternative. By following a systematic validation workflow and adhering to regulatory guidelines, researchers can confidently develop and implement analytical methods that are fit for their intended purpose.

References

A Comparative Guide to the Physicochemical Properties of Aminobenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the fundamental physicochemical properties of the three isomers of aminobenzoic acid: 2-aminobenzoic acid (anthranilic acid), 3-aminobenzoic acid, and 4-aminobenzoic acid (para-aminobenzoic acid or PABA). The positional isomerism of the amino group on the benzoic acid backbone significantly influences the properties of these compounds, leading to distinct behaviors in chemical and biological systems.[1] Understanding these differences is crucial for applications in research, chemical synthesis, and pharmaceutical development.

Data Presentation: Physicochemical Property Comparison

The following table summarizes the key physicochemical properties of the three aminobenzoic acid isomers, providing a clear and concise comparison of their quantitative data.

Property2-Aminobenzoic Acid (Anthranilic Acid)3-Aminobenzoic Acid4-Aminobenzoic Acid (PABA)
Molecular Formula C₇H₇NO₂C₇H₇NO₂C₇H₇NO₂
Molecular Weight 137.14 g/mol [2]137.14 g/mol 137.14 g/mol
Appearance White to pale-yellow crystalline powder[3]White to off-white crystalline powder[1]White to light yellow crystalline powder[4]
Melting Point 146–148 °C[3]178 to 180 °C[5]187-189 °C[4]
Boiling Point Sublimes at 200 °C[2][6]352.5 °C at 760 mmHg[1]340 °C
Water Solubility 5.72 g/L (25 °C)[6]~1.6 g/L (25°C)4.7 g/L (20 °C)[4]
pKa (carboxyl group) 2.17[6]3.07[5]~2.38-2.50
pKa (amino group) 4.85[6]4.79[5]~4.85-4.88

Experimental Protocols

Detailed methodologies for the determination of the key physicochemical properties are outlined below. These protocols are standard methods used to obtain reliable and reproducible data.

Melting Point Determination (Capillary Method)

The melting point of the aminobenzoic acid isomers can be determined using the capillary method.

  • Apparatus: A melting point apparatus with a heated block and a calibrated thermometer or digital temperature sensor, and capillary tubes.

  • Procedure:

    • A small, finely powdered sample of the aminobenzoic acid isomer is packed into a capillary tube to a height of 2-3 mm.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated at a steady rate of 1-2 °C per minute.

    • The temperature range is recorded from the point at which the first drop of liquid appears to the temperature at which the entire sample has melted.

Water Solubility Determination (Shake-Flask Method)

The equilibrium solubility of the aminobenzoic acid isomers in water can be determined using the shake-flask method.

  • Apparatus: A constant temperature water bath with a shaker, flasks with stoppers, a centrifuge, and an analytical method for quantification (e.g., UV-Vis spectrophotometer or HPLC).

  • Procedure:

    • An excess amount of the solid aminobenzoic acid isomer is added to a flask containing a known volume of water.

    • The flask is sealed and placed in a constant temperature shaker bath (e.g., at 25 °C).

    • The mixture is agitated for a sufficient time (typically 24-48 hours) to reach equilibrium.

    • The suspension is then centrifuged to separate the undissolved solid.

    • A sample of the clear supernatant is carefully removed and its concentration is determined using a suitable analytical technique. The concentration at saturation represents the water solubility.

pKa Determination (Potentiometric Titration)

The acid dissociation constants (pKa) of the aminobenzoic acid isomers can be determined by potentiometric titration.

  • Apparatus: A calibrated pH meter with a glass electrode, a magnetic stirrer, a burette, and standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).

  • Procedure:

    • A known amount of the aminobenzoic acid isomer is dissolved in a known volume of water (a co-solvent like ethanol may be used if solubility is low).

    • For the determination of the carboxyl group's pKa, the solution is titrated with the standardized strong base. For the amino group's pKa, the solution is first acidified with the strong acid and then back-titrated with the strong base.

    • The pH of the solution is measured after each incremental addition of the titrant.

    • A titration curve is generated by plotting the pH versus the volume of titrant added.

    • The pKa values are determined from the pH at the half-equivalence points on the titration curve.[7]

Visualization of Comparison Workflow

The following diagram illustrates the logical workflow for the comparative analysis of the physicochemical properties of aminobenzoic acid isomers.

G Comparative Analysis of Aminobenzoic Acid Isomers cluster_isomers Aminobenzoic Acid Isomers cluster_properties Physicochemical Properties cluster_methods Experimental Methods cluster_analysis Data Analysis & Comparison Isomer2 2-Aminobenzoic Acid MP Melting Point Isomer2->MP BP Boiling Point Isomer2->BP Sol Water Solubility Isomer2->Sol pKa pKa Isomer2->pKa Isomer3 3-Aminobenzoic Acid Isomer3->MP Isomer3->BP Isomer3->Sol Isomer3->pKa Isomer4 4-Aminobenzoic Acid Isomer4->MP Isomer4->BP Isomer4->Sol Isomer4->pKa Capillary Capillary Method MP->Capillary ShakeFlask Shake-Flask Method Sol->ShakeFlask Titration Potentiometric Titration pKa->Titration Spectro UV-Vis Spectrophotometry pKa->Spectro Table Comparative Data Table Capillary->Table ShakeFlask->Table Titration->Table Spectro->Table Conclusion Conclusion on Isomeric Effects Table->Conclusion

Caption: Workflow for comparing aminobenzoic acid isomers.

References

Ortho- vs. Meta-Aminobenzoic Acid: A Comparative Analysis of Reactivity in the Ribosomal Peptidyl Transferase Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate interactions of non-natural amino acids within the ribosome is paramount for the development of novel therapeutics and biotechnological tools. This guide provides an objective comparison of the reactivity of ortho-aminobenzoic acid (oABZ) and meta-aminobenzoic acid (mABZ) at the ribosomal peptidyl transferase center (PTC), supported by experimental data and detailed methodologies.

The incorporation of non-proteinogenic amino acids into polypeptides by the ribosome is a promising avenue for creating novel polymers and therapeutics. However, the efficiency of this process is highly dependent on the structure of the monomer. This guide focuses on two isomers of aminobenzoic acid, ortho- and meta-aminobenzoic acid, to elucidate the structural and mechanistic basis for their differential reactivity within the ribosome's catalytic core.

Quantitative Analysis of Incorporation Efficiency

The reactivity of ortho- and meta-aminobenzoic acid has been evaluated in reconstituted E. coli in vitro translation systems. The efficiency of their incorporation into a nascent peptide chain was quantified by measuring the concentration of the resulting peptide product. The data reveals a stark difference in reactivity between the two isomers, and when compared to a natural L-α-amino acid (Alanine) and another aminobenzoic acid derivative, 3-aminopyridine-4-carboxylic acid (Apy).

CompoundPeptide Product Concentration (μM)Relative Incorporation Efficiency (vs. Ala)Distance of Nucleophilic Amine to P-site Carbonyl (Å)
L-Alanine (Ala)1.0100%2.9 - 3.3
ortho-Aminobenzoic Acid (oABZ)0.099%4.0
meta-Aminobenzoic Acid (mABZ)Barely Detected~0%Suboptimal, pointed away
3-Aminopyridine-4-carboxylic Acid (Apy)0.4242%4.9

Data sourced from references[1].

The results clearly indicate that ortho-aminobenzoic acid is incorporated with low but measurable efficiency, whereas the incorporation of meta-aminobenzoic acid is almost non-existent[1]. Interestingly, the trend in incorporation efficiency (Apy > oABZ > mABZ) does not correlate with the nucleophilicity of their respective amino groups, suggesting that other factors are dominant in determining their reactivity within the PTC[1][2][3].

Structural Basis for Differential Reactivity

High-resolution cryogenic electron microscopy (cryo-EM) studies have provided a detailed structural rationale for the observed differences in reactivity. The primary determinants are suboptimal positioning within the A-site of the PTC and the obstruction of a critical conformational change known as "induced fit"[1][4][5][6].

The peptidyl transferase reaction is facilitated by the precise positioning of the A-site aminoacyl-tRNA's nucleophilic amine for attack on the P-site peptidyl-tRNA's carbonyl carbon[1]. For natural amino acids, this is achieved through a series of conformational changes in the PTC, notably the repositioning of 23S rRNA nucleotides U2506 and U2585 to shield the reaction center[2][3][4].

  • Ortho-Aminobenzoic Acid (oABZ): The aromatic ring of oABZ, being more rigid and larger than the backbone of a canonical amino acid, sterically clashes with nucleotide U2506. This prevents U2506 from rotating into its "induced" conformation, which is necessary to properly orient the substrates[1][4]. Consequently, the nucleophilic amine of oABZ is held at a suboptimal distance of 4.0 Å from the P-site carbonyl, hindering the reaction[1][5].

  • Meta-Aminobenzoic Acid (mABZ): The geometry of mABZ leads to an even more unfavorable positioning within the PTC. Cryo-EM structures show that mABZ binds in two conformations, both of which orient the nucleophilic amine away from the P-site carbonyl, effectively preventing a nucleophilic attack[1]. This severe misorientation explains its extremely low reactivity[2].

Furthermore, the presence of these aminobenzoic acid derivatives in the PTC disrupts an ordered network of water molecules that is believed to be crucial for the proton transfer steps involved in the formation and breakdown of the tetrahedral intermediate[1][4][5].

Experimental Protocols

The following is a summary of the key experimental methodologies used to determine the reactivity and structural positioning of ortho- and meta-aminobenzoic acid in the ribosomal PTC.

Preparation of Acylated 3'-Amino-tRNAs

To overcome the hydrolytic instability of the ester linkage in natural aminoacyl-tRNAs for structural studies, a stable amide linkage was formed using a modified tRNA.

  • Synthesis of 3'-amino-tRNA: A full-length tRNA, such as tRNAPhe, is modified to replace the 3'-hydroxyl group with an amino group (3'-NH2-tRNA).

  • Activation of Aminobenzoic Acids: Ortho- and meta-aminobenzoic acids are chemically activated, for example, as N-hydroxysuccinimide (NHS) esters.

  • Acylation Reaction: The activated aminobenzoic acid is reacted with the 3'-amino-tRNA to form a stable amide bond, resulting in oABZ-3'-N-tRNA or mABZ-3'-N-tRNA[1].

In Vitro Incorporation Assay

The efficiency of peptide bond formation with the aminobenzoic acid derivatives is assessed using a reconstituted E. coli in vitro translation system.

  • Reaction Mixture Preparation: A typical reaction mixture contains purified 70S ribosomes, mRNA encoding a specific peptide sequence, the prepared acylated tRNAs (e.g., fMet-tRNAfMet in the P-site and the aminobenzoic acid-acylated tRNA for the A-site), and translation factors (IFs, EFs).

  • Initiation Complex Formation: The 70S ribosome, mRNA, and fMet-tRNAfMet are incubated to form the initiation complex with the start codon positioned in the P-site.

  • Elongation and Peptide Bond Formation: The elongation factor EF-Tu delivers the aminobenzoic acid-acylated tRNA to the A-site. The ribosome then catalyzes peptide bond formation.

  • Product Analysis: The reaction is quenched, and the resulting dipeptide product is analyzed and quantified, typically by mass spectrometry (e.g., MALDI-TOF) or high-performance liquid chromatography (HPLC)[1].

Cryo-Electron Microscopy (Cryo-EM)

To visualize the binding of the aminobenzoic acids in the PTC, ribosomal complexes are prepared for cryo-EM analysis.

  • Complex Formation: Stable ribosomal complexes are assembled by incubating 70S ribosomes with mRNA, a P-site tRNA acylated with a methionine analogue (e.g., fMet), and the A-site tRNA acylated with either oABZ or mABZ[1][5].

  • Vitrification: The sample is applied to an EM grid and rapidly frozen in liquid ethane to create a thin layer of vitreous ice, preserving the native structure of the complexes.

  • Data Collection and Processing: A large number of images of the frozen particles are collected using a transmission electron microscope. These images are then computationally processed to reconstruct a high-resolution three-dimensional map of the ribosomal complex.

  • Model Building: The atomic coordinates of the ribosome, tRNAs, and the aminobenzoic acid derivatives are fitted into the cryo-EM density map to generate a detailed structural model of the interactions within the PTC[1].

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key steps in ribosomal peptide bond formation and the inhibitory effect of ortho- and meta-aminobenzoic acid.

PeptideBondFormation cluster_ribosome Ribosomal PTC A_site A-site (Aminoacyl-tRNA) InducedFit Induced Fit (U2506/U2585 repositioning) A_site->InducedFit Correct Substrate P_site P-site (Peptidyl-tRNA) P_site->InducedFit PeptideBond Peptide Bond Formation InducedFit->PeptideBond Optimal Positioning

Figure 1: Simplified workflow for canonical peptide bond formation in the ribosomal PTC.

AminobenzoicAcidInhibition cluster_oabz ortho-Aminobenzoic Acid (oABZ) cluster_mabz meta-Aminobenzoic Acid (mABZ) oABZ_A_site oABZ in A-site StericClash Steric Clash with U2506 oABZ_A_site->StericClash BlockedFit_o Induced Fit Blocked StericClash->BlockedFit_o LowReactivity Low Reactivity BlockedFit_o->LowReactivity Suboptimal Positioning (4.0 Å) mABZ_A_site mABZ in A-site Misorientation Severe Misorientation mABZ_A_site->Misorientation BlockedFit_m Induced Fit Blocked Misorientation->BlockedFit_m NoReactivity No Reactivity BlockedFit_m->NoReactivity Amine Pointed Away

References

Safety Operating Guide

Navigating the Proper Disposal of 3-Aminobenzoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and environmentally responsible disposal of 3-aminobenzoate is a critical aspect of laboratory operations.[1] As a compound classified as a hazardous waste, it necessitates handling and disposal with strict adherence to safety protocols and regulatory requirements to protect both laboratory personnel and the environment.[2][3] This guide provides essential, step-by-step information for the proper management of this compound waste streams, from immediate handling to final disposal.

Immediate Safety and Handling

Before handling this compound, it is crucial to be familiar with its potential hazards. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][3] Therefore, appropriate personal protective equipment (PPE) is mandatory.

Essential Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or glasses with side shields.[1]

  • Hand Protection: Use suitable chemical-resistant gloves (e.g., nitrile rubber).[1]

  • Body Protection: A lab coat or other suitable protective clothing should be worn.[4]

  • Respiratory Protection: If there is a risk of dust formation or if working outside a fume hood, use a NIOSH/MSHA-approved respirator.[4]

Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2] Avoid generating dust during handling.[3]

Disposal Pathways for this compound Waste

There are two primary pathways for the disposal of this compound waste. The preferred and most common method is collection by a licensed hazardous waste disposal service. For laboratories equipped to handle chemical treatments, an in-house degradation procedure is a viable alternative.

G cluster_0 Disposal Decision Workflow start This compound Waste Generated decision Is In-House Chemical Treatment Feasible and Permitted? start->decision prof_disp Pathway A: Professional Hazardous Waste Disposal decision->prof_disp No in_lab Pathway B: In-Laboratory Chemical Degradation decision->in_lab Yes collect Segregate and Collect Waste in Labeled, Sealed Container prof_disp->collect protocol Follow Validated In-Lab Degradation Protocol in_lab->protocol store Store in Designated Satellite Accumulation Area collect->store schedule Schedule Pickup with Licensed Waste Disposal Company store->schedule end Waste Disposed schedule->end protocol->end

Caption: Decision workflow for this compound waste disposal.

Pathway A: Professional Hazardous Waste Disposal (Recommended)

This is the safest and most straightforward method for disposing of this compound. It ensures compliance with local, regional, and national regulations.[2]

Operational Steps:

  • Segregation: Collect all waste containing this compound (solid, solutions, and contaminated materials like gloves or paper towels) in a dedicated, compatible hazardous waste container.[2] Do not mix with other waste streams.

  • Containerization: The waste container must be in good condition, made of a compatible material, and have a tightly sealing lid. The original product container is often a suitable choice.

  • Labeling: Clearly label the container with the words "Hazardous Waste," the full chemical name "3-Aminobenzoic Acid," and any other information required by your institution's Environmental Health and Safety (EHS) department.

  • Storage: Store the sealed container in a designated, secondary containment area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3]

  • Pickup: Arrange for waste collection through your institution's EHS department or a licensed hazardous waste disposal contractor.

Pathway B: In-Laboratory Chemical Degradation

For laboratories with appropriate engineering controls and trained personnel, chemical degradation can be an effective disposal method. The following protocol is based on the oxidative degradation of aromatic amines using potassium permanganate in an acidic medium.[5]

Disclaimer: This is an adapted protocol and has not been validated specifically for this compound. It is imperative to first test this procedure on a small scale (e.g., 10-20 mg) in a controlled environment, such as a chemical fume hood, to ensure the reaction is safe and effective before scaling up.

Experimental Protocol: Oxidation of this compound

This procedure degrades this compound through oxidation into smaller, less hazardous compounds. The successful degradation is indicated by the disappearance of the deep purple color of the permanganate.

1. Reagents and Equipment:

  • This compound waste

  • Sulfuric Acid (H₂SO₄), 3M solution

  • Potassium Permanganate (KMnO₄), 5% (w/v) solution

  • Sodium Bisulfite (NaHSO₃) or Sodium Sulfite (Na₂SO₃) for quenching

  • Sodium Hydroxide (NaOH) or Sodium Bicarbonate (NaHCO₃) for neutralization

  • Stir plate and stir bar

  • Reaction flask (e.g., Erlenmeyer flask) large enough to accommodate the reaction volume with minimal splashing

  • pH paper or pH meter

  • Standard laboratory PPE (gloves, safety goggles, lab coat)

2. Degradation Procedure:

  • Dissolution: For every 1 gram of this compound waste, dissolve it in 100 mL of 3M sulfuric acid in the reaction flask. Stir until fully dissolved.

  • Oxidation: While stirring vigorously, slowly add the 5% potassium permanganate solution dropwise. The solution will turn a deep purple color. Continue adding the permanganate solution until the purple color persists for at least 30 minutes, indicating that the this compound has been consumed and an excess of permanganate is present. Be cautious, as the reaction may be exothermic.

  • Quenching Excess Oxidant: After the reaction is complete (persistent purple color), carefully add solid sodium bisulfite or sodium sulfite in small portions until the purple color of the excess permanganate disappears and the brown manganese dioxide (MnO₂) precipitate dissolves, resulting in a colorless or near-colorless solution.

  • Neutralization: Check the pH of the resulting solution. Slowly add a base, such as sodium hydroxide or sodium bicarbonate, while stirring, until the pH is between 6.0 and 8.0.

  • Final Disposal: Once neutralized, the treated solution can typically be disposed of down the drain with copious amounts of water, pending approval from your local EHS and water authority. Do not dispose of the treated waste without this approval.[4]

G cluster_1 In-Laboratory Degradation Workflow start Start: this compound Waste dissolve 1. Dissolve Waste in 3M Sulfuric Acid start->dissolve oxidize 2. Slowly Add 5% KMnO4 Solution (Maintain Purple Color for 30 min) dissolve->oxidize quench 3. Quench Excess KMnO4 with Sodium Bisulfite (Color Disappears) oxidize->quench neutralize 4. Neutralize Solution to pH 6.0-8.0 with Base quench->neutralize check Consult EHS for Final Disposal Approval neutralize->check dispose Dispose of Treated Solution as per Regulations check->dispose end End: Waste Treated dispose->end

Caption: Step-by-step workflow for the chemical degradation of this compound.

Data Summary for Disposal Procedures

The following table provides key quantitative data relevant to the handling and in-laboratory disposal of this compound.

ParameterValue / GuidelineSignificance for Disposal
Chemical Properties
Molecular FormulaC₇H₇NO₂Basic information for labeling and chemical inventory.
CAS Number99-05-8Unique identifier for waste tracking and regulatory reporting.[4]
In-Lab Degradation Protocol
Sulfuric Acid Conc.3 MProvides the acidic medium required for the permanganate oxidation reaction.
Potassium Permanganate Conc.5% (w/v)The oxidizing agent responsible for degrading the aromatic amine structure.[5]
Target pH for Neutralization6.0 - 8.0Ensures the final treated waste is safe for discharge into the sanitary sewer, pending local approval.
Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For a solid spill, carefully sweep up the material to avoid creating dust and place it in a labeled container for hazardous waste disposal.[4]

  • Cleaning: Clean the spill area with soap and water. Collect all cleaning materials and also dispose of them as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department, as per your institution's policy.

References

Essential Safety and Operational Guide for Handling 3-Aminobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling and disposal of chemicals are paramount. This guide provides immediate and essential safety and logistical information for managing 3-Aminobenzoate (CAS No. 99-05-8), ensuring minimal exposure and risk.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance that can cause skin, eye, and respiratory irritation.[1][2][3][4] It is harmful if swallowed, inhaled, or comes into contact with the skin.[1][5] Adherence to the following personal protective equipment protocols is mandatory to prevent exposure.

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound

Protection TypeSpecific RecommendationRationale
Eye and Face Protection Safety glasses with side shields or chemical safety goggles.[3][6]Protects against eye contact with the powdered chemical, which can cause serious eye irritation.[2][3][4]
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Neoprene, or Viton).Prevents skin contact, which can cause irritation.[3][4]
Respiratory Protection NIOSH-approved N95 dust mask or higher, or a respirator with a suitable particulate filter (e.g., P2).[3]Prevents inhalation of dust, which can cause respiratory tract irritation.[1][3][4]
Skin and Body Protection Laboratory coat.Protects skin and personal clothing from contamination.[7]
Engineering Controls and Safe Handling Practices

Engineering controls are the most effective way to isolate personnel from chemical hazards.

  • Ventilation: All procedures that may generate dust, such as weighing and transferring, must be conducted in a certified chemical fume hood or a well-ventilated area.[1][3][7]

  • Work Practices: Avoid the formation and accumulation of dust.[1][2][3] Keep containers tightly closed when not in use.[1] Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2][8] Wash hands thoroughly after handling the product and before breaks.[1][3]

Physical and Chemical Properties

Understanding the properties of this compound is crucial for its safe handling and storage.

Table 2: Physical and Chemical Properties of this compound

PropertyValue
Appearance Beige or off-white solid (crystals/powder)[1]
Molecular Formula C₇H₇NO₂
Molecular Weight 137.14 g/mol
Melting Point 114 - 118 °C / 237.2 - 244.4 °F
Boiling Point 290 °C / 554 °F
Solubility Soluble in water.[8]
First Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure.

Table 3: First Aid Procedures for this compound Exposure

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.[8]
Skin Contact Wash off immediately with plenty of water for at least 15 minutes. Remove contaminated clothing and wash before reuse. Get medical attention if irritation develops or persists.[8][9]
Inhalation Move the individual to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention.[2][4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Call a physician or poison control center immediately.[2][3][4]

Operational and Disposal Plans

A systematic approach to operations and waste disposal is crucial for laboratory safety and environmental compliance.

Experimental Workflow

The following diagram illustrates the logical workflow for handling this compound from receipt to disposal.

G Figure 1: Experimental Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_setup Set Up in Fume Hood prep_ppe->prep_setup prep_gather Gather Materials prep_setup->prep_gather handle_weigh Weigh this compound prep_gather->handle_weigh Proceed to Handling handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Perform Experiment handle_transfer->handle_reaction cleanup_decon Decontaminate Work Area handle_reaction->cleanup_decon Experiment Complete disp_solid Collect Solid Waste handle_reaction->disp_solid disp_liquid Collect Liquid Waste handle_reaction->disp_liquid cleanup_ppe Doff PPE cleanup_decon->cleanup_ppe cleanup_wash Wash Hands cleanup_ppe->cleanup_wash disp_store Store in Designated Area cleanup_wash->disp_store End of Process disp_label Label Waste Containers disp_solid->disp_label disp_liquid->disp_label disp_label->disp_store

Figure 1: Handling Workflow
Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: Unused this compound and any solutions containing it must be disposed of as hazardous waste.[4] Do not empty into drains.[2][8] Collect in a designated, properly labeled, and sealed container.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, weighing paper, and disposable labware, should be collected and disposed of as hazardous waste.[4]

  • Empty Containers: Thoroughly rinse empty containers with a suitable solvent. The first rinseate should be collected and disposed of as hazardous chemical waste.[10] After thorough rinsing and drying, and once all labels are defaced, the container can be disposed of according to institutional guidelines.[10]

Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and adhere to all local, state, and federal regulations.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.